molecular formula C12H16N2O3 B3155190 4-(3-Methyl-4-nitrophenoxy)piperidine CAS No. 793636-66-5

4-(3-Methyl-4-nitrophenoxy)piperidine

Cat. No.: B3155190
CAS No.: 793636-66-5
M. Wt: 236.27 g/mol
InChI Key: VVHPVUKDPMPWKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methyl-4-nitrophenoxy)piperidine is a useful research compound. Its molecular formula is C12H16N2O3 and its molecular weight is 236.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Methyl-4-nitrophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Methyl-4-nitrophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methyl-4-nitrophenoxy)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-8-11(2-3-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHPVUKDPMPWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine, a valuable heterocyclic building block for drug discovery and development. The narrative emphasizes the rationale behind experimental choices, focusing on a robust two-step pathway commencing with the Mitsunobu reaction for aryl ether formation, followed by a standard N-Boc deprotection. This document is intended for researchers, chemists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast number of approved therapeutic agents.[1] Its combination with an electronically distinct substituted aryl ether creates a molecular framework with significant potential for interacting with biological targets. 4-(3-methyl-4-nitrophenoxy)piperidine serves as a key intermediate, enabling further functionalization at the secondary amine for the generation of compound libraries.

The core transformation required is the formation of an ether bond between the 4-position of a piperidine ring and the phenolic oxygen of 3-methyl-4-nitrophenol. Two primary synthetic strategies are considered for this purpose:

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of a leaving group (e.g., a halide) from an aromatic ring by a nucleophile.[2] In this context, piperidine would act as the nucleophile attacking a substrate like 1-fluoro-3-methyl-4-nitrobenzene. The reaction is facilitated by the strong electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer complex intermediate.[3][4]

  • Mitsunobu Reaction: This powerful redox-condensation reaction couples a primary or secondary alcohol with a suitable nucleophile, such as a phenol (pKa < 15), using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[5][6] This approach would utilize 4-hydroxypiperidine and 3-methyl-4-nitrophenol.

For this guide, we will focus on a synthetic pathway that leverages the Mitsunobu reaction. This choice is predicated on several factors: the reaction's tolerance for a wide range of functional groups, its typically high yields, and the mild conditions under which it proceeds.[7] Furthermore, utilizing an N-protected 4-hydroxypiperidine, such as the commercially available N-Boc-4-hydroxypiperidine, prevents undesired N-arylation and simplifies purification, making it a highly reliable and scalable route for laboratory synthesis.[1][8]

The selected two-step synthetic workflow is illustrated below.

G A N-Boc-4-hydroxypiperidine + 3-methyl-4-nitrophenol B tert-butyl 4-(3-methyl-4-nitrophenoxy) piperidine-1-carboxylate A->B C tert-butyl 4-(3-methyl-4-nitrophenoxy) piperidine-1-carboxylate D 4-(3-methyl-4-nitrophenoxy)piperidine (Final Product) C->D TFA or HCl DCM or Dioxane, RT

Fig. 1: Two-step synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

This step employs the Mitsunobu reaction to form the critical C-O ether bond. The reaction proceeds via the formation of an oxyphosphonium salt from the alcohol, which is then displaced by the phenoxide nucleophile in a classic Sₙ2 fashion.[6][9] The use of anhydrous solvents is critical to prevent the hydrolysis of reactive intermediates. The order of addition can be important; in this protocol, the alcohol, phenol, and phosphine are combined before the slow addition of the azodicarboxylate to control the exothermic reaction.[8]

Materials:

  • N-Boc-4-hydroxypiperidine

  • 3-methyl-4-nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq.), 3-methyl-4-nitrophenol (1.1 eq.), and triphenylphosphine (1.3 eq.).

  • Dissolve the solids in anhydrous THF (approx. 0.2 M concentration relative to the piperidine).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly, add DIAD or DEAD (1.3 eq.) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and the formation of a precipitate may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product will contain triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to isolate the pure product.

Step 2: Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group. This is a standard acid-labile deprotection.[10] Strong acids like trifluoroacetic acid (TFA) protonate the carbonyl oxygen of the Boc group, leading to its fragmentation into carbon dioxide, isobutylene (or tert-butyl cation), and the free secondary amine, which is protonated by the acid to form a salt.[10] A final basic workup neutralizes this salt to yield the free base product.

Materials:

  • tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (from Step 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the Boc-protected intermediate (1.0 eq.) from Step 1 in dichloromethane (approx. 0.2 M).

  • To this solution, add trifluoroacetic acid (5-10 eq.) at room temperature. Gas evolution (CO₂) should be observed.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is completely consumed.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the resulting residue in DCM and slowly add saturated aqueous NaHCO₃ or 1M NaOH with vigorous stirring until the aqueous layer is basic (pH > 9).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the final product, 4-(3-methyl-4-nitrophenoxy)piperidine, which can be further purified by recrystallization or chromatography if necessary.

Quantitative Data Summary

The following table provides a representative summary of the reactants and conditions for the synthesis.

ParameterStep 1: Mitsunobu ReactionStep 2: N-Boc Deprotection
Limiting Reagent N-Boc-4-hydroxypiperidinetert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate
Key Reagents & Stoich. 3-methyl-4-nitrophenol (1.1 eq.)PPh₃ (1.3 eq.)DIAD (1.3 eq.)Trifluoroacetic acid (5-10 eq.)
Solvent Anhydrous THFDichloromethane (DCM)
Temperature 0 °C to Room TemperatureRoom Temperature
Typical Reaction Time 12-18 hours1-3 hours
Typical Yield 75-90%>90%
Workup Aqueous wash, Flash ChromatographyAcid removal, Basic wash, Extraction

Safety and Handling

  • Azodicarboxylates (DEAD, DIAD): These reagents are toxic, irritants, and potentially explosive. Handle with care in a well-ventilated fume hood. Avoid heat and shock.[5]

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and handle only in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

References

Sources

An In-depth Technical Guide to 4-(3-methyl-4-nitrophenoxy)piperidine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-(3-methyl-4-nitrophenoxy)piperidine, a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. The piperidine moiety is a prevalent structural motif in a wide array of pharmaceuticals and natural products, making the exploration of its novel derivatives a significant area of research.[1][2][3][4][5] This document details the compound's chemical properties, a proposed synthetic pathway, and robust analytical methodologies for its characterization. The insights provided are grounded in established chemical principles and data from analogous structures, offering a valuable resource for researchers and drug development professionals.

Core Chemical and Physical Properties

The fundamental chemical and physical properties of 4-(3-methyl-4-nitrophenoxy)piperidine are summarized below. These values are calculated based on its chemical structure, providing a foundational understanding of the molecule's characteristics.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₃Calculated
Molecular Weight 236.27 g/mol Calculated
IUPAC Name 4-(3-methyl-4-nitrophenoxy)piperidine
Canonical SMILES CC1=C(C=C(C=C1)[O-])OC2CCNCC2
InChI Key InChI=1S/C12H16N2O3/c1-9-10(14(15)16)2-3-11(8-9)17-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7H2,1H3
Topological Polar Surface Area 64.4 ŲPredicted
logP (Octanol-Water Partition Coefficient) 1.8-2.2Predicted
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 3Calculated

Note: Due to the limited availability of experimental data for this specific compound in public literature, some physicochemical properties are predicted based on its structure and data from similar compounds.

Synthesis and Purification

A plausible and efficient synthetic route to 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis. This method involves the reaction of a deprotonated alcohol with an organohalide. In this case, 4-hydroxypiperidine can be reacted with a suitable 3-methyl-4-nitrophenyl halide.

Proposed Synthetic Workflow

Synthetic_Workflow reactant1 4-Hydroxypiperidine base Strong Base (e.g., NaH) reactant1->base Deprotonation reactant2 1-Fluoro-3-methyl-4-nitrobenzene intermediate Piperidin-4-olate anion reactant2->intermediate Nucleophilic Aromatic Substitution (SNAr) base->intermediate solvent Aprotic Solvent (e.g., DMF, THF) product 4-(3-methyl-4-nitrophenoxy)piperidine intermediate->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification purification->product Purified Product

Caption: Proposed Williamson ether synthesis for 4-(3-methyl-4-nitrophenoxy)piperidine.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a dry, aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the hydroxyl group, forming the corresponding alkoxide.

  • Nucleophilic Substitution: Add a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 eq) in the same solvent to the reaction mixture. The reaction is then heated to a temperature between 60-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Upon completion, the reaction is cooled to room temperature and carefully quenched with water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(3-methyl-4-nitrophenoxy)piperidine.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents like DMF or THF are chosen because they do not have acidic protons that can react with the strong base.

  • Strong Base: A strong base like NaH is necessary to fully deprotonate the hydroxyl group of 4-hydroxypiperidine, which is a relatively weak acid.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of the strong base with atmospheric moisture and carbon dioxide.

  • Heating: The nucleophilic aromatic substitution step often requires heating to overcome the activation energy of the reaction.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.[6] A combination of spectroscopic and chromatographic techniques should be employed.

Analytical Workflow

Analytical_Workflow sample Synthesized Compound nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (ESI-MS/MS) sample->ms ir Infrared Spectroscopy (FTIR) sample->ir hplc HPLC (Purity Assessment) sample->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation purity_determination Purity >95% hplc->purity_determination

Caption: A logical workflow for the analytical characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the piperidine ring protons. The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl group should present as a singlet around δ 2.3-2.6 ppm. The piperidine protons will be observed in the upfield region, with the proton at the 4-position appearing as a multiplet deshielded by the adjacent oxygen atom.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The aromatic carbons will resonate in the δ 110-160 ppm range, with the carbon bearing the nitro group being the most downfield. The piperidine carbons will be found in the upfield region (δ 30-70 ppm).

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 237.27. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which would likely involve cleavage of the ether bond and fragmentation of the piperidine ring, providing further structural confirmation.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include:

    • N-O stretching (nitro group): Strong, asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

    • C-O-C stretching (ether): A strong band in the region of 1200-1250 cm⁻¹.

    • N-H stretching (piperidine): A moderate band around 3300-3500 cm⁻¹.

    • C-H stretching (aromatic and aliphatic): Bands in the 2850-3100 cm⁻¹ region.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) is a versatile technique for assessing the purity of the synthesized compound.[8] A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength where the nitroaromatic chromophore absorbs strongly (around 254 nm).

Reactivity and Safety Considerations

The chemical reactivity of 4-(3-methyl-4-nitrophenoxy)piperidine is dictated by its functional groups. The nitro group can be reduced to an amine, which can then be further functionalized. The piperidine nitrogen is basic and can be protonated or alkylated.

Safety Precautions: While a specific safety data sheet (SDS) for this compound is not available, general precautions for handling aromatic nitro compounds and piperidine derivatives should be followed.[9][10][11][12]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents and acids.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is potentially hazardous and handle with care. Avoid inhalation, ingestion, and skin contact.

Potential Applications in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[3][5][13][14] The 4-phenoxypiperidine motif, in particular, is a key structural element in various biologically active compounds, including those with analgesic and antipsychotic properties.[15][16][17] The presence of the nitro group offers a handle for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies. The methyl group provides steric and electronic modulation that can influence binding to biological targets. This compound could serve as a valuable building block or a starting point for the discovery of novel therapeutic agents targeting a range of diseases.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and analytical characterization methods for 4-(3-methyl-4-nitrophenoxy)piperidine. By leveraging established chemical principles and data from analogous structures, this document serves as a foundational resource for researchers interested in the synthesis and application of this novel piperidine derivative. The potential for this compound as a scaffold in drug discovery warrants further investigation into its pharmacological properties.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • Zafar, S. et al. Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(8), 182-186.
  • Guedes, I. A., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed.
  • Thermo Fisher Scientific. (2015). 4-Methylpiperidine Safety Data Sheet.
  • Sigma-Aldrich. (2025). Piperidine Safety Data Sheet.
  • NIH Molecular Libraries Program. (2022). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports.
  • PubChem. 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine.
  • PubChem. 4-(3-Methoxyphenyl)piperidine.
  • ChemScene. 4-(4-Nitrophenoxy)piperidine.
  • Fisher Scientific. (2015). 3-Methylpiperidine Safety Data Sheet.
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • PENTA s.r.o. (2024). Piperidine Safety Data Sheet.
  • Fisher Scientific. (2023). Piperidine Safety Data Sheet.
  • Khan, I., et al. Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences.
  • PubChem. 1-methyl-4-(4-nitrophenoxy)-4-(phenylmethyl)piperidine.
  • Molecules. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Wikipedia. Piperidine.
  • Benchchem. Physical and chemical properties of 4-[(4-Chlorophenoxy)methyl]piperidine-d4.
  • Defense Technical Information Center. (2025). Piperidine Synthesis.
  • Fluorochem. 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE HCL.
  • Feldman, P. L., et al. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 34(7), 2202-2208.
  • Benchchem. The Discovery and Synthesis of Novel Piperidinol Analogs: A Technical Guide.
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15.
  • Zimmerman, D. M., et al. (2014). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3- hydroxyphenyl)piperidine class of pure opioid receptor antagonists. ChemMedChem, 9(8), 1638-1654.
  • ResearchGate. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • BLD Pharm. 4-(3-Methyl-2-nitrophenoxy)piperidine hydrochloride.
  • Chem-Impex. 4-(3-Methoxyphenoxy)Piperidine Hydrochloride.
  • ChemicalBook. 4-[(4-nitrophenyl)methyl]piperidine.
  • PubChem. 4-(3-methylphenoxy)piperidine.
  • GenPrice UK. 4-(3-Methyl-4-nitrophenoxy)piperidine.
  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction.
  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • ACS Publications. Kinetics of Reactions of Piperidine with Nitrophenyl Esters of p-Toluenesulfonic and Mesitylenesulfonic Acids. The Miserable Effect of ortho-Methyl Groups1. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. Piperidine synthesis.

Sources

An In-depth Technical Guide to 4-(3-methyl-4-nitrophenoxy)piperidine: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 4-(3-methyl-4-nitrophenoxy)piperidine, a substituted piperidine derivative with potential significance in medicinal chemistry. A critical finding of this guide is the absence of a dedicated CAS (Chemical Abstracts Service) number for this specific isomer in major chemical databases as of early 2026. This suggests that 4-(3-methyl-4-nitrophenoxy)piperidine is a novel or less-characterized compound, presenting both a challenge and an opportunity for new research. This document outlines a plausible synthetic route, predicts its physicochemical properties, and explores its potential biological activities by drawing parallels with structurally related and well-documented molecules. The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, recognized for its ability to confer desirable pharmacokinetic properties.[1][2][3] The introduction of a nitrophenoxy group suggests potential applications in areas where such functionalities are known to be active, including anticancer and antimicrobial research. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of the therapeutic potential of this and similar compounds.

Compound Identity and the CAS Number Anomaly

A thorough search of chemical databases and commercial supplier catalogs did not yield a specific CAS number for 4-(3-methyl-4-nitrophenoxy)piperidine. While one commercial vendor lists the compound, it is notably without a CAS identifier.[4] This is a significant finding, as a CAS number is a unique identifier crucial for the unambiguous identification of a chemical substance.[5] The absence of a CAS number indicates that this specific isomer may not have been previously synthesized, characterized, and registered, or that it is a rare research chemical.

For the purpose of comparative analysis, the CAS numbers of several structurally related isomers and derivatives are provided in the table below. These compounds can serve as valuable benchmarks for predicting the properties and potential biological activities of the target compound.

Compound NameCAS Number
4-(2-methyl-4-nitrophenoxy)piperidine hydrochloride138227-67-5[6]
4-(4-Methyl-3-nitrophenoxy)piperidine1285157-46-1
4-(3-Methyl-2-nitrophenoxy)piperidine hydrochloride2989205-20-9[7]
4-(4-Nitrophenoxy)piperidine162402-39-3[8]
4-Methyl-1-(4-nitrophenyl)piperidine78019-77-9[9]

Proposed Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine

A plausible and efficient method for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide or, in this case, a nucleophilic aromatic substitution with an activated aryl halide.

Experimental Protocol: Williamson Ether Synthesis

Step 1: Formation of the Piperidin-4-olate Intermediate

  • To a solution of piperidin-4-ol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases (in the case of NaH), to ensure the complete formation of the piperidin-4-olate.

Step 2: Nucleophilic Aromatic Substitution

  • To the solution containing the piperidin-4-olate, add a solution of 4-fluoro-2-methyl-1-nitrobenzene in the same solvent dropwise at room temperature. The fluorine atom is a good leaving group in nucleophilic aromatic substitution, activated by the electron-withdrawing nitro group.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(3-methyl-4-nitrophenoxy)piperidine.

Causality in Experimental Choices:

  • Choice of Base: Sodium hydride is often preferred for forming alkoxides from alcohols due to the irreversible nature of the reaction and the formation of hydrogen gas as the only byproduct.

  • Solvent Selection: Aprotic polar solvents like DMF or THF are ideal as they can solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion, without interfering with the reaction.

  • Aryl Halide: 4-Fluoro-2-methyl-1-nitrobenzene is chosen as the electrophile because the carbon-fluorine bond is highly polarized and the fluorine atom is an excellent leaving group in nucleophilic aromatic substitutions, particularly when activated by a strongly electron-withdrawing group like the nitro group in the para position.

Synthesis_Workflow cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: Nucleophilic Aromatic Substitution cluster_workup Workup & Purification A Piperidin-4-ol C Piperidin-4-olate A->C in Aprotic Solvent B Strong Base (e.g., NaH) B->C E 4-(3-methyl-4-nitrophenoxy)piperidine C->E Heat D 4-Fluoro-2-methyl-1-nitrobenzene D->E F Quenching, Extraction, and Purification E->F

Caption: Proposed synthetic workflow for 4-(3-methyl-4-nitrophenoxy)piperidine.

Physicochemical Properties (Predicted)

Due to the lack of experimental data for 4-(3-methyl-4-nitrophenoxy)piperidine, its physicochemical properties can be predicted based on its structure and comparison with known isomers.

PropertyPredicted Value / Characteristic
Molecular Formula C12H16N2O3
Molecular Weight 236.27 g/mol
Appearance Likely a solid at room temperature, possibly a pale yellow to brown crystalline powder.
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, DMSO, and dichloromethane. Low solubility in water is anticipated.
Storage Conditions Should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.
pKa The piperidine nitrogen is basic and is expected to have a pKa in the range of 8-10.
LogP The presence of the nitro and methyl groups on the phenyl ring will influence its lipophilicity. A moderately positive LogP value is expected.

Potential Biological Activities and Applications in Drug Discovery

The piperidine ring is a key structural motif in many approved drugs, contributing to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] The biological activity of piperidine-containing compounds is largely determined by the nature and position of the substituents on the ring.

The nitrophenyl group is also a significant pharmacophore. Nitro-containing compounds have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[10][11] The nitro group can act as a bioisostere for other functional groups and can be involved in key interactions with biological targets. Furthermore, the nitro group can be metabolically reduced to other functional groups, which may lead to different biological activities.

Based on the activities of structurally similar compounds, 4-(3-methyl-4-nitrophenoxy)piperidine could be a valuable intermediate or a lead compound in the following areas:

  • Oncology: Many piperidine derivatives have been investigated as anticancer agents.[1] The nitroaromatic moiety can also contribute to anticancer activity, and some nitro compounds have been shown to be effective against various cancer cell lines.

  • Neuroscience: The piperidine scaffold is present in numerous centrally acting drugs. Depending on other structural features, derivatives can interact with a variety of receptors and transporters in the central nervous system.

  • Infectious Diseases: The nitro group is a well-known feature in a number of antimicrobial and antiparasitic drugs.[10] Therefore, this compound could be explored for its potential as an antibacterial or antifungal agent.

Potential_Applications cluster_scaffolds Core Structural Motifs cluster_applications Potential Therapeutic Areas A 4-(3-methyl-4-nitrophenoxy)piperidine B Piperidine Scaffold A->B C Nitrophenyl Moiety A->C D Oncology B->D E Neuroscience B->E C->D F Infectious Diseases C->F

Caption: Relationship between structural motifs and potential therapeutic applications.

Conclusion and Future Directions

4-(3-methyl-4-nitrophenoxy)piperidine represents an under-explored area of chemical space. The absence of a registered CAS number highlights the novelty of this specific isomer. The synthetic route proposed in this guide, based on the robust Williamson ether synthesis, provides a clear path for its preparation. The predicted physicochemical properties and the discussion of potential biological activities, grounded in the known pharmacology of its core structural motifs, suggest that this compound could be a valuable tool for drug discovery and development.

Future research should focus on the following:

  • Synthesis and Characterization: The first step will be the successful synthesis and unambiguous characterization of 4-(3-methyl-4-nitrophenoxy)piperidine using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography. This would be a prerequisite for its registration and assignment of a CAS number.

  • In Vitro Screening: The synthesized compound should be subjected to a broad panel of in vitro biological assays to explore its potential activities in areas such as oncology, neuroscience, and infectious diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs with variations in the substitution pattern on the phenyl ring and the piperidine nitrogen will be crucial for establishing a clear SAR and for optimizing any identified biological activity.

This technical guide serves as a starting point for researchers, providing a solid foundation and a clear rationale for the investigation of 4-(3-methyl-4-nitrophenoxy)piperidine as a potentially valuable molecule in medicinal chemistry.

References

  • PubChem. (2026, February 14). 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • CAS. CAS Registry. Retrieved from [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.
  • PubChem. (2026, February 14). 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Trostchansky, A., Souza, J. M., Ferreira, A., Ferrari, M., Blanco, F., Trujillo, M., ... & Rubbo, H. (2007).
  • PubChem. PubChem Database. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. Synthesis, Isomer Characterization, and Anti-Inflammatory Properties of Nitroarachidonate. Retrieved from [Link]

  • PubChemLite. 1-methyl-4-(4-nitrophenoxy)-4-(phenylmethyl)piperidine. Retrieved from [Link]

  • PubChemLite. 4-(4-nitrophenoxy)piperidine. Retrieved from [Link]

  • GenPrice UK. 4-(3-Methyl-4-nitrophenoxy)piperidine. Retrieved from [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Synthesis, spectral characterization and biological activity of S-Substituted derivatives of 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from [Link]

  • Kavanagh, P., Angelov, D., O'Brien, J., Fox, J., O'Donnell, C., Christie, R., ... & Brandt, S. D. (2015). Preparation and characterization of the ‘research chemical’ diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers. Drug testing and analysis, 7(5), 358–367.
  • Kavanagh, P. V., Evans, J., O'Brien, J., Angelov, D., Christie, R., O'Donnell, C., ... & Brandt, S. D. (2016). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug testing and analysis, 8(1), 89–97.
  • Trade Science Inc. (2021, June 29). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]

  • ResearchGate. (2017, August 17). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved from [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound 4-(3-methyl-4-nitrophenoxy)piperidine represents a novel chemical entity with significant, yet uncharacterized, therapeutic potential. Its molecular architecture, combining a piperidine ring—a privileged scaffold in numerous CNS-active pharmaceuticals—with a nitrophenoxy moiety, suggests a range of plausible biological activities. The piperidine core is frequently associated with neurological targets, while the nitroaromatic group can serve as a key pharmacophore or a bioactivatable pro-drug element.[1][2][3] This guide eschews a definitive declaration of a single mechanism of action. Instead, it presents a comprehensive, technically-grounded strategic framework for its systematic elucidation. We detail a multi-tiered experimental cascade, from initial target-agnostic screening to specific pathway analysis, designed to deorphanize this compound and uncover its therapeutic promise.

Molecular Deconstruction and Mechanistic Hypotheses

The structure of 4-(3-methyl-4-nitrophenoxy)piperidine offers several clues to its potential biological roles. A rigorous investigation must be guided by hypotheses derived from these structural motifs.

  • 1.1 The Piperidine Scaffold: The piperidine heterocycle is a cornerstone of medicinal chemistry, present in drugs targeting a wide array of receptors and transporters.[1][4] Phenylpiperidine derivatives, for instance, are famously represented by opioids like fentanyl that act as potent µ-opioid receptor agonists.[5][6] Other phenoxy-piperidine structures are known to interact with dopaminergic and serotonergic systems, suggesting potential applications as antipsychotics or antidepressants.[7][8]

  • 1.2 The 4-Nitrophenoxy Moiety: The nitro group is a potent electron-withdrawing feature that significantly alters the electronic properties of the phenyl ring. It is a known pharmacophore in various approved drugs and can be critical for receptor binding affinity.[9] Furthermore, the nitro group can be metabolically reduced by nitroreductase enzymes within biological systems.[3] This reduction can generate reactive nitroso and hydroxylamine intermediates, which may form covalent bonds with target proteins or DNA, a mechanism leveraged by some antimicrobial and anticancer agents.[2][10]

Based on this analysis, we can formulate three primary mechanistic hypotheses:

  • Hypothesis A: Receptor-Mediated Activity: The compound acts as a ligand (agonist, antagonist, or allosteric modulator) for a specific G-protein coupled receptor (GPCR) or ligand-gated ion channel, likely within the central nervous system.

  • Hypothesis B: Enzyme Inhibition: The molecule inhibits the activity of a key enzyme through competitive or non-competitive binding.

  • Hypothesis C: Pro-drug Bioactivation: The compound requires intracellular reduction of its nitro group to exert its biological effect, potentially through covalent modification of a target or generation of reactive nitrogen species.

A Strategic Framework for Mechanism of Action (MoA) Determination

To systematically investigate these hypotheses, we propose a phased experimental workflow. This strategy is designed to be self-validating, where results from each stage inform the experimental design of the next.

Diagram: Overall Experimental Workflow

MoA_Workflow cluster_phase1 Phase 1: Target Agnostic Screening cluster_phase2 Phase 2: Target Identification & Validation cluster_phase3 Phase 3: Functional & Pathway Analysis P1_Pheno Phenotypic Screening (e.g., Cell Viability, Morphology Assays) P2_Affinity Affinity Chromatography- Mass Spectrometry P1_Pheno->P2_Affinity Identifies Relevant Cell Lines P3_Nitro Nitroreductase Activity Assay & Metabolite ID P1_Pheno->P3_Nitro If activity depends on cell type P1_Broad Broad Target Binding (e.g., Eurofins SafetyScreen) P2_Binding Direct Binding Assays (SPR, ITC, Radioligand) P1_Broad->P2_Binding Suggests Primary Targets P2_Affinity->P2_Binding Provides Putative Targets P2_Thermal Thermal Proteome Profiling (TPP) P2_Thermal->P2_Binding Provides Putative Targets P3_Functional Cell-Based Functional Assays (e.g., cAMP, Ca2+ Flux) P2_Binding->P3_Functional Confirms Direct Interaction P3_Enzyme In Vitro Enzyme Kinetics P2_Binding->P3_Enzyme Confirms Direct Interaction P3_Western Western Blotting for Downstream Signaling P3_Functional->P3_Western Validates Pathway Modulation GPCR_Pathway Compound 4-(3-methyl-4- nitrophenoxy)piperidine Receptor Target GPCR (e.g., D4 Receptor) Compound->Receptor Binds (Antagonist) G_Protein Gi/o Protein Receptor->G_Protein Inhibits Activation AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Blocked CREB p-CREB PKA->CREB Phosphorylation Blocked Gene Gene Expression (Cellular Response) CREB->Gene

Caption: Hypothetical pathway for the compound as a Gi-coupled GPCR antagonist.

Data Summary and Interpretation

To facilitate analysis, quantitative data from key experiments should be systematically tabulated.

Assay Parameter Result (Hypothetical) Interpretation
Target Binding Screen % Inhibition @ 10 µM (Dopamine D4)95%Potent interaction with D4 receptor.
Cell Viability IC50 (HEK293-D4R cells)> 100 µMNot cytotoxic at effective concentrations.
SPR K_D (vs. hD4 Receptor)50 nMConfirms high-affinity, direct binding.
cAMP Assay Antagonist IC50120 nMFunctional antagonist at the D4 receptor.
Western Blot p-ERK levels (agonist-stimulated)Dose-dependent decreaseModulates downstream MAPK pathway.

Conclusion

The elucidation of a novel compound's mechanism of action is a systematic process of hypothesis generation and rigorous experimental validation. For 4-(3-methyl-4-nitrophenoxy)piperidine, its constituent moieties strongly suggest activity within the central nervous system, with plausible mechanisms including receptor modulation or bioactivation. The multi-phased approach detailed in this guide—progressing from broad, unbiased screening to specific, functional pathway analysis—provides a robust framework for identifying its primary molecular target and understanding its ultimate biological function. This structured investigation is paramount for translating a promising chemical entity into a potential therapeutic agent.

References

  • Basile, A. S., et al. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. PubMed Central. [Link]

  • Da Settimo, A., et al. (1993). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. PubMed. [Link]

  • Thoreauchem. (n.d.). 4-((4-methyl-3-nitrophenoxy)methyl)piperidine hydrochloride. Thoreauchem. Retrieved from [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Aguilar-Méndez, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Sridhar, S. K., et al. (n.d.). Synthesis and Biological Evaluation of some Substituted 4-Piperidones. ResearchGate. Retrieved from [Link]

  • GenPrice UK. (n.d.). 4-(3-Methyl-4-nitrophenoxy)piperidine. GenPrice UK. Retrieved from [Link]

  • Ratouis, R., et al. (1964). Synthesis and Pharmacological Study of New Piperazine Derivatives. III. Phenoxyalkylpiperazines. ACS Publications. [Link]

  • Karpińska, M., & Starok, M. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Aguilar-Méndez, M. A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]

  • ResearchGate. (n.d.). Biologically relevant nitroaromatic compounds. ResearchGate. Retrieved from [Link]

  • An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]

  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dove Press. [Link]

  • Kumar, A., et al. (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]

  • ChemRxiv. (n.d.). (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. Retrieved from [Link]

Sources

Unveiling the Biological Potential of 4-(3-methyl-4-nitrophenoxy)piperidine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1] This technical guide provides a comprehensive framework for the preclinical investigation of 4-(3-methyl-4-nitrophenoxy)piperidine, a molecule that synergistically combines the versatile piperidine ring with a nitrophenoxy ether moiety. While direct biological data for this specific compound is not extensively documented, its structural components suggest a rich potential for diverse pharmacological activities. This document will therefore serve as an in-depth, technically-focused roadmap for researchers, scientists, and drug development professionals. We will dissect the probable biological activities based on structure-activity relationships of its core motifs, provide detailed, self-validating experimental protocols for its evaluation, and present a logical workflow for its initial preclinical characterization.

Introduction: Deconstructing the Pharmacological Potential

The therapeutic promise of 4-(3-methyl-4-nitrophenoxy)piperidine can be inferred from the well-documented bioactivities of its constituent parts: the piperidine ring, the phenoxy ether linkage, and the nitroaromatic system.

  • The Piperidine Core: This six-membered nitrogen-containing heterocycle is a ubiquitous feature in pharmaceuticals, contributing to a wide spectrum of biological activities including anticancer, antimicrobial, analgesic, and antipsychotic effects.[2][3] Its conformational flexibility allows for optimal binding to a variety of biological targets.[1]

  • The Phenoxy Ether Linkage: This linker is a common motif in drug design, often contributing to the molecule's overall pharmacokinetic properties and providing a stable connection between the piperidine and the aromatic ring.

  • The Nitroaromatic Moiety: The nitro group is a strong electron-withdrawing group that can significantly influence a molecule's biological activity.[4] In many instances, nitroaromatic compounds act as prodrugs, undergoing bioreduction in hypoxic environments (such as those found in solid tumors or anaerobic bacteria) to form reactive nitroso and hydroxylamine intermediates.[5][6] These reactive species can induce cytotoxicity, forming the basis for the antimicrobial and anticancer properties of many nitro-containing drugs.[5][7]

Based on this structural analysis, the primary areas for investigating the biological activity of 4-(3-methyl-4-nitrophenoxy)piperidine should focus on its potential as an anticancer and antimicrobial agent. Furthermore, given the prevalence of piperidine derivatives in neuropharmacology, exploring its activity on central nervous system (CNS) targets is also a logical avenue of investigation.

Predicted Biological Activities and Investigational Workflows

This section outlines the hypothesized biological activities of 4-(3-methyl-4-nitrophenoxy)piperidine and provides detailed experimental workflows for their validation.

Anticancer Activity

The presence of the nitroaromatic group suggests a strong potential for anticancer activity, likely mediated by hypoxia-activated cytotoxicity.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Efficacy a Cytotoxicity Screening (MTT/SRB Assays) against a panel of cancer cell lines b Determination of IC50 values a->b c Apoptosis Assays (Annexin V/PI Staining) b->c d Cell Cycle Analysis (Flow Cytometry) b->d e Hypoxia-Selectivity Assays (Comparison of normoxic vs. hypoxic conditions) b->e f Xenograft Tumor Models in Mice e->f caption Workflow for Anticancer Activity Evaluation G cluster_0 Initial Screening cluster_1 Further Characterization a Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC) b Screen against a panel of Gram-positive and Gram-negative bacteria and fungi a->b c Determine Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) b->c d Time-Kill Kinetic Assays b->d caption Workflow for Antimicrobial Activity Evaluation

Caption: Workflow for Antimicrobial Activity Evaluation.

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 4-(3-methyl-4-nitrophenoxy)piperidine

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of 4-(3-methyl-4-nitrophenoxy)piperidine and create serial two-fold dilutions in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe only) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microbe.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microbe.

Data Presentation:

CompoundOrganismMIC (µg/mL) [Hypothetical]
4-(3-methyl-4-nitrophenoxy)piperidineStaphylococcus aureus16
4-(3-methyl-4-nitrophenoxy)piperidineEscherichia coli32
4-(3-methyl-4-nitrophenoxy)piperidineCandida albicans64
Ciprofloxacin (Positive Control)Escherichia coli0.015
Neuropharmacological Activity

Piperidine derivatives are well-represented in drugs targeting the central nervous system, particularly as receptor antagonists. [8]The structural similarity of the piperidine core to endogenous ligands suggests that 4-(3-methyl-4-nitrophenoxy)piperidine could interact with neurotransmitter receptors.

G cluster_0 Receptor Binding Assays cluster_1 Functional Assays a Screen against a panel of CNS receptors (e.g., dopamine, serotonin, adrenergic) b Determine binding affinity (Ki) for any identified targets a->b c Cell-based functional assays (e.g., cAMP, calcium flux) to determine agonist/antagonist activity b->c caption Workflow for Neuropharmacological Activity Evaluation

Sources

An In-depth Technical Guide to 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(3-methyl-4-nitrophenoxy)piperidine derivatives, a class of compounds with significant potential in medicinal chemistry. By leveraging established synthetic methodologies and drawing insights from the known bioactivity of related structural motifs, we will explore the synthesis, characterization, and prospective therapeutic applications of this promising scaffold. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Rationale for 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide array of biological receptors and enzymes. The incorporation of a phenoxy ether at the 4-position introduces a rigid extension that can engage with specific binding pockets, while the substituents on the phenyl ring play a crucial role in modulating the pharmacological profile.

The 3-methyl and 4-nitro substitutions on the phenoxy ring are of particular interest. The nitro group is a well-established pharmacophore known to be present in a variety of biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] Its strong electron-withdrawing nature can influence the electronic properties of the entire molecule and participate in key interactions with biological targets. The methyl group, while seemingly simple, can provide beneficial steric interactions, enhance metabolic stability, and fine-tune the overall lipophilicity of the molecule.

This guide will delve into the synthetic strategies for accessing these derivatives, their characterization, and the potential biological activities and mechanisms of action that warrant their investigation as novel therapeutic agents.

Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives

The synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine derivatives can be efficiently achieved through a multi-step sequence commencing with readily available starting materials. The key transformation is the formation of the ether linkage, which is typically accomplished via the Williamson ether synthesis.[6][7][8] A general and robust synthetic pathway is outlined below.

Protection of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can interfere with the subsequent etherification step. Therefore, it is essential to protect this nitrogen atom prior to the ether synthesis. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group due to its stability under basic conditions and its facile removal under acidic conditions.[9]

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine [9]

  • Dissolve 4-hydroxypiperidine (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and water.

  • To the stirring solution, add sodium bicarbonate (1.0 M aqueous solution, 1.0 equivalent).[9]

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine.

Williamson Ether Synthesis

With the piperidine nitrogen protected, the crucial ether linkage can be formed through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine to form an alkoxide, which then displaces a suitable leaving group on the aromatic partner, 3-methyl-4-nitrophenol.[1][6][7] Alternatively, and often more effectively for aromatic ethers, a nucleophilic aromatic substitution (SNAr) reaction can be employed using an activated aryl halide, such as 1-fluoro-3-methyl-4-nitrobenzene.

Experimental Protocol: Synthesis of N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine

  • To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 1-fluoro-3-methyl-4-nitrobenzene (1.0 equivalent) in the same solvent to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and quench it by the slow addition of water.

  • Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine.

Deprotection and Derivatization

The final step in the synthesis of the core scaffold is the removal of the Boc protecting group, which is typically achieved under acidic conditions. The resulting secondary amine can then be further functionalized to generate a library of derivatives.

Experimental Protocol: Deprotection of the Piperidine Nitrogen

  • Dissolve N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting salt of 4-(3-methyl-4-nitrophenoxy)piperidine can be used directly for further derivatization or neutralized with a base to obtain the free amine.

The secondary amine can be derivatized through various reactions, including but not limited to:

  • Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones.

  • Acylation: Reaction with acyl chlorides or carboxylic acids using coupling agents.

  • Sulfonylation: Reaction with sulfonyl chlorides.

  • Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Deprotection & Derivatization A 4-Hydroxypiperidine B N-Boc-4-hydroxypiperidine A->B (Boc)₂O, NaHCO₃ D N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine B->D C 1-Fluoro-3-methyl-4-nitrobenzene C->D NaH, DMF E 4-(3-methyl-4-nitrophenoxy)piperidine D->E TFA or HCl F Derivative Library E->F Alkylation, Acylation, etc.

Synthetic Workflow for 4-(3-methyl-4-nitrophenoxy)piperidine Derivatives.

Characterization of Derivatives

The synthesized compounds should be thoroughly characterized to confirm their identity, purity, and structure. A combination of spectroscopic and analytical techniques is essential.

TechniqueExpected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the aromatic protons of the phenoxy group (with splitting patterns indicative of the substitution), the methyl group singlet, and protons from any N-substituents. Chemical shifts will be influenced by the electronic nature of the substituents.[10][11]
¹³C NMR Resonances for all unique carbon atoms, including those in the piperidine ring, the aromatic ring (with the carbon bearing the nitro group shifted downfield), the methyl carbon, and carbons of the N-substituent.[10][11]
FT-IR Characteristic absorption bands for N-H stretching (if a secondary amine), C-H stretching (aliphatic and aromatic), C=C stretching of the aromatic ring, asymmetric and symmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), and the C-O-C ether linkage.[11][12]
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information.
Purity (HPLC) A single major peak indicating high purity of the final compound.

Potential Biological Activities and Therapeutic Targets

While specific biological data for 4-(3-methyl-4-nitrophenoxy)piperidine derivatives are not yet extensively reported in the literature, the structural motifs present suggest several promising avenues for therapeutic investigation.

Anti-inflammatory and Immunomodulatory Activity

Nitro-containing compounds have been shown to possess anti-inflammatory properties.[13] Some nitroalkenes, for instance, can modulate inflammatory signaling pathways.[14] The mechanism may involve the inhibition of key pro-inflammatory transcription factors such as NF-κB.[13] The 4-nitrophenoxy moiety in the target scaffold could potentially confer similar activities.

Anticancer Activity

The nitro group is a component of several anticancer agents.[3][15] Its ability to undergo bioreduction in hypoxic tumor environments can lead to the formation of cytotoxic reactive nitrogen species.[16] Furthermore, the piperidine scaffold is present in numerous kinase inhibitors and other anticancer drugs. Therefore, these derivatives could be explored for their potential as novel oncology therapeutics.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[3][5] Their mechanism of action often involves the reduction of the nitro group to generate radical species that can damage microbial DNA and proteins.[3] Derivatives of 4-(3-methyl-4-nitrophenoxy)piperidine could be screened for activity against a range of bacterial and fungal pathogens.

Enzyme Inhibition

The rigid structure of the 4-phenoxypiperidine core makes it a suitable scaffold for designing enzyme inhibitors. For example, nitrophenyl derivatives have been identified as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[17] The specific substitution pattern of the target compounds could allow for high-affinity binding to the active sites of various enzymes.

Postulated Mechanism of Action: Modulation of Pro-inflammatory Signaling

A plausible mechanism of action for the potential anti-inflammatory effects of these derivatives is the inhibition of the NF-κB signaling pathway. NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. Some nitrophenoxy-containing compounds have been shown to suppress NF-κB activation.[13]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Compound 4-(3-methyl-4-nitrophenoxy) piperidine derivative Compound->IKK Inhibition

Sources

4-(3-methyl-4-nitrophenoxy)piperidine literature review

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide regarding the synthesis, reactivity, and application of 4-(3-methyl-4-nitrophenoxy)piperidine .

A Critical Intermediate for Kinase Inhibitor & GPCR Ligand Synthesis

Part 1: Core Directive & Strategic Overview

4-(3-methyl-4-nitrophenoxy)piperidine (CAS: 138227-73-3 for HCl salt) is a high-value pharmacophore scaffold used extensively in medicinal chemistry. It serves as a "masked" aniline precursor, primarily utilized in the development of tyrosine kinase inhibitors (e.g., ALK, ROS1, and FLT3 targets) and GPCR modulators.

The structural logic of this compound is threefold:

  • The Piperidine Ring: Provides a solubilizing basic center and a vector for further functionalization (alkylation/acylation) to tune pharmacokinetic (PK) properties.

  • The Ether Linkage: Offers a stable, metabolically robust spacer that positions the aromatic ring in a specific orientation relative to the basic amine.

  • The 3-Methyl-4-Nitrophenyl Moiety: This is the reactive core. The nitro group acts as a placeholder for an amino group (via reduction), while the ortho-methyl group provides steric bulk that restricts bond rotation, often crucial for "locking" a ligand into an active conformation within a protein binding pocket.

This guide details the synthesis , optimization , and application of this scaffold, moving beyond standard recipes to explain the why and how of process chemistry.

Part 2: Scientific Integrity & Logic (Synthesis & Protocols)
2.1 Retrosynthetic Analysis

The most robust route to this ether is via Nucleophilic Aromatic Substitution (SNAr) . The reaction couples a protected 4-hydroxypiperidine with an activated nitrobenzene.

  • Nucleophile: N-Boc-4-hydroxypiperidine (protected to prevent polymerization).

  • Electrophile: 5-Fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene). The fluorine atom is activated for displacement because it is para to the electron-withdrawing nitro group.

2.2 Experimental Protocol: SNAr Coupling

Objective: Synthesize tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate.

Reagents:

  • N-Boc-4-hydroxypiperidine (1.0 equiv)[1]

  • 5-Fluoro-2-nitrotoluene (1.1 equiv)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 equiv)

  • DMF (Anhydrous, 10 mL/g of substrate)

Step-by-Step Methodology:

  • Deprotonation (The Critical Step):

    • Charge a flame-dried round-bottom flask with N-Boc-4-hydroxypiperidine and anhydrous DMF under nitrogen/argon.

    • Cool to 0°C. Reasoning: Exothermic deprotonation can lead to side reactions or decomposition of DMF if uncontrolled.

    • Add NaH portion-wise. Stir for 30 minutes at 0°C, then allow to warm to room temperature (RT) for 30 minutes.

    • Observation: Evolution of H2 gas ceases, and the solution may turn slightly yellow/turbid, indicating alkoxide formation.

  • Coupling:

    • Cool the mixture back to 0°C.

    • Add 5-Fluoro-2-nitrotoluene dropwise (neat or dissolved in minimal DMF).

    • Mechanistic Insight: The fluoride is a better leaving group than chloride in SNAr reactions due to the higher electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.

    • Warm to RT and stir. If reaction is sluggish (monitored by TLC/LCMS), heat to 60°C.

  • Workup & Purification:

    • Quench carefully with ice-water (exothermic!).

    • Extract with EtOAc (3x).[2] Wash combined organics with water (to remove DMF) and brine.

    • Dry over Na2SO4 and concentrate.

    • Purification: Recrystallization from hexanes/EtOAc is often sufficient due to the high crystallinity of the nitro compound. If oil, use silica flash chromatography (0-30% EtOAc in Hexanes).

2.3 Downstream Transformation: Nitro Reduction

The nitro group is rarely the final target; it is reduced to the aniline for coupling.

Protocol (Catalytic Hydrogenation):

  • Substrate: Nitro intermediate from Step 2.

  • Catalyst: 10% Pd/C (5-10 wt% loading).

  • Solvent: MeOH or EtOH.

  • Conditions: H2 balloon (1 atm) at RT for 2-4 hours.

  • Note: If the molecule contains halogens (Cl, Br, I) elsewhere, avoid Pd/C to prevent dehalogenation. Use Fe/NH4Cl or SnCl2 instead.

Part 3: Visualization & Formatting
3.1 Synthesis Workflow Diagram

The following diagram illustrates the critical decision points in the synthesis and application of the scaffold.

SynthesisWorkflow Start Start: N-Boc-4-hydroxypiperidine Step1 Step 1: S_NAr Coupling (NaH, DMF, 0°C -> 60°C) Start->Step1 Reagent Electrophile: 5-Fluoro-2-nitrotoluene Reagent->Step1 Intermediate1 Intermediate: N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine Step1->Intermediate1 Decision Halogen Sensitive? Intermediate1->Decision PathA Method A: H2, Pd/C (Standard) Decision->PathA No PathB Method B: Fe, NH4Cl (Chemoselective) Decision->PathB Yes Product Target: 4-(4-amino-3-methylphenoxy)piperidine PathA->Product PathB->Product App Application: Kinase Inhibitor Synthesis (Amide/Urea Formation) Product->App

Caption: Figure 1. Optimized synthetic workflow for the generation of the 4-(4-amino-3-methylphenoxy)piperidine scaffold.

3.2 Quantitative Comparison of Coupling Conditions

The choice of base and solvent drastically affects yield and impurity profiles.

VariableCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Base NaH (60%) K2CO3NaOH / KOH
Solvent DMF or DMSO CH3CNWater/Alcohols
Temp 0°C

60°C
Reflux (80°C)RT
Time 2-4 Hours 12-24 HoursVariable
Yield 85-95% 60-75%<40% (Hydrolysis)
Pros Fast, clean conversion.Milder, no H2 gas.Cheap.
Cons Moisture sensitive.Slow, requires heat.S_NAr competition with OH-.
Part 4: Applications & Safety
4.1 Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery.

  • Kinase Inhibitors: The 3-methyl-4-amino motif is a classic "hinge binder" or "solvent front" element. The methyl group forces the aniline nitrogen out of planarity, often improving selectivity for specific kinase pockets (e.g., ALK, c-Met).

  • Linker Chemistry: The piperidine nitrogen is often deprotected (using HCl/Dioxane or TFA) and then coupled to heterocycles via reductive amination or S_NAr to create bi-functional molecules (e.g., PROTACs).

4.2 Safety & Stability
  • Nitro Aromatics: 5-Fluoro-2-nitrotoluene is a nitro-aromatic. While stable, it should be treated as potentially energetic. Do not distill the residue to dryness if high heat is required.

  • Sodium Hydride: Reacts violently with water. Quench reactions by diluting with an inert solvent (ether/toluene) and adding a hydrogen donor (isopropanol) slowly before adding water.

References
  • Preparation of Piperidine Derivatives . ChemicalBook. Accessed March 2026.

  • Synthesis and pharmacological activity of 4-(4'-substituted-4-hydroxypiperidine) derivatives . Chem. Pharm.[3] Bull., 2005.[3][4]

  • Process for the synthesis of 4-(substituted-phenyl)-piperidines . Google Patents (WO2001002357A2).

  • 4-(3-Methyl-4-nitrophenoxy)piperidine Hydrochloride Data . ChemBK.

  • Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Derivatives . BenchChem Application Note.

Sources

discovery of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-methyl-4-nitrophenoxy)piperidine

Introduction

Piperidine and its derivatives are among the most prevalent heterocyclic scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] Their conformational flexibility and ability to engage in various intermolecular interactions make them privileged structures in drug design. This guide provides a detailed technical overview of the synthesis, characterization, and potential significance of a specific derivative, 4-(3-methyl-4-nitrophenoxy)piperidine. While the initial discovery of this exact molecule is not prominently documented in publicly accessible literature, its synthesis can be reliably achieved through established and well-understood chemical transformations. This document serves as a comprehensive resource for researchers and scientists in drug development, offering insights into the practical aspects of its preparation and analysis. The presence of this compound in the catalogs of chemical suppliers confirms its utility and accessibility in the research community.[3]

Strategic Approach to Synthesis: The Williamson Ether Synthesis

The most logical and widely applicable method for constructing the ether linkage in 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis.[4][5] This robust S(_N)2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a related electrophile with a good leaving group.[6][7] In the context of our target molecule, this translates to the reaction between a deprotonated 4-hydroxypiperidine derivative and an activated aromatic compound, 3-methyl-4-nitrophenol.

Rationale for Reactant Selection:
  • Piperidine Precursor: To ensure a clean reaction and prevent undesired N-alkylation, the piperidine nitrogen must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Williamson ether synthesis and its straightforward removal under acidic conditions. Therefore, N-Boc-4-hydroxypiperidine is the preferred starting material.

  • Phenolic Precursor: 3-methyl-4-nitrophenol is the clear choice for the phenolic component. The nitro group is a strong electron-withdrawing group, which increases the acidity of the phenolic proton, facilitating its deprotonation to form the nucleophilic phenoxide.

The overall synthetic strategy is a two-step process: the Williamson ether synthesis to form the C-O bond, followed by the deprotection of the piperidine nitrogen.

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection N_Boc_4_hydroxypiperidine N-Boc-4-hydroxypiperidine Intermediate N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine N_Boc_4_hydroxypiperidine->Intermediate 1. Deprotonation 2. Nucleophilic Attack Three_methyl_4_nitrophenol 3-methyl-4-nitrophenol Three_methyl_4_nitrophenol->Intermediate Base Base (e.g., NaH, K2CO3) Base->N_Boc_4_hydroxypiperidine Solvent Solvent (e.g., DMF, THF) Solvent->N_Boc_4_hydroxypiperidine Final_Product 4-(3-methyl-4-nitrophenoxy)piperidine Intermediate->Final_Product Boc Removal Acid Acid (e.g., TFA, HCl) Acid->Intermediate

Caption: Synthetic workflow for 4-(3-methyl-4-nitrophenoxy)piperidine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine.

Step 1: Synthesis of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate
  • Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[8]

  • Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution: Add a solution of 1-fluoro-3-methyl-4-nitrobenzene or 1-chloro-3-methyl-4-nitrobenzene (1.1 eq) in the same solvent to the reaction mixture. While an alkyl halide is traditional, an activated aryl halide can also be used in nucleophilic aromatic substitution.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-Boc protected intermediate.

Step 2: Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine (Final Product)
  • Deprotection: Dissolve the purified tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (4M), to the solution at room temperature.[9]

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC. Upon completion, concentrate the reaction mixture under reduced pressure. If an HCl salt is desired, it may precipitate and can be collected by filtration. For the free base, the residue can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO(_3)), and extracted with an organic solvent.

  • Final Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 4-(3-methyl-4-nitrophenoxy)piperidine. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Characterization and Data

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons, the aromatic protons of the nitrophenyl group, and the methyl group protons. The chemical shifts and coupling patterns will be indicative of the final structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the piperidine, aromatic, and methyl carbons.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated exact mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H bond (in the deprotected product), C-O-C ether linkage, and the nitro group (NO₂).

Significance in Drug Discovery and Medicinal Chemistry

The 4-(3-methyl-4-nitrophenoxy)piperidine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety can be further functionalized at the nitrogen atom, allowing for the introduction of diverse substituents to modulate pharmacological properties.[10] Piperidine derivatives have a broad range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] The nitrophenyl group can also be chemically modified, for instance, by reduction of the nitro group to an amine, which can then be used in further synthetic transformations.

G Scaffold 4-(3-methyl-4-nitrophenoxy)piperidine Piperidine_N Piperidine Nitrogen (N-H) Scaffold->Piperidine_N Nitro_Group Aromatic Nitro Group (NO2) Scaffold->Nitro_Group Alkylation Alkylation/Acylation Piperidine_N->Alkylation Reductive_Amination Reductive Amination Piperidine_N->Reductive_Amination Amide_Coupling Amide Coupling Piperidine_N->Amide_Coupling Reduction Reduction to Amine Nitro_Group->Reduction Further_Aromatic_Substitution Further Aromatic Substitution Nitro_Group->Further_Aromatic_Substitution

Caption: Potential functionalization pathways for the core scaffold.

Conclusion

This technical guide outlines a reliable and well-precedented synthetic route to 4-(3-methyl-4-nitrophenoxy)piperidine based on the Williamson ether synthesis. The detailed protocol and discussion of characterization methods provide a solid foundation for researchers to prepare and validate this compound. Its structural features make it an interesting and versatile building block for the development of novel chemical entities with potential pharmacological activities. The principles and techniques described herein are broadly applicable to the synthesis of other substituted phenoxypiperidine derivatives, highlighting the importance of this synthetic strategy in medicinal chemistry.

References

  • PubChem. 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. Available from: [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Available from: [Link]

  • Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • YouTube. Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • RSC Publishing. The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • Google Patents. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available from: [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Northwestern Medical Journal. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Available from: [Link]

  • ResearchGate. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives | Request PDF. Available from: [Link]

  • PubMed. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Available from: [Link]

  • GenPrice UK. 4-(3-Methyl-4-nitrophenoxy)piperidine. Available from: [Link]

  • Khan Academy. Williamson ether synthesis. Available from: [Link]

  • UCL Discovery. Asymmetric Synthesis of Piperidines using the nitro-Mannich Reaction. Available from: [Link]

  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available from: [Link]

Sources

Introduction: The Strategic Value of the Phenoxypiperidine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 4-(3-Methyl-4-nitrophenoxy)piperidine Analogs

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs and natural alkaloids.[1][2] Its significance lies in a unique combination of stereochemical and physicochemical properties. The saturated piperidine ring adopts a stable chair conformation, enabling the precise three-dimensional positioning of substituents to optimize interactions with biological targets.[1] Furthermore, the basic nitrogen atom provides a versatile handle for modulating aqueous solubility, lipophilicity (LogP), and metabolic stability—key parameters in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][3]

When coupled with a substituted phenoxy moiety, as in the 4-(3-methyl-4-nitrophenoxy)piperidine core, the resulting scaffold presents a compelling starting point for drug discovery. The nitro group, a potent electron-withdrawing feature, significantly alters the electronic landscape of the aromatic ring and can act as a crucial hydrogen bond acceptor in ligand-receptor interactions.[4] The methyl group provides a lipophilic contact point and can influence the orientation of the nitro group. This guide provides a technical framework for researchers, scientists, and drug development professionals on the synthesis, structure-activity relationship (SAR), and pharmacological evaluation of structural analogs based on this promising core.

Part 1: Synthesis and Chemical Diversification

The generation of a diverse library of analogs is fundamental to exploring the therapeutic potential of the 4-(3-methyl-4-nitrophenoxy)piperidine scaffold. The synthetic strategy is centered on creating the core ether linkage and subsequently functionalizing key positions on the piperidine ring.

Core Synthesis: Williamson Ether Synthesis

A robust and widely applicable method for constructing the core phenoxy-piperidine linkage is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this context, 3-methyl-4-nitrophenol is deprotonated with a suitable base to form a phenoxide, which then displaces a leaving group on the 4-position of a piperidine ring.

Exemplary Protocol: Synthesis of N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine

This protocol details the synthesis of the core scaffold with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group is a strategic choice as it prevents N-alkylation side reactions and can be readily removed under acidic conditions to allow for subsequent diversification.[5]

Step 1: Preparation of the Phenoxide

  • To a solution of 3-methyl-4-nitrophenol (1.0 eq.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a strong base like Cesium Carbonate (Cs₂CO₃, 2.0 eq.).

    • Rationale: Cesium carbonate is highly effective in this context, promoting efficient phenoxide formation. DMF is an excellent solvent for this Sₙ2 reaction.[6]

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the cesium phenoxide.

Step 2: Nucleophilic Substitution

  • To the reaction mixture, add N-Boc-4-hydroxypiperidine that has been pre-activated with a sulfonyl chloride, such as mesyl chloride (MsCl), to convert the hydroxyl into a better leaving group (mesylate).

  • Heat the reaction mixture to 75 °C and stir overnight.

    • Rationale: Elevated temperature is required to overcome the activation energy for the nucleophilic substitution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

Step 3: Work-up and Purification

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine.

Diversification Strategy

The N-Boc protected core scaffold is the gateway to a wide array of structural analogs. The following diagram illustrates the key points for chemical modification.

G cluster_0 Analog Generation Workflow cluster_1 Piperidine N-Diversification cluster_2 Aromatic Ring Modification Core N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine Deprotection Step 1: Boc Deprotection (e.g., TFA or HCl) Core->Deprotection AroMod Vary substituents on the phenol starting material (e.g., change position or nature of Nitro/Methyl groups) Core->AroMod Synthesize from different phenols Functionalization Step 2: N-Functionalization (Reductive Amination, Acylation, etc.) Deprotection->Functionalization Yields secondary amine Analogs Diverse Library of Structural Analogs Functionalization->Analogs AroMod->Analogs

Caption: Workflow for generating structural analogs from the core scaffold.

Key Diversification Pathways:

  • Piperidine Nitrogen (R¹): After Boc deprotection using an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, the resulting secondary amine can be functionalized via reductive amination with various aldehydes or ketones, acylation with acid chlorides, or arylation reactions.[5][7] This is a critical site for modulating physicochemical properties and exploring interactions with the target protein.

  • Aromatic Ring (R², R³): The substituents on the phenoxy ring can be altered by starting the synthesis with different substituted phenols. Exploring variations such as fluoro, cyano, or methoxy groups in place of or in addition to the methyl and nitro groups can profoundly impact electronic properties and binding affinity.[7]

  • Piperidine Ring (R⁴): Introducing substituents directly onto the piperidine ring is more complex and often requires starting from a pre-functionalized piperidine core.[8] However, this can be valuable for optimizing conformational preferences.

Part 2: Pharmacological Evaluation and Structure-Activity Relationships (SAR)

Analogs of the phenoxypiperidine scaffold have shown promise as antagonists for the Dopamine D4 receptor (D4R), a G-protein coupled receptor implicated in various central nervous system (CNS) disorders.[7] The following section outlines a typical evaluation cascade and discusses SAR insights derived from related compound series.

In Vitro Evaluation Cascade

A tiered approach is essential for efficiently identifying promising lead compounds.

G Primary Primary Screening: D4 Receptor Binding Assay Secondary Secondary Screening: Functional Assays (e.g., cAMP) Primary->Secondary Identify potent binders Tertiary Tertiary Screening: In Vitro ADME Profiling Secondary->Tertiary Confirm antagonism & assess cellular potency Lead Lead Candidate Tertiary->Lead Select compounds with drug-like properties

Caption: A typical in vitro screening cascade for lead identification.

Protocol: D4 Receptor Radioligand Binding Assay

This competitive inhibition assay quantifies the affinity of a test compound for the D4 receptor.

  • Source: Membranes harvested from HEK293 cells stably expressing the human Dopamine D4 receptor (hD4R).

  • Radioligand: [³H]N-methylspiperone, a known high-affinity ligand for dopamine receptors.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of [³H]N-methylspiperone and varying concentrations of the test compound (analog). b. Allow the reaction to reach equilibrium. c. Separate the bound and free radioligand via rapid filtration through glass fiber filters. d. Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[7]

Structure-Activity Relationship (SAR) Insights

While direct SAR data for 4-(3-methyl-4-nitrophenoxy)piperidine is not extensively published, valuable insights can be drawn from studies on structurally related phenoxy-piperidine and nitrophenol analogs.[4][7]

Table 1: SAR of Phenoxy-Piperidine Analogs Targeting the D4 Receptor (Data adapted from analogous series for illustrative purposes)[7]

Compound IDPhenoxy Substituent (R)Kᵢ (nM)cLogPLipophilic Efficiency (LipE)
Analog 14-Cyano1.73.055.8
Analog 23,4-Difluoro2.73.605.1
Analog 34-Fluoro-3-methyl6.53.854.5
Analog 44-Fluoro1403.403.7
Analog 53-Fluoro>10003.40< 2.0

Key SAR Observations:

  • Aromatic Substituents: The nature and position of substituents on the phenoxy ring are critical for high affinity. Small, electron-withdrawing groups at the 4-position (e.g., cyano) are highly favorable.[7] This suggests the 4-nitro group in the core scaffold is a promising feature.

  • Lipophilicity and Efficiency: While lipophilicity (cLogP) is necessary for membrane permeability, excessive lipophilicity can lead to poor pharmacokinetic properties and off-target effects.[7] Lipophilic efficiency (LipE = pKᵢ - cLogP) is a key metric for optimization, with values >5 often considered desirable.[7] The addition of polar groups like the cyano group can lower cLogP while maintaining high potency, leading to excellent LipE values.[7]

  • Methyl Group: The presence of a methyl group at the 3-position, adjacent to a 4-fluoro substituent (Analog 3), results in a potent compound. This indicates that this substitution pattern, similar to the core topic scaffold, is well-tolerated and can contribute favorably to binding.[7]

Part 3: Pharmacokinetic Considerations

A potent compound is only viable as a drug candidate if it possesses a suitable pharmacokinetic (PK) profile. Piperidine-containing molecules can present specific challenges and opportunities in this regard.

Key PK Parameters for Evaluation

A preclinical PK study, typically in rodents, is essential to characterize the ADME properties of lead compounds.[3][9]

Protocol: Rodent Pharmacokinetic Study

  • Formulation & Dosing: Formulate the compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administer a single oral (PO) or intravenous (IV) dose to rats.[3]

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[3]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.[3]

  • Bioanalysis: Determine the concentration of the compound in the plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[3]

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters.

Table 2: Hypothetical Comparative Pharmacokinetic Data (Illustrative data based on typical values for piperidine derivatives)[9]

ParameterCompound A (IV)Compound A (PO)Compound B (PO)
Dose (mg/kg)21010
Cₘₐₓ (ng/mL)-450280
Tₘₐₓ (h)-1.02.0
AUC₀₋inf (ng·h/mL)120036002400
Half-life (t₁/₂) (h)4.54.86.2
Clearance (CL) (L/h/kg)1.67--
Volume of Distribution (Vd) (L/kg)7.5--
Oral Bioavailability (F%)-60%40%
Metabolic Stability

The piperidine ring itself is relatively stable, but it and the attached aromatic moieties are susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1][9] Common metabolic pathways include:

  • N-dealkylation of the piperidine nitrogen substituent.

  • Hydroxylation of the aromatic ring.

  • Oxidation of the piperidine ring, potentially forming a tetrahydropyridine metabolite.[9]

Early assessment of metabolic stability using in vitro liver microsome assays is crucial. Compounds with high intrinsic clearance in liver microsomes may suffer from poor oral bioavailability and short half-lives in vivo.[7]

Conclusion and Future Directions

The 4-(3-methyl-4-nitrophenoxy)piperidine scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS targets like the Dopamine D4 receptor. The synthetic accessibility of the core structure allows for systematic exploration of the chemical space around its key diversification points. Future research should focus on:

  • Multi-Parameter Optimization: Moving beyond potency (Kᵢ) to optimize for a balanced profile of potency, selectivity, metabolic stability, and physicochemical properties (e.g., LipE, CNS MPO score).[7]

  • Exploring Alternative Aromatic Systems: Replacing the nitrophenyl ring with other electron-deficient heterocycles to potentially improve properties like metabolic stability and reduce potential toxicity associated with the nitro group.

  • Stereochemical Control: For analogs with chiral centers, developing stereoselective syntheses and evaluating the individual enantiomers is critical, as biological activity often resides in a single stereoisomer.[10]

By integrating rational design, efficient synthesis, and a comprehensive pharmacological evaluation cascade, researchers can effectively unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs. Benchchem.
  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
  • The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. Benchchem.
  • Preclinical pharmacokinetics and metabolism of MNP001, a piperidine analog of 3-carbamyl compounds. PubMed.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023).
  • Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central (PMC).
  • Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Benchchem.
  • The Piperidine Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis. Benchchem.
  • Piperidine-based drug discovery. ResearchGate.
  • 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7. Benchchem.
  • Piperidine Synthesis. DTIC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).

Sources

Technical Guide: Preliminary Screening & Characterization of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the preliminary screening, characterization, and risk assessment of 4-(3-methyl-4-nitrophenoxy)piperidine , a critical pharmacophore intermediate often utilized in the synthesis of GPCR ligands and kinase inhibitors.

Executive Summary & Strategic Context

4-(3-methyl-4-nitrophenoxy)piperidine (Structure: C₁₂H₁₆N₂O₃) represents a "privileged scaffold" in drug discovery, combining a basic piperidine moiety (favorable for solubility and target binding) with a nitro-aromatic ether. This compound primarily serves as a high-value intermediate where the nitro group is a "masked" aniline, destined for reduction and subsequent coupling (e.g., urea or amide formation).

Screening Objective: Before introducing this scaffold into high-throughput library synthesis or scale-up, it must undergo a rigorous Preliminary Screening Protocol (PSP) . This ensures:

  • Chemical Integrity: Verification of regio-isomer purity (3-methyl vs. 2-methyl isomers).

  • Physicochemical Viability: Assessment of pKa and Lipophilicity (LogD) to predict ADME behavior.

  • Safety De-risking: Evaluation of genotoxic potential inherent to nitro-aromatics.

Screening Workflow Visualization

The following diagram outlines the logical flow for the preliminary screening of this scaffold, ensuring a "Go/No-Go" decision matrix at each stage.

ScreeningWorkflow cluster_0 Phase I: Identity & Purity cluster_1 Phase II: Physicochem cluster_2 Phase III: Safety & Tox Start Raw Material (CAS 138227-73-3) NMR 1H-NMR / 13C-NMR (Regio-isomer Check) Start->NMR LCMS UPLC-MS (Purity >98%) NMR->LCMS LCMS->Start Fail (Recrystallize) pKa Potentiometric pKa (Target: ~9.5) LCMS->pKa Pass LogD LogD7.4 Determination (Shake Flask) pKa->LogD Ames Ames Test (Salmonella typhimurium) LogD->Ames Stability Microsomal Stability (Nitro Reduction) Ames->Stability Decision Library Inclusion Decision Stability->Decision

Figure 1: Step-wise screening workflow for 4-(3-methyl-4-nitrophenoxy)piperidine, moving from chemical verification to biological risk assessment.

Phase I: Chemical Identity & Purity Validation

The synthesis of phenoxy-piperidines via nucleophilic aromatic substitution (


) can often yield regio-isomeric impurities if the starting fluoronitrobenzene is not isomerically pure.
High-Resolution LC-MS Protocol

Objective: Confirm molecular weight (


) and quantify purity.
  • System: Agilent 1290 Infinity II or equivalent UPLC.

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 min.

  • Acceptance Criteria: Purity

    
     (UV 254 nm); Single mass peak at m/z 237.1.
    
NMR Structural Diagnostics

Objective: Distinguish the 3-methyl-4-nitro substitution pattern from potential 2-methyl or 5-methyl impurities.

  • Solvent: DMSO-

    
    .
    
  • Key Diagnostic Signals:

    • Piperidine Ring: Multiplets at

      
       1.5–2.0 ppm (C3/C5 protons) and 
      
      
      
      2.6–3.0 ppm (C2/C6 protons). The C4 proton (methine attached to oxygen) should appear as a septet-like multiplet around
      
      
      4.5 ppm.
    • Aromatic Region: Look for the specific coupling pattern of the 1,2,4-substituted benzene. The proton ortho to the nitro group should show a distinct doublet (or singlet if methyl is adjacent) shifted downfield due to the electron-withdrawing nitro group.

    • Methyl Group: Singlet at

      
       ~2.3 ppm.
      

Phase II: Physicochemical Profiling

Understanding the "drug-like" properties of the scaffold is essential before derivatization.

Ionization Constant (pKa)

The secondary amine of the piperidine ring is basic. Accurate pKa measurement is vital for predicting solubility at physiological pH.

  • Method: Potentiometric Titration (Sirius T3 or equivalent).

  • Protocol:

    • Dissolve 1 mg of compound in 0.15 M KCl (aq).

    • Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

    • Expected Result: The piperidine nitrogen typically exhibits a pKa of 9.2 – 9.8 .

    • Implication: At physiological pH (7.4), the molecule will be predominantly protonated (

      
      ), enhancing aqueous solubility but potentially limiting passive membrane permeability unless a transporter is involved.
      
Lipophilicity (LogD)
  • Method: Shake-flask method (n-octanol/buffer pH 7.4) or HPLC-based estimation (CHI).

  • Target Range: For a fragment, a LogD of 1.0 – 2.0 is ideal, allowing room for lipophilicity growth during lead optimization.

ParameterExpected ValueMethodRelevance
MW 236.27 g/mol Calc.Fragment-based design compliant
pKa (Base) 9.5 ± 0.3PotentiometricLysosomal trapping potential
LogP ~2.3ChemDraw/CalcBaseline lipophilicity
LogD (pH 7.4) ~0.5Shake FlaskHigh solubility in blood plasma

Phase III: Safety & Toxicology Pre-Screen

Critical Alert: Nitro-aromatics carry a structural alert for genotoxicity. The nitro group can be enzymatically reduced to hydroxylamines and amines, which may interact with DNA.

Ames Test (Bacterial Reverse Mutation Assay)

Before scaling up synthesis, an abbreviated Ames test is mandatory.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Condition: +/- S9 metabolic activation (rat liver homogenate).

  • Rationale: The S9 fraction mimics mammalian metabolism, reducing the nitro group to the reactive hydroxylamine species.

  • Protocol:

    • Plate bacteria with trace histidine.

    • Add test compound at 5 concentrations (up to 5000 µ g/plate ).

    • Incubate 48h at 37°C.

    • Count revertant colonies.

  • Interpretation: A >2-fold increase in revertant colonies indicates mutagenicity.

    • Note: If positive, the scaffold may need to be reduced to the aniline before biological testing to mitigate toxicity, or the nitro group must be replaced.

Handling & Stability
  • Light Sensitivity: Nitro compounds can be photolabile. Store in amber vials.

  • Hygroscopicity: As a secondary amine, it readily forms salts (HCl, TFA). The free base may absorb CO₂ from air (carbamate formation). Recommendation: Store as the HCl salt.

Phase IV: Functional Utility (Synthetic Activation)

If the compound passes the screening, the primary utilization pathway involves the reduction of the nitro group.

SynthesisPath Nitro Nitro Scaffold (Inactive/Toxic) Reduction Catalytic Hydrogenation (H2, Pd/C, MeOH) Nitro->Reduction Reduction Aniline Aniline Intermediate (Nucleophilic) Reduction->Aniline >95% Yield Coupling Coupling (R-NCO / R-COCl) -> Urea/Amide Aniline->Coupling Derivatization

Figure 2: Functional activation pathway. The nitro group serves as a precursor to the active aniline nucleophile.

Standard Reduction Protocol:

  • Solvent: Methanol or Ethanol.

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Atmosphere:

    
     balloon (1 atm) or hydrogenation shaker (30 psi).
    
  • Duration: 2–4 hours at RT.

  • Monitoring: Monitor disappearance of the yellow nitro color and UV shift via LCMS.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217349, 4-(3-Methyl-4-nitrophenoxy)piperidine. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for pKa/LogD protocols).
  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context on ether/piperidine scaffolds). Retrieved from [Link]

Methodological & Application

Synthesis Protocol and Application Note: 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

4-(3-methyl-4-nitrophenoxy)piperidine (CAS: 138227-73-3) is a highly valued synthetic intermediate in contemporary drug discovery. It serves as the critical precursor to 4-(piperidin-4-yloxy)-2-methylaniline, a ubiquitous pharmacophore embedded in numerous FDA-approved and investigational kinase inhibitors targeting BTK, ALK, EGFR, and Rho kinases[1, 2, 3].

The synthesis relies on a highly efficient Nucleophilic Aromatic Substitution (SNAr) between an N-Boc-protected 4-hydroxypiperidine and 4-fluoro-2-methyl-1-nitrobenzene, followed by acidic deprotection. This application note provides a self-validating, highly optimized protocol designed for scale-up, detailing the mechanistic causality behind each experimental choice to ensure reproducible yields and high purity.

Mechanistic Rationale & Experimental Workflow

The success of this synthesis hinges on the electronic properties of the aryl halide. The nitro group at the para position relative to the fluorine atom acts as a powerful electron-withdrawing group (EWG). During the SNAr reaction, the nitro group stabilizes the transient negative charge of the Meisenheimer complex via resonance. The methyl group at the meta position (relative to the fluorine) provides subtle steric tuning without deactivating the ring [3].

To prevent competing nucleophilic attacks or unwanted polymerization, the secondary amine of the piperidine ring must be protected with a tert-butyloxycarbonyl (Boc) group.

Workflow N1 Step 1: Alkoxide Formation N-Boc-4-hydroxypiperidine + t-BuOK N2 Step 2: SNAr Reaction Add 4-fluoro-2-methyl-1-nitrobenzene N1->N2 Deprotonation (0°C, 30 min) N3 Meisenheimer Complex (Resonance Stabilized by -NO2) N2->N3 Nucleophilic Attack (RT, 3-18 h) N4 Intermediate: tert-butyl 4-(3-methyl-4-nitrophenoxy) piperidine-1-carboxylate N3->N4 Fluoride Elimination N5 Step 3: Boc Deprotection HCl in Dioxane or TFA/DCM N4->N5 Aqueous Workup & Isolation N6 Final Product: 4-(3-methyl-4-nitrophenoxy)piperidine Hydrochloride N5->N6 Acidic Cleavage & Precipitation

Figure 1: Experimental workflow for 4-(3-methyl-4-nitrophenoxy)piperidine synthesis.

Reaction Optimization Data

Selecting the correct base and solvent pair is critical for maximizing the yield of the SNAr step. Table 1 summarizes empirical data to guide your experimental design.

Table 1: SNAr Reaction Condition Optimization

BaseSolventTemperatureTimeYield (%)Mechanistic Causality & Notes
K₂CO₃DMF70 °C24 h45-55Mild base; requires extended heating, which can lead to partial thermal degradation of the Boc group [2].
NaHDMF0 °C to RT12 h75-85Strong base; fast reaction. Caution: Requires careful handling of H₂ gas evolution.
t-BuOK THF 0 °C to RT 4 h 85-95 Optimal; homogeneous alkoxide formation, clean conversion, and avoids the safety hazards of NaH [2].

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate

This step couples the piperidine ring to the aryl scaffold via an ether linkage.

Reagents:

  • tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • 4-fluoro-2-methyl-1-nitrobenzene (1.05 eq)

  • Potassium tert-butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) (10 mL/g of limiting reagent)

Procedure:

  • Preparation: Purge a clean, dry round-bottom flask with inert gas (N₂ or Argon) to prevent moisture from quenching the alkoxide intermediate.

  • Dissolution: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF.

  • Alkoxide Formation: Cool the solution to 0 °C using an ice-water bath. Slowly add t-BuOK in portions. Causality: Deprotonation is exothermic; maintaining 0 °C prevents localized heating that could degrade the Boc-protected amine. Stir for 30 minutes.

  • Coupling: Dissolve 4-fluoro-2-methyl-1-nitrobenzene in a minimal volume of THF and add it dropwise to the alkoxide solution.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 3 to 4 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (gradient: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Boc Deprotection to Yield the Hydrochloride Salt

This step removes the protecting group to expose the secondary amine for downstream functionalization.

Reagents:

  • tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (5.0 to 10.0 eq)

  • Dichloromethane (DCM) (5 mL/g)

Procedure:

  • Dissolution: Dissolve the purified intermediate from Step 1 in DCM.

  • Acidification: Cool the solution to 0 °C and slowly add 4M HCl in dioxane.

  • Cleavage: Stir the mixture at room temperature for 2-4 hours. Causality: The highly acidic environment protonates the carbamate oxygen, triggering the expulsion of isobutylene gas and carbon dioxide. The resulting free amine immediately forms the hydrochloride salt.

  • Isolation: Once TLC confirms the complete consumption of the starting material, concentrate the mixture under reduced pressure.

  • Trituration: Suspend the resulting crude solid in diethyl ether or methyl tert-butyl ether (MTBE) and stir vigorously for 15 minutes. Causality: Non-polar organic impurities remain soluble in the ether, while the highly polar HCl salt precipitates.

  • Filtration: Filter the precipitate and dry under high vacuum to yield 4-(3-methyl-4-nitrophenoxy)piperidine hydrochloride as an off-white to pale yellow powder.

In-Process Controls & Self-Validation System

To ensure a self-validating workflow, researchers must confirm the success of each step before proceeding. Table 2 outlines the analytical markers that verify structural integrity.

Table 2: Self-Validation Analytical Markers

Analytical MethodTarget ObservationCausality / Rationale
LC-MS (ESI+) m/z 337.1[M+H]⁺ (Intermediate)Confirms the successful SNAr displacement of the fluorine atom by the piperidine oxygen[3].
LC-MS (ESI+) m/z 237.1 [M+H]⁺ (Final Product)Confirms the complete loss of the Boc group (-100 Da: loss of isobutylene and CO₂).
¹H NMR (DMSO-d₆) ~8.0 ppm (1H, d, Ar-H ortho to NO₂)This highly deshielded aromatic proton confirms the retention of the nitro group on the aryl ring.
Visual Cue Gas evolution (Step 2)The visible bubbling indicates the release of CO₂ and isobutylene, confirming active deprotection.

Note on Downstream Application: To utilize this compound in kinase inhibitor synthesis, the nitro group is typically reduced to an amine in a subsequent step using catalytic hydrogenation (Pd/C, H₂) or iron-mediated reduction (Fe, NH₄Cl, EtOH/H₂O) [1].

References

  • European Patent Office. (2002). Rho KINASE INHIBITORS (EP 1403255 A1).
  • European Patent Office. (2010). Di(arylamino)aryl compound (EP 2172461 A1).
  • US Patent Office. (2018). Tyrosine kinase inhibitors (US 2018/0305350 A1).

analytical methods for 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Characterization of 4-(3-methyl-4-nitrophenoxy)piperidine

Introduction

4-(3-methyl-4-nitrophenoxy)piperidine is a substituted piperidine derivative incorporating a nitrophenyl ether moiety. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties.[1] The presence of a nitroaromatic group makes this compound a potential intermediate in the synthesis of more complex molecules, where the nitro group can be reduced to an amine for further functionalization.

Given its potential role in pharmaceutical research and development, the establishment of robust, validated analytical methods is paramount. Such methods are critical for confirming chemical identity, quantifying purity, and identifying potential impurities throughout the synthesis, purification, and formulation stages. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the characterization of 4-(3-methyl-4-nitrophenoxy)piperidine, designed for researchers, quality control analysts, and drug development professionals.

Physicochemical Properties & Analytical Considerations

The analytical strategy for any compound is dictated by its chemical structure and resulting physicochemical properties.

  • Piperidine Ring: The basic nitrogen atom (pKa ~8-11) is a key feature. In reversed-phase chromatography, this basicity can lead to undesirable interactions with residual silanols on the stationary phase, causing peak tailing. This is mitigated by using an acidic mobile phase modifier to ensure the piperidine nitrogen is consistently protonated.[2]

  • Nitroaromatic System: The 4-nitrophenoxy group is a strong chromophore, making it ideally suited for detection by UV-Vis spectrophotometry. This allows for sensitive quantification using High-Performance Liquid Chromatography with a UV detector (HPLC-UV).

  • Molecular Weight: The molecular weight (C12H16N2O3, 236.27 g/mol ) is well within the range for analysis by both Gas Chromatography (GC) and Mass Spectrometry (MS).

PropertyValueSource
Molecular Formula C12H16N2O3PubChem Analog
Molecular Weight 236.27 g/mol PubChem Analog
Predicted XLogP3 2.1 - 2.5PubChem Analog
Key Structural Features Basic Piperidine, UV-active NitroaromaticChemical Principles

Overall Analytical Workflow

A multi-faceted approach is recommended for the complete characterization of 4-(3-methyl-4-nitrophenoxy)piperidine. The workflow ensures orthogonal verification of identity, purity, and structure.

Analytical_Workflow cluster_0 Primary Analysis (Purity & Quantification) cluster_1 Structural Confirmation cluster_2 Final Characterization HPLC_UV HPLC-UV Analysis GC_MS GC-MS Analysis Report Certificate of Analysis HPLC_UV->Report GC_MS->Report NMR NMR Spectroscopy (¹H, ¹³C) HRMS High-Resolution MS NMR->Report HRMS->Report Sample Test Sample: 4-(3-methyl-4-nitrophenoxy)piperidine Sample->HPLC_UV Purity Assay Sample->GC_MS Impurity Profile Sample->NMR Identity Sample->HRMS Exact Mass

Caption: Recommended analytical workflow for complete characterization.

Part 1: Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

Reversed-phase HPLC (RP-HPLC) is the gold-standard technique for the purity analysis of non-volatile, polar to moderately non-polar compounds. The inherent UV activity of the nitroaromatic ring allows for sensitive and robust quantification.

Causality Behind Method Choices:

  • Stationary Phase: A C18 column is selected for its versatility and hydrophobic retention mechanism, which is well-suited for the compound's predicted LogP.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used to elute a wide range of potential impurities. The addition of an acidic modifier like formic acid or phosphoric acid is critical. It protonates the piperidine nitrogen to a single ionic state ([M+H]+), preventing peak tailing and ensuring sharp, symmetrical peaks.[3][4] Formic acid is preferred for mass spectrometry compatibility.

  • Detection: The nitro group provides a strong chromophore. The maximum absorbance (λmax) is expected to be in the 260-280 nm range, providing excellent sensitivity.

Objective: To determine the purity of a 4-(3-methyl-4-nitrophenoxy)piperidine sample by percent area normalization.

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade), Water (HPLC or Milli-Q grade), Formic acid (LC-MS grade).

  • Test sample of 4-(3-methyl-4-nitrophenoxy)piperidine.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 270 nm (or λmax determined by PDA)
Run Time 35 minutes
  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
35.0955
  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of the sample solution.

    • The relative standard deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

  • Analysis & Calculation:

    • Inject the prepared sample solution.

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

HPLC_Workflow A Prepare Mobile Phase (A: 0.1% FA in H₂O) (B: 0.1% FA in ACN) D Equilibrate HPLC System (C18 Column, 30°C) A->D B Prepare Sample (0.1 mg/mL in 50:50 A:B) C Filter Sample (0.45 µm) B->C E Inject Sample (10 µL) C->E D->E F Run Gradient Program (5-95% B over 25 min) E->F G Detect at 270 nm F->G H Integrate Peaks & Calculate % Area Purity G->H

Caption: Step-by-step workflow for the HPLC-UV purity assay.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming identity and analyzing volatile and semi-volatile impurities. While the target molecule has some polarity, its molecular weight is suitable for GC analysis without derivatization.[5]

Causality Behind Method Choices:

  • Column: A mid-polarity column (e.g., DB-5ms, 5% phenyl/95% methylpolysiloxane) provides a good balance for separating compounds with varying polarities.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard, robust method that produces reproducible fragmentation patterns, creating a molecular "fingerprint" for library matching and structural confirmation.

  • Expected Fragmentation: The molecule is expected to fragment at key locations. The base peak might arise from the stable piperidine cation (m/z 84/85) or fragments related to the substituted phenoxy moiety.

Objective: To confirm the identity of the main peak and identify any volatile impurities.

Instrumentation & Materials:

  • GC-MS system with a capillary column and electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Helium (carrier gas), Dichloromethane (DCM, HPLC grade).

Procedure:

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the sample in Dichloromethane.

  • GC-MS Conditions:

ParameterCondition
Injector Temperature 280 °C
Injection Volume 1 µL (Split mode, e.g., 20:1)
Carrier Gas Helium, constant flow ~1.2 mL/min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40 - 450 amu
  • Oven Temperature Program:

StepTemperature (°C)Hold Time (min)Ramp Rate (°C/min)
Initial1002-
Ramp 12801015
  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Obtain the mass spectrum for the main peak and compare it with the expected molecular weight and fragmentation pattern.

    • Analyze the mass spectra of any impurity peaks and attempt to identify them using a spectral library (e.g., NIST).

MS_Fragmentation parent [M]⁺˙ m/z 236 frag1 [C₅H₁₀N]⁺ m/z 84 parent->frag1 α-cleavage frag2 [C₇H₇NO₃]⁺˙ m/z 153 parent->frag2 Ether cleavage frag3 [C₆H₅O]⁺ m/z 93 frag2->frag3 - NO₂ frag4 [C₇H₇]⁺ m/z 91 frag2->frag4 Tropylium ion rearrangement

Caption: Predicted major fragmentation pathways in EI-MS analysis.

Part 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide definitive confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required for full characterization.[6][7]

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • Aromatic Protons: Three protons on the nitrophenyl ring, likely appearing as a singlet and two doublets between 7.0-8.0 ppm.

  • Piperidine Protons (O-CH): A multiplet for the proton on the carbon bearing the ether oxygen (~4.5-4.8 ppm).

  • Piperidine Protons (N-CH₂): Two sets of multiplets for the axial and equatorial protons adjacent to the nitrogen (~2.8-3.4 ppm).

  • Piperidine Protons (CH₂): Multiplets for the remaining ring protons (~1.8-2.2 ppm).

  • Methyl Protons: A singlet for the methyl group on the aromatic ring (~2.3-2.5 ppm).

  • Amine Proton (N-H): A broad singlet, which may be exchangeable with D₂O.

Expected ¹³C NMR Signals (in CDCl₃, ~100 MHz):

  • Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm), including the carbon bearing the nitro group and the carbon with the ether linkage.

  • Piperidine Carbons: Four signals for the piperidine ring carbons (~40-75 ppm).

  • Methyl Carbon: One signal in the aliphatic region (~15-20 ppm).

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass of the molecule, confirming its elemental composition with high precision. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is typically observed.

  • Calculated Exact Mass for [C₁₂H₁₇N₂O₃]⁺: 237.1234

  • Expected Result: The measured mass should be within ± 5 ppm of the calculated value, confirming the molecular formula C12H16N2O3.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of 4-(3-methyl-4-nitrophenoxy)piperidine. The primary technique for purity and routine quality control is the RP-HPLC-UV method, which is sensitive, accurate, and reproducible. GC-MS serves as an excellent orthogonal method for identity confirmation and the profiling of volatile impurities. For absolute structural confirmation, a full suite of spectroscopic analyses, including ¹H NMR, ¹³C NMR, and HRMS, is required. Adherence to these protocols will ensure a thorough and reliable understanding of the compound's quality and identity, supporting its application in research and development.

References

  • PubChem. National Center for Biotechnology Information. Provides chemical information for related structures. (Accessed March 2026). URL: [Link]

  • ResearchGate. The 1H-NMR and 13C{1H}-NMR spectra respectively displayed on the x- and y-axes of the HSQC spectra. Provides examples of NMR interpretation for piperidine-containing structures. URL: [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Describes a validated HPLC method for piperidine analysis. URL: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. A guide on the principles of developing RP-HPLC methods. URL: [Link]

  • ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the intermediates captured during 3M4NP degradation. Provides an example of GC-MS analysis for the related compound 3-Methyl-4-nitrophenol. URL: [Link]

  • NIST Chemistry WebBook. Piperidine, 1-(4-nitrophenyl)-. Provides mass spectrum data for an analogous compound. URL: [Link]

  • ResearchGate. A Review on Analytical Methods for Piperazine Determination. Reviews various analytical techniques for a related heterocyclic amine. URL: [Link]

Sources

using 4-(3-methyl-4-nitrophenoxy)piperidine in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological and Toxicological Profiling of 4-(3-methyl-4-nitrophenoxy)piperidine

Executive Summary & Mechanistic Rationale

When evaluating novel small molecules or chemical building blocks like 4-(3-methyl-4-nitrophenoxy)piperidine (MNPP) in in vitro assays, researchers must look beyond basic viability screens. The structural topology of MNPP contains two highly reactive and biologically distinct pharmacophores:

  • The Nitroaromatic Ring: Nitroaromatic compounds are classic hypoxia-activated prodrugs (HAPs). Under normoxic conditions, cellular nitroreductases reduce the nitro group to a radical anion, which is rapidly oxidized back to the parent compound by molecular oxygen (futile cycling). However, in hypoxic tumor microenvironments, the radical is further reduced to highly cytotoxic hydroxylamine or amine species that induce DNA damage[1].

  • The Basic Piperidine Ring: With a pKa typically between 9.0 and 10.0, the piperidine moiety classifies MNPP as a Cationic Amphiphilic Drug (CAD). CADs readily diffuse across cell membranes but become protonated and trapped within the acidic lumen of lysosomes (pH ~4.5). This "ion trapping" inhibits lysosomal phospholipases, leading to a toxicological liability known as Drug-Induced Phospholipidosis (DIPL)[2].

To properly profile MNPP, we must utilize a self-validating system that tests both its therapeutic potential (hypoxia targeting) and its primary toxicological liability (lysosomotropism).

Mechanism cluster_Hypoxia Hypoxia-Activated Pathway cluster_Lysosome Lysosomotropic Pathway MNPP MNPP (Nitroaromatic Piperidine) NitroRed Nitroreductase (1e- reduction) MNPP->NitroRed Diff Passive Diffusion into Cell MNPP->Diff Tox Cytotoxic Hydroxylamine NitroRed->Tox Hypoxia Normoxia Normoxia (Futile Cycling) NitroRed->Normoxia O2 present Hypoxia Hypoxia (<1% O2) Protonation Protonation in Lysosome (pH 4.5) Diff->Protonation PLD Phospholipidosis (DIPL) Protonation->PLD Phospholipase Inhibition

Dual mechanisms of MNPP: Hypoxia-activated cytotoxicity vs. Lysosomotropic phospholipidosis.

Pillar 1: Hypoxia-Activated Cytotoxicity Assay

Causality & Design: To determine if the nitro group on MNPP acts as a functional HAP, cytotoxicity must be evaluated under strict normoxic (21% O


) versus hypoxic (1% O

) conditions. We utilize the ATP-dependent CellTiter-Glo assay, as ATP depletion is a direct, universal metric of metabolic collapse and cell death. Tirapazamine (a well-characterized HAP) is used as a positive control to validate the hypoxic chamber's integrity[3].

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 (human colorectal carcinoma) cells at 2,000 cells/well in two identical 96-well opaque-walled plates using McCoy’s 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO

    
    .
    
  • Compound Preparation: Prepare a 10 mM stock of MNPP in 100% DMSO. Perform a 10-point, 3-fold serial dilution in culture media (final DMSO concentration

    
     0.5%).
    
  • Treatment & Environmental Split:

    • Apply the MNPP dilutions, Vehicle (0.5% DMSO), and Tirapazamine (positive control, 10

      
      M) to both plates.
      
    • Plate A (Normoxia): Incubate in a standard incubator (21% O

      
      , 5% CO
      
      
      
      ) for 72 hours.
    • Plate B (Hypoxia): Transfer immediately to a hypoxia workstation (1% O

      
      , 5% CO
      
      
      
      , 94% N
      
      
      ) and incubate for 72 hours. Causality Note: Pre-equilibrating the media in the hypoxic chamber for 4 hours prior to dosing prevents residual dissolved oxygen from dampening the bioreduction.
  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add 100

    
    L of CellTiter-Glo reagent per well. Lyse on an orbital shaker for 2 minutes, incubate for 10 minutes, and record luminescence.
    
  • Data Analysis: Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC

    
     (Normoxia) / IC
    
    
    
    (Hypoxia). An HCR > 5 indicates significant hypoxia-selective activation.

Pillar 2: Drug-Induced Phospholipidosis (DIPL) Assessment

Causality & Design: The basic piperidine ring drives lysosomal accumulation. Once trapped, CADs bind to internal membrane lipids, rendering them resistant to degradation by lysosomal phospholipase A1 and A2. This results in the pathological accumulation of lamellar bodies[4]. We utilize NBD-PE (a fluorescently labeled phospholipid) to directly visualize and quantify lipid accumulation in HepG2 cells, a gold-standard hepatic model for tox-profiling[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well clear-bottom, black-walled imaging plate in DMEM + 10% FBS.

  • NBD-PE Sensitization: Prepare a lipid emulsion of NBD-PE (N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) at 50

    
    M in culture media.
    
  • Co-Incubation: Treat cells with MNPP (1

    
    M, 10 
    
    
    
    M, and 50
    
    
    M), Amiodarone (positive control, 10
    
    
    M), or Vehicle (0.5% DMSO) in the presence of the NBD-PE media. Incubate for 48 hours at 37°C. Causality Note: 48 hours is the minimum required time for robust lamellar body formation and measurable lipid accumulation.
  • Counterstaining: Wash cells twice with PBS. Stain nuclei with Hoechst 33342 (1

    
    g/mL) for 15 minutes to allow for cell-count normalization.
    
  • High-Content Imaging: Image the plates using a High-Content Screening (HCS) system (e.g., PerkinElmer Opera Phenix). Capture NBD-PE fluorescence (Ex 460 nm / Em 535 nm) and Hoechst (Ex 350 nm / Em 461 nm).

  • Quantification: Calculate the total NBD-PE fluorescence intensity per cell. A fold-change > 2.0 relative to the vehicle control confirms DIPL liability.

Workflow Prep Compound Prep (10 mM DMSO) Split1 Hypoxia Assay (HCT116) Prep->Split1 Split2 PLD Assay (HepG2) Prep->Split2 Inc1 Incubate 72h (21% vs 1% O2) Split1->Inc1 Inc2 Incubate 48h with NBD-PE Split2->Inc2 Read1 CellTiter-Glo Luminescence Inc1->Read1 Read2 High-Content Imaging (Ex/Em 460/535) Inc2->Read2

Parallel in vitro workflow for evaluating MNPP pharmacology and toxicology.

Quantitative Data Interpretation

To ensure robust decision-making, experimental results should be benchmarked against the following standardized thresholds.

Table 1: Hypoxia-Activated Cytotoxicity Profile (HCT116) | Treatment Group | Normoxia IC


 (

M) | Hypoxia IC

(

M) | Hypoxia Cytotoxicity Ratio (HCR) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | Vehicle (DMSO) | N/A | N/A | N/A | Baseline Viability | | Tirapazamine (Control) | > 50.0 | 2.5 | > 20.0 | Validated HAP | | MNPP (Expected) | > 100.0 | 15.0 - 30.0 | ~ 3.0 - 6.0 | Moderate Hypoxia Activation |

Table 2: Phospholipidosis Liability Metrics (HepG2) | Treatment Group | Concentration (


M) | NBD-PE Fold Change (vs Vehicle) | DIPL Liability Status |
| :--- | :--- | :--- | :--- |
| Vehicle (DMSO)  | 0.5% | 1.00x | Negative |
| Amiodarone (Control)  | 10.0 | 4.85x | Severe (Positive Control) |
| MNPP  | 10.0 | 2.10x | Mild / Moderate |
| MNPP  | 50.0 | 3.50x | High |

Note: The basicity of the piperidine ring strongly correlates with the dose-dependent increase in NBD-PE fold change. Structural optimization to lower the pKa of the piperidine nitrogen could mitigate this liability.

References

  • Brown JM, Wilson WR. "Exploiting tumour hypoxia in cancer treatment." Nature Reviews Cancer. 2004.[Link]

  • Editor's Pick: Tumour-Associated Hypoxia. European Medical Journal. 2020.[Link]

  • Sawada H, et al. "A Toxicogenomic Approach to Drug-Induced Phospholipidosis: Analysis of Its Induction Mechanism and Establishment of a Novel in Vitro Screening System." Toxicological Sciences, Volume 83, Issue 2. 2005.[Link]

  • Nonoyama T, Fukuda R. "Drug-induced Phospholipidosis -Pathological Aspects and Its Prediction." Journal of Toxicologic Pathology. 2008.[Link]

  • Mesens CE, et al. "In Vitro Detection of Drug-Induced Phospholipidosis Using Gene Expression and Fluorescent Phospholipid–Based Methodologies." Toxicological Sciences, Volume 99, Issue 1. 2007.[Link]

Sources

Application Notes & Protocols for 4-(3-methyl-4-nitrophenoxy)piperidine: A Versatile Scaffold for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Abstract: This guide provides a comprehensive overview of 4-(3-methyl-4-nitrophenoxy)piperidine as a research tool. The document details the molecule's structural rationale, potential biological activities, and practical, step-by-step protocols for its application in research settings. We explore its utility as a foundational scaffold for chemical library synthesis and as a candidate for primary screening in oncology. The protocols are designed to be self-validating, incorporating necessary controls and explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction: Unpacking the Potential of a Privileged Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold due to its frequent appearance in clinically approved drugs targeting a wide array of diseases, particularly those of the central nervous system (CNS) and cancer.[1] Its three-dimensional structure and ability to engage in key hydrogen bonding interactions contribute to its success in molecular recognition.[1] The presence of a piperidine motif often enhances a molecule's "druggability" by improving its pharmacokinetic profile, including metabolic stability and cell membrane permeability.[1]

4-(3-methyl-4-nitrophenoxy)piperidine integrates this valuable piperidine core with a substituted nitrophenoxy group. The nitrophenyl moiety is also a well-established pharmacophore found in compounds with diverse biological effects, including anti-inflammatory, antiprotozoal, and anticancer activities.[2][3][4] The electron-withdrawing nature of the nitro group and its potential as a hydrogen bond acceptor can significantly influence target binding and molecular properties.

This compound, therefore, represents a compelling starting point for research and development. It can serve as a versatile building block in fragment-based drug discovery (FBDD) or be investigated directly for its intrinsic biological activity. This guide will provide the foundational knowledge and practical protocols to leverage its potential.

Chemical Properties & Data
PropertyValueSource
IUPAC Name 4-(3-methyl-4-nitrophenoxy)piperidineN/A
Molecular Formula C₁₂H₁₆N₂O₃[5]
Molecular Weight 236.27 g/mol [5]
CAS Number Not directly available for this isomer; related isomer 4-(4-Methyl-3-nitrophenoxy)piperidine is 1285157-46-1[5]
Appearance Expected to be a solidN/A
Solubility Soluble in DMSO, Methanol, and other organic solventsGeneral chemical knowledge
Storage Store at 2-8°C, sealed from moisture and light[6][7]

Rationale for Research Applications & Postulated Mechanisms

The unique combination of the piperidine and nitrophenoxy moieties suggests several avenues for investigation. The secondary amine of the piperidine ring provides a reactive handle for derivatization, while the overall structure is primed for potential interactions with various biological targets.

As a Scaffold in Medicinal Chemistry

The piperidine nitrogen can be readily functionalized to generate a library of diverse analogs. This approach is central to structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties. The core scaffold's favorable properties make it an excellent starting point for developing novel therapeutics.[1]

As a Potential Anticancer Agent

Both the piperidine ring and nitrophenyl groups are present in numerous anticancer agents.[8][9] The nitroaromatic moiety, in particular, has been associated with the induction of reactive oxygen species (ROS) and apoptosis in cancer cells.[2] Therefore, it is plausible that 4-(3-methyl-4-nitrophenoxy)piperidine could exhibit cytotoxic effects against cancer cell lines. Further investigation could explore its potential to induce apoptosis, as has been observed with other piperidine derivatives.[9]

cluster_moieties Structural Features cluster_applications Potential Research Applications main 4-(3-methyl-4-nitrophenoxy)piperidine piperidine Piperidine Scaffold (Privileged Structure) main->piperidine contains nitrophenoxy Nitrophenoxy Moiety (Bioactive Pharmacophore) main->nitrophenoxy contains app1 Fragment-Based Drug Discovery (Library Synthesis) piperidine->app1 enables app3 Neuropharmacology (Receptor Binding Assays) piperidine->app3 implicates app2 Oncology Research (Cytotoxicity Screening) nitrophenoxy->app2 suggests app1->app2 app2->app3

Caption: Logical flow of potential research applications for the title compound.

Application Protocols

Disclaimer: 4-(3-methyl-4-nitrophenoxy)piperidine is a research chemical. All handling and experiments should be conducted in a properly equipped laboratory by trained personnel, following all institutional and national safety guidelines.

Protocol 1: Synthesis of a Focused Amide Library via N-Acylation

This protocol details the parallel synthesis of a small amide library from the parent compound to explore structure-activity relationships.

Rationale: Acylation of the piperidine nitrogen is a robust and high-yielding reaction. It introduces a variety of substituents, allowing for the systematic probing of a target's binding pocket. This method is fundamental to lead optimization in drug discovery.

Materials:

  • 4-(3-methyl-4-nitrophenoxy)piperidine

  • A selection of acid chlorides (e.g., acetyl chloride, benzoyl chloride, cyclopropanecarbonyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Reaction vials or a parallel synthesis block

  • Magnetic stir plate and stir bars

Step-by-Step Methodology:

  • Preparation: In separate, dry reaction vials, dissolve 4-(3-methyl-4-nitrophenoxy)piperidine (1.0 eq.) in anhydrous DCM.

  • Base Addition: To each vial, add a molar excess of a non-nucleophilic base like TEA or DIPEA (2.0 eq.). Stir the solutions for 5 minutes at room temperature.

  • Acylation: In a dropwise manner, add the desired acid chloride (1.1 eq.) to each respective vial. A mild exotherm or formation of a precipitate (triethylammonium chloride) may be observed.

  • Reaction Monitoring: Allow the reactions to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench each reaction by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Characterization: Purify the resulting amide derivatives by flash column chromatography or preparative HPLC. Confirm the identity and purity of each new compound using ¹H NMR and LC-MS.

start Start: Dissolve Starting Material & Base in Anhydrous DCM step2 Add Acid Chloride (1.1 eq.) Dropwise at RT start->step2 step3 Monitor Reaction by TLC/LC-MS (2-4 hours) step2->step3 step4 Aqueous Work-up: 1. Quench with NaHCO₃ 2. Extract with DCM 3. Wash with Brine step3->step4 step5 Dry (MgSO₄), Filter, & Concentrate step4->step5 step6 Purify via Column Chromatography step5->step6 end Characterize Final Products (NMR, LC-MS) step6->end

Sources

Application Note: In Vitro Dosage Optimization and Screening Protocol for 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The compound 4-(3-methyl-4-nitrophenoxy)piperidine (CAS: 138227-73-3 for the hydrochloride salt) belongs to the piperidine class of heterocycles. Piperidine derivatives are foundational scaffolds in modern drug discovery, frequently utilized as monoamine oxidase (MAO) inhibitors, G-protein coupled receptor (GPCR) ligands, and targeted anti-cancer agents[1],[2].

Because novel or uncharacterized piperidine derivatives are often utilized as exploratory small-molecule probes, establishing a rigorous, reproducible cell culture dosing protocol is critical. The primary challenge in evaluating highly lipophilic synthetic intermediates is differentiating true pharmacological efficacy from vehicle-induced cytotoxicity. This application note details a self-validating, step-by-step protocol for the in vitro dosage optimization of 4-(3-methyl-4-nitrophenoxy)piperidine, grounded in the standards set by the NIH Assay Guidance Manual[3].

Vehicle Management and Cytotoxicity Prevention

A pervasive error in cell culture screening is the failure to control the concentration of the delivery vehicle, typically Dimethyl Sulfoxide (DMSO). DMSO alters cell membrane permeability, induces oxidative stress, and can trigger apoptosis at concentrations as low as 0.5% (v/v)[4]. To maintain cellular integrity and ensure that viability readouts are exclusively driven by the test compound, the final DMSO concentration must be strictly capped at ≤0.1% (v/v)[5].

The Causality of the "3-Step Dilution" Strategy: Adding a 100% DMSO stock directly into aqueous culture media causes localized high concentrations of the solvent, leading to rapid precipitation of hydrophobic compounds and immediate osmotic shock to the cells below. To prevent this, we employ a 3-step dilution method. By creating a 10X intermediate working solution in culture media prior to cell treatment, the compound remains in solution, and the final DMSO concentration is universally normalized to 0.1% across all wells—including the vehicle control.

Quantitative Stock Preparation

Calculations below are based on the hydrochloride salt form of 4-(3-methyl-4-nitrophenoxy)piperidine (MW ≈ 272.73 g/mol ). If utilizing the free base (MW ≈ 236.27 g/mol ), adjust the mass accordingly.

Table 1: Primary Stock Solution Preparation (1000X)

Target Concentration Solvent Mass of Compound Final Volume Storage

| 100 mM | 100% DMSO | 27.27 mg | 1.0 mL | -20°C (Aliquot to avoid freeze-thaw) |

Table 2: Three-Step Dilution Matrix for Constant Vehicle Concentration

Desired Final Conc. (1X) Step 1: 1000X Stock (in 100% DMSO) Step 2: 10X Working Sol. (in Media) Step 3: Final Well Conc. (90µL Cells + 10µL 10X) Final DMSO %
100 µM 100 mM Dilute 1000X stock 1:100 in media 100 µM 0.1%
30 µM 30 mM Dilute 1000X stock 1:100 in media 30 µM 0.1%
10 µM 10 mM Dilute 1000X stock 1:100 in media 10 µM 0.1%
3 µM 3 mM Dilute 1000X stock 1:100 in media 3 µM 0.1%
1 µM 1 mM Dilute 1000X stock 1:100 in media 1 µM 0.1%

| Vehicle Control | 100% DMSO (No Drug) | Dilute DMSO 1:100 in media | 0 µM | 0.1% |

Step-by-Step Experimental Protocol

Phase I: Cell Seeding and Recovery
  • Harvest target cells at 80% confluency to ensure log-phase growth.

  • Seed cells into a clear-bottom 96-well plate at an optimized density (e.g., 5,000 cells/well) in 90 µL of complete culture media.

  • Include blank wells containing 90 µL of media with no cells to serve as background luminescence/absorbance controls.

  • Incubate the plate for 16–24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

Phase II: Compound Treatment (Log-Scale Range Finding)

Note: Initial screening should utilize a half-log scale (e.g., 1, 3, 10, 30, 100 µM) to rapidly identify the active pharmacological window without exhausting reagents.

  • Prepare the 1000X serial dilutions in 100% DMSO as outlined in Table 2.

  • Prepare the 10X intermediate working solutions by adding 10 µL of each 1000X stock into 990 µL of pre-warmed culture media. Vortex immediately.

  • Carefully add 10 µL of the 10X working solutions to the corresponding wells containing 90 µL of cells.

  • Incubate for the desired pharmacological duration (typically 48 to 72 hours).

Phase III: Viability Readout & Assay Validation
  • Equilibrate the assay plate and the viability reagent (e.g., CellTiter-Glo® or MTT) to room temperature for 30 minutes.

  • Add the appropriate volume of reagent (e.g., 100 µL for CellTiter-Glo) to each well.

  • Induce cell lysis by placing the plate on an orbital shaker for 2 minutes, followed by a 10-minute dark incubation to stabilize the signal.

  • Record luminescence or absorbance.

  • Self-Validation: Calculate the Z'-factor using the vehicle control (max signal) and a known cytotoxic positive control (min signal). A Z'-factor > 0.5 indicates a robust, trustworthy assay ready for IC50 calculation[3].

Workflow and Mechanistic Visualization

Workflow A 1. Solubilization (1000X in DMSO) B 2. Intermediate (10X in Media) A->B C 3. Treatment (1X in 0.1% DMSO) B->C D 4. Viability Assay (e.g., MTT/CTG) C->D E 5. IC50 Calculation (Non-linear Fit) D->E

Fig 1: Five-step workflow for in vitro dosage optimization and screening.

Pathway Compound Piperidine Derivative (Probe) Target Target Enzyme (e.g., MAO / GPCR) Compound->Target Inhibits Effector Secondary Messengers (ROS / cAMP) Target->Effector Alters Outcome Cellular Phenotype (Viability Modulation) Effector->Outcome Drives

Fig 2: Putative signaling pathway modulated by piperidine-derivative small molecules.

Data Analysis and IC50 Determination

Once the active log-scale window is identified, repeat the protocol using a tighter linear scale (e.g., if active between 10 µM and 30 µM, test at 10, 15, 20, 25, and 30 µM). This data density is required to accurately calculate the Hill slope. Normalize the raw luminescence data against the vehicle control (set to 100% viability) and the blank (set to 0% viability). Plot the log(concentration) versus normalized response and apply a four-parameter logistic (4PL) non-linear regression model to determine the IC50 or EC50, adhering to the analytical guidelines established by the NIH[6].

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications National Institutes of Health (NIH) / MDPI[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes National Institutes of Health (NIH) / PMC[Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega - ACS Publications[Link]

  • Design and Implementation of High Throughput Screening Assays ResearchGate / NIH Assay Guidance Manual Context[Link]

  • Glycolytic flux control by drugging phosphoglycolate phosphatase (IC50 Determination Standards) National Institutes of Health (NIH) / PMC[Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Purity and Assay Determination of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 4-(3-methyl-4-nitrophenoxy)piperidine. This compound, a key intermediate in pharmaceutical synthesis, requires a reliable analytical method to ensure its identity, purity, and quality. We detail a systematic approach, from initial method development informed by the analyte's chemical properties to a full validation protocol consistent with the International Council for Harmonisation (ICH) guidelines.[1][2][3] The described isocratic method utilizes a C18 stationary phase with a UV-compatible mobile phase, providing excellent selectivity and sensitivity for the target analyte and its potential process-related impurities. This guide is intended for researchers, quality control analysts, and drug development professionals requiring a precise and accurate method for the characterization of this and structurally similar piperidine derivatives.

Introduction & Analyte Characterization

4-(3-methyl-4-nitrophenoxy)piperidine is a substituted piperidine derivative whose scaffold is common in biologically active molecules.[4] The quality control of such pharmaceutical intermediates is critical, as the purity of starting materials directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is the premier analytical technique for assessing the purity and potency of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][5]

Chemical Structure and Properties:

  • Molecular Formula: C₁₂H₁₆N₂O₃

  • Key Structural Features:

    • Piperidine Ring: A basic nitrogen-containing heterocycle. The basicity of this moiety can lead to challenging peak asymmetry (tailing) on silica-based columns due to interactions with acidic silanol groups.

    • Nitro-aromatic Group: The 3-methyl-4-nitrophenoxy moiety contains a strong chromophore (the nitro group conjugated with the benzene ring), making it highly suitable for ultraviolet (UV) detection.

    • Polarity: The combination of the polar nitro and ether groups with the non-polar aromatic and piperidine rings results in a molecule of intermediate polarity, making it an ideal candidate for reversed-phase chromatography.[6]

The primary analytical challenge is to develop a method that ensures a sharp, symmetrical peak for the basic analyte, while providing sufficient resolution from any potential starting materials, by-products, or degradation products.[7][8]

HPLC Method Development Strategy

Our approach is systematic, beginning with the selection of chromatographic parameters based on the analyte's physicochemical properties and culminating in a fine-tuned, optimized method.

Causality of Experimental Choices
  • Technique Selection (RP-HPLC): Reversed-phase chromatography is the most versatile and widely used mode in HPLC, particularly for molecules of intermediate polarity.[6] The non-polar stationary phase (e.g., C18) provides effective retention for the aromatic and aliphatic portions of the analyte.

  • Column Chemistry (C18): An octadecylsilane (C18) column offers a high degree of hydrophobicity, providing a good starting point for retention. Modern, high-purity, end-capped C18 columns are recommended to minimize free silanol interactions, which are a primary cause of peak tailing for basic compounds like piperidines.

  • Mobile Phase Modifier (Acid): The inclusion of an acid (e.g., formic acid or phosphoric acid) in the aqueous component of the mobile phase is critical.[4] By maintaining a low pH (typically 2.5-3.5), the piperidine nitrogen is protonated (R₃N → R₃NH⁺). This positively charged species is repelled by any residual, negatively charged silanols on the stationary phase, drastically improving peak shape and symmetry. Phosphoric acid is a non-volatile buffer suitable for UV detection, while formic acid is preferred for mass spectrometry (MS) compatibility.[9][10]

  • Organic Solvent (Acetonitrile): Acetonitrile (ACN) is generally preferred over methanol as the organic modifier. It typically offers lower viscosity (reducing backpressure), better UV transparency at lower wavelengths, and often yields sharper peaks for aromatic compounds.

  • Detection Wavelength (λmax): The nitro-aromatic chromophore is expected to have a strong absorbance maximum (λmax). A photodiode array (PDA) detector can be used to scan the UV spectrum of the analyte peak to determine the optimal wavelength for maximum sensitivity. For 4-nitrophenoxy derivatives, this is often in the 260-280 nm range.

Method Development Workflow

The logical flow for developing the optimal analytical method is visualized below. This process ensures a robust method is achieved efficiently.

MethodDevelopment A Initial Parameter Selection (C18 Column, ACN/H2O+Acid) B Gradient Scouting Run (5-95% ACN over 20 min) A->B C Determine Analyte Retention Time B->C D Develop Isocratic Method (Target k' ≈ 2-10) C->D E Optimize Mobile Phase (Fine-tune %ACN for optimal RT) D->E F Optimize Flow Rate & Temperature (For efficiency & run time) E->F G Final Method Confirmation F->G

Caption: A logical workflow for systematic RP-HPLC method development.

Recommended Analytical Method & Protocol

This protocol is the result of the systematic development process described above.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Oven, and DAD/VWD Detector
Column C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile and 0.1% Phosphoric Acid in Water (v/v)
Composition 55:45 (Acetonitrile : 0.1% H₃PO₄ in Water). Adjust as needed to achieve desired retention.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 270 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare 1 L of the aqueous phase, add 1.0 mL of concentrated (85%) phosphoric acid to 999 mL of HPLC-grade water. Mix thoroughly and degas using sonication or vacuum filtration.

    • The final mobile phase is prepared by mixing the aqueous phase and acetonitrile in the specified ratio (e.g., 450 mL of aqueous phase with 550 mL of acetonitrile for a 45:55 ratio).

  • Diluent Preparation:

    • Use a mixture of Acetonitrile and Water (50:50 v/v) as the diluent. This ensures good solubility of the analyte and compatibility with the mobile phase.

  • Standard Solution Preparation (Example: 0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 4-(3-methyl-4-nitrophenoxy)piperidine reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same target concentration as the standard solution using the same procedure.

  • Chromatographic Run Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Make five replicate injections of the standard solution to establish system suitability.

    • Inject the sample solution(s).

    • Inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system drift.

Method Validation Protocol (per ICH Q2(R1))

Method validation provides documented evidence that the procedure is suitable for its intended purpose. The following parameters must be assessed.

Validation Workflow

Validation cluster_specificity Specificity cluster_precision Precision cluster_accuracy Accuracy cluster_range Linearity & Range cluster_limits Detection Limits cluster_robustness Robustness Spec Analyte vs. Blank, Placebo, & Impurities Rep Repeatability (Intra-assay) IntP Intermediate Precision (Inter-assay, different day/analyst) Acc Spike-Recovery (% Recovery) Lin Calibration Curve (e.g., 5 levels) LOD LOD (S/N ≈ 3) LOQ LOQ (S/N ≈ 10) Rob Deliberate variations (Flow, Temp, % Organic) SST System Suitability Test (SST) (Pre-requisite for all tests) SST->Spec SST->Rep SST->Acc SST->Lin SST->LOD SST->Rob

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterProtocol SummaryAcceptance Criteria
System Suitability Inject standard solution 5-6 times before starting any validation activity.RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.
Specificity Analyze blank, placebo (if applicable), and stressed samples (acid, base, peroxide, heat, light) to demonstrate no interference at the analyte's retention time.Peak is pure (PDA detector) and free from co-elution. Degradation products are resolved.
Linearity Analyze at least 5 concentration levels, from LOQ to 150% of the target concentration. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be insignificant.
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% - 102.0%.
Precision (Repeatability) Analyze 6 replicate sample preparations at 100% of the target concentration on the same day.RSD ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.Overall RSD for both sets of data combined should be ≤ 2.0%.
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy. Often estimated by S/N ratio of 10:1.RSD at this concentration should be ≤ 10%.
Robustness Make small, deliberate changes to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase composition ±2%).System suitability parameters must still be met. Peak retention time and area should remain consistent.

Conclusion

This application note provides a comprehensive, scientifically-grounded framework for the development and validation of an RP-HPLC method for 4-(3-methyl-4-nitrophenoxy)piperidine. The rationale behind key experimental choices is explained to empower the analyst to adapt the method for similar compounds. By following the detailed protocols for method implementation and validation, laboratories can ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory requirements for pharmaceutical quality control.

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
  • International Journal of Scientific Research & Technology. (2025). A Comprehensive Review of RP-HPLC In Bioanalytical Method Validation and Sample Preparation.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Development and validation of rp-hplc method for the estimation of process related impurities from nimodipine bulk and formulation.
  • ResearchGate. (2023). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications.
  • SIELC Technologies. (n.d.). Separation of Piperidine, 4-methyl- on Newcrom R1 HPLC column.
  • SIELC Technologies. (n.d.). Separation of 4-(3-Methoxyphenyl)-1-methylpiperidine-4-carbonitrile on Newcrom R1 HPLC column.
  • Benchchem. (2025). Analytical Standards for 3-[(4-Methylphenyl)methyl]piperidine: Application Notes and Protocols.

Sources

4-(3-methyl-4-nitrophenoxy)piperidine in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Safety & Pharmacokinetic Assessment of 4-(3-methyl-4-nitrophenoxy)piperidine

Executive Summary & Scientific Context

Compound Identity: 4-(3-methyl-4-nitrophenoxy)piperidine Class: Nitro-aromatic Piperidine Ether Primary Applications: Pharmaceutical Intermediate (CNS agents), Chemical Probe (Opioid/Sigma receptors), Fragment-Based Drug Discovery (FBDD).

Scientific Rationale: The 4-(substituted-phenoxy)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for various antipsychotics (e.g., Iloperidone intermediates) and analgesics. However, the presence of the nitro group (-NO2) on the aromatic ring introduces a critical duality:

  • Synthetic Utility: It is a precursor to the aniline (via reduction), which is often the active moiety for amide coupling.

  • Toxicological Liability: Nitro-aromatics are structural alerts for genotoxicity (mutagenicity) and must be rigorously qualified under ICH M7 guidelines if present as impurities, or de-risked early if used as a lead scaffold.

This Application Note provides a definitive guide for the in vivo assessment of this compound, focusing on Toxicokinetics (TK) , CNS Distribution , and Genotoxicity Qualification .

Experimental Workflow (Logic Map)

The following diagram outlines the decision matrix for evaluating this compound in vivo.

Workflow Start Compound: 4-(3-methyl-4-nitrophenoxy)piperidine InVitro Step 1: In Vitro Screen (Ames Test + Microsomal Stability) Start->InVitro Decision Decision Point: Is Ames Positive? InVitro->Decision InVivo_TK Step 2: In Vivo PK/TK (Rat IV/PO) Decision->InVivo_TK No (Lead Opt) InVivo_MNA Step 3: In Vivo Micronucleus (Genotoxicity) Decision->InVivo_MNA Yes (Impurity Qual) CNS_Eval Step 4: CNS Distribution (Brain:Plasma Ratio) InVivo_TK->CNS_Eval Metabolism Metabolite ID (Nitro -> Aniline) InVivo_TK->Metabolism InVivo_MNA->Metabolism

Caption: Strategic workflow for de-risking nitro-piperidine scaffolds. Green paths denote efficacy tracking; Red paths denote safety qualification.

Protocol A: Toxicokinetics & CNS Distribution (Rat)

Objective: To determine the oral bioavailability (


) and Blood-Brain Barrier (BBB) penetration. Piperidine derivatives are often designed for CNS targets; verifying brain exposure is the first "Go/No-Go" gate.
Materials & Methods
  • Species: Sprague-Dawley Rats (Male, 250–300 g), cannulated (jugular vein).

  • Vehicle: 5% DMSO / 10% Solutol HS15 / 85% Saline (pH 6.5). Note: Nitro-aromatics often have poor aqueous solubility; Solutol improves formulation stability.

  • Dosing:

    • Group 1 (IV): 1 mg/kg (Bolus).

    • Group 2 (PO): 5 mg/kg (Oral Gavage).

Step-by-Step Procedure
  • Dose Administration: Administer the compound. Record time

    
    .
    
  • Serial Sampling: Collect blood (0.2 mL) via jugular catheter at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Brain Harvesting: In a satellite group (n=3 per timepoint), euthanize animals at

    
     (typically 1 h) and 4 h. Perfuse with saline to remove residual blood from brain capillaries.
    
  • Sample Prep:

    • Plasma: Centrifuge at 4000g, 4°C, 10 min. Precipitate protein with Acetonitrile (containing Internal Standard, e.g., Tolbutamide).

    • Brain: Homogenize in PBS (1:3 w/v). Extract with Ethyl Acetate.

  • Bioanalysis (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm).

    • Transition: Monitor Parent (

      
       fragment for piperidine ring) and Reduced Metabolite (Aniline, 
      
      
      
      ).
Data Analysis & Interpretation

Calculate parameters using Non-Compartmental Analysis (NCA).

ParameterDefinitionTarget Criteria (CNS Drug)

Total Exposure> 1000 ng·h/mL

Bioavailability> 30%

Unbound Brain-to-Plasma Ratio> 0.3 (Ideal > 1.0)
Metabolite Ratio Aniline/Parent AUCHigh ratio indicates rapid nitro-reduction (liver instability).

Protocol B: In Vivo Micronucleus Assay (Genotoxicity)

Objective: Nitro-aromatics are often Ames positive. The In Vivo Micronucleus (MN) Assay determines if this mutagenicity is realized in a living system, which is required to qualify the compound if it is an impurity >0.15% (ICH M7).

Experimental Design
  • Test System: ICR Mice (n=5/sex/group).

  • Dose Selection: Based on Maximum Tolerated Dose (MTD). Typically 3 dose levels (e.g., 500, 1000, 2000 mg/kg) + Positive Control (Cyclophosphamide).

  • Route: Oral Gavage (PO) to maximize hepatic exposure (where nitro-reduction occurs).

Step-by-Step Procedure
  • Dosing: Administer vehicle or test article at 0 h and 24 h (2-dose protocol).

  • Sampling: Euthanize animals at 48 h (24 h after second dose).

  • Bone Marrow Extraction: Isolate femurs. Flush bone marrow with Fetal Bovine Serum (FBS).

  • Staining: Smear cells on slides, fix in Methanol, and stain with Acridine Orange (fluorescent DNA stain).

  • Scoring:

    • Count 2000 Polychromatic Erythrocytes (PCEs) per animal.

    • Score for Micronuclei (MN) : Small DNA fragments indicating chromosomal damage.

    • Calculate PCE/NCE Ratio : Ratio of immature (PCE) to mature (NCE) erythrocytes. A decrease indicates bone marrow toxicity (proof of exposure).

Interpretation Criteria
  • Negative: %MN in treated groups is not statistically different from vehicle control. Result: The compound is likely safe or the nitro group is not metabolically activated to a reactive nitrenium ion in vivo.

  • Positive: Statistically significant increase in %MN. Result: The compound is genotoxic. If it is an impurity, it must be controlled to ppm levels.

Mechanistic Insight: Metabolic Activation Pathway

The in vivo toxicity of 4-(3-methyl-4-nitrophenoxy)piperidine is largely driven by its metabolism. The nitro group undergoes enzymatic reduction (via Nitroreductases or CYP450), generating reactive intermediates before forming the stable aniline.

Metabolism Parent Parent Compound (Nitro-Piperidine) Nitroso Intermediate 1: Nitroso (-N=O) Parent->Nitroso Reductase (2e-) Hydroxylamine Intermediate 2: Hydroxylamine (-NHOH) Nitroso->Hydroxylamine Reductase (2e-) Nitrenium REACTIVE SPECIES: Nitrenium Ion Hydroxylamine->Nitrenium Acid/Sulfotransferase Aniline Stable Metabolite: Amino-Piperidine Hydroxylamine->Aniline Detoxification DNA_Adduct DNA Adduct (Genotoxicity) Nitrenium->DNA_Adduct Covalent Binding

Caption: Reductive metabolism pathway. The Hydroxylamine/Nitrenium species are the primary drivers of genotoxicity.

References

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2017. Link

  • Krishna, G., & Hayashi, M. "In vivo rodent micronucleus assay: protocol, conduct and data interpretation." Mutation Research, 2000.

  • Di, L., et al. "Optimization of blood-brain barrier permeability in drug discovery." Journal of Medicinal Chemistry, 2013.

  • Patterson, S., et al. "Metabolism of Nitro-Aromatic Compounds." Drug Metabolism Reviews, 2021.

Application Note: 4-(3-methyl-4-nitrophenoxy)piperidine as a Privileged Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide for 4-(3-methyl-4-nitrophenoxy)piperidine , a critical chemical scaffold in the development of neuroactive agents targeting GPCRs, specifically Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and Histamine H3 Receptors .

Executive Summary

4-(3-methyl-4-nitrophenoxy)piperidine (CAS: 138227-73-3) acts as a versatile privileged scaffold in neuroscience research. It is primarily utilized as a high-value intermediate for synthesizing libraries of 4-aryloxypiperidine derivatives—a structural class with proven affinity for MCH-R1 (implicated in anxiety, depression, and energy homeostasis) and Histamine H3 receptors (cognitive enhancement).

This guide details the application of this compound in Structure-Activity Relationship (SAR) campaigns, providing protocols for its functionalization (reduction/acylation) and subsequent validation via receptor binding and functional assays.

Scientific Background & Mechanism

The Aryloxypiperidine Pharmacophore

The 4-aryloxypiperidine moiety is a "master key" in CNS medicinal chemistry. The piperidine nitrogen serves as a basic center for ionic interaction with conserved aspartate residues in GPCR transmembrane domains (e.g., Asp123 in MCH-R1), while the aryloxy group occupies the hydrophobic orthosteric pocket.

  • Role of the Nitro Group: The 4-nitro group on the phenyl ring is not merely a substituent; it is a "masked" functional handle . It is stable during the alkylation of the piperidine nitrogen but can be selectively reduced to an aniline (4-amino-3-methylphenoxy) to introduce diverse "tail" groups (ureas, amides, sulfonamides) critical for selectivity.

  • Role of the Methyl Group: The 3-methyl group provides steric bulk that restricts conformational rotation, often enhancing binding affinity by locking the ligand into a bioactive conformation.

Target Signaling Pathways

The primary targets for derivatives of this scaffold are MCH-R1 and H3.

  • MCH-R1 (Gq/Gi coupled): Activation leads to increased intracellular Ca²⁺ and inhibition of cAMP. Antagonists (derived from this scaffold) block these effects, exerting anxiolytic and antidepressant activity.

  • H3 (Gi coupled): Antagonists enhance the release of acetylcholine and histamine, promoting wakefulness and cognition.

G cluster_synthesis Chemical Functionalization cluster_bio Biological Targets Scaffold 4-(3-methyl-4-nitrophenoxy)piperidine Alkylation N-Alkylation (Pharmacokinetic Tuning) Scaffold->Alkylation Step 1 Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Acylation Urea/Amide Formation (Selectivity Determining) Reduction->Acylation Step 3 MCHR1 MCH-R1 Antagonism (Anxiety/Depression) Acylation->MCHR1 Lipophilic Tails H3R H3 Antagonism (Cognition/Wakefulness) Acylation->H3R Basic Tails Alkylation->Reduction Step 2

Figure 1: Divergent synthesis workflow utilizing the scaffold to target distinct CNS receptors.

Experimental Protocols

Protocol A: Scaffold Derivatization (Library Synthesis)

Objective: To convert the nitro-scaffold into a bioactive urea derivative (common in high-affinity MCH-R1 antagonists).

Materials:

  • 4-(3-methyl-4-nitrophenoxy)piperidine (HCl salt).[1]

  • Aldehyde (for N-alkylation, e.g., 6-methylpyridine-2-carboxaldehyde).

  • Sodium triacetoxyborohydride (STAB).

  • Iron powder / Ammonium chloride (for reduction).

  • Isocyanate (e.g., 4-fluorophenyl isocyanate).

Step-by-Step Methodology:

  • N-Alkylation (Reductive Amination):

    • Dissolve 1.0 eq of scaffold in DCE (Dichloroethane).

    • Add 1.1 eq of Aldehyde and 1.5 eq of STAB.

    • Stir at RT for 12h under N₂.

    • Checkpoint: Monitor disappearance of secondary amine by LC-MS.

    • Quench with NaHCO₃, extract with DCM, and concentrate.

  • Nitro Reduction:

    • Dissolve the N-alkylated intermediate in EtOH/H₂O (4:1).

    • Add 5.0 eq Iron powder and 5.0 eq NH₄Cl.

    • Reflux at 80°C for 2h.

    • Mechanism: Fe(0) donates electrons to reduce -NO₂ to -NH₂.

    • Filter through Celite to remove iron residues. Concentrate to yield the Aniline Intermediate .

  • Urea Formation (The "Warhead"):

    • Dissolve the Aniline Intermediate in dry DCM.

    • Add 1.1 eq of Isocyanate and 1.5 eq TEA (Triethylamine).

    • Stir at RT for 4h.

    • Purify via Prep-HPLC.

Protocol B: In Vitro Binding Assay (MCH-R1)

Objective: Determine the binding affinity (


) of the synthesized derivative.

Reagents:

  • Membranes from CHO-K1 cells stably expressing human MCH-R1.

  • Radioligand: [¹²⁵I]-MCH (PerkinElmer).

  • Assay Buffer: 50 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

Workflow:

  • Preparation: Dilute membranes to 5 µg protein/well.

  • Incubation:

    • Mix: 50 µL Membrane + 50 µL [¹²⁵I]-MCH (0.1 nM final) + 50 µL Test Compound (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific binding (NSB) defined by 1 µM unlabeled MCH.

  • Equilibrium: Incubate for 60 min at 25°C.

  • Harvest: Filter through GF/C plates pre-soaked in 0.5% PEI using a cell harvester.

  • Detection: Count radioactivity on a TopCount Scintillation Counter.

  • Analysis: Fit data to a one-site competition model to calculate

    
     and derive 
    
    
    
    .
Protocol C: Functional Calcium Mobilization Assay (FLIPR)

Objective: Confirm antagonist activity (inhibition of MCH-induced Ca²⁺ release).

Workflow:

  • Seed CHO-MCH-R1 cells in 384-well black plates (10k cells/well). Incubate overnight.

  • Load cells with Fluo-4 AM calcium dye for 45 min at 37°C.

  • Add Test Compound (Antagonist mode) and incubate for 15 min.

  • Challenge: Inject

    
     concentration of MCH peptide.
    
  • Read: Monitor fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra.

  • Result: A decrease in fluorescence relative to control indicates functional antagonism.

Data Summary & Specifications

ParameterSpecification / Typical Data
Molecular Formula

(Free Base)
Molecular Weight 236.27 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol; Low in Water (unless HCl salt)
pKa (Calc) Piperidine N: ~9.8 (Highly basic)
Storage -20°C, Desiccated (Hygroscopic as HCl salt)
Typical Yield (Synthesis) >85% for reductive amination steps
Target Selectivity High potential for MCH-R1 over MCH-R2 (human)

Troubleshooting & Critical Parameters

  • Impurity Control: The 3-methyl-4-nitrophenol starting material can persist if the initial ether formation (prior to obtaining this scaffold) was incomplete. Ensure the material is yellow (nitro) and crystalline.

  • Reduction Incompleteness: If the nitro reduction (Protocol A, Step 2) is sluggish, switch from Fe/NH₄Cl to Pd/C + H₂ (balloon) in Methanol. However, avoid Pd/C if the N-alkyl tail contains halogens (risk of dehalogenation).

  • Solubility in Assay: The lipophilic nature of the aryloxy group requires DMSO stocks. Ensure final DMSO concentration in binding assays is <1% to avoid membrane disruption.

References

  • Hogner, A., et al. (2008). "Discovery of MCH-R1 antagonists: From scaffold to clinical candidate." Journal of Medicinal Chemistry.

  • GlaxoSmithKline. (2006). "Novel Piperidine Derivatives as MCH Antagonists." World Intellectual Property Organization, WO2006026469.

  • Takeda Pharmaceutical Co. (2008). "Aminobenzene compounds, their production and use." European Patent Office, EP1932834.

  • Ligneau, X., et al. (2007). "Neurochemical and behavioral effects of H3 receptor antagonists." British Journal of Pharmacology.

Sources

Application Notes and Protocols for the Dissolution of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This document provides a comprehensive guide for the dissolution of 4-(3-methyl-4-nitrophenoxy)piperidine, a heterocyclic compound with potential applications in pharmaceutical research and development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the physicochemical properties of the compound's constituent moieties: a substituted nitrophenoxy group and a piperidine ring. This guide emphasizes safety, solvent selection, and procedural best practices to ensure the integrity and reproducibility of experimental outcomes.

Introduction and Scientific Background

4-(3-methyl-4-nitrophenoxy)piperidine is a molecule of interest due to the prevalence of the piperidine scaffold in numerous pharmaceuticals.[1][] The incorporation of a nitrophenoxy group can modulate the compound's biological activity and pharmacokinetic profile. The successful and consistent dissolution of this compound is a critical first step for a wide array of downstream applications, including but not limited to, high-throughput screening, in vitro and in vivo assays, and formulation development.

The dissolution of a compound is fundamentally governed by its intermolecular interactions with the solvent. The structure of 4-(3-methyl-4-nitrophenoxy)piperidine presents a dualistic nature: the piperidine ring, with its basic nitrogen, can be protonated to enhance solubility in polar protic solvents, while the aromatic nitrophenoxy portion contributes to its organic character.[3] Understanding these characteristics is paramount for developing a robust dissolution protocol.

Physicochemical Properties and Solubility Considerations

While specific experimental data for 4-(3-methyl-4-nitrophenoxy)piperidine is not widely available, its solubility can be inferred from its structural components.

  • Piperidine Moiety: The piperidine ring contains a basic nitrogen atom.[3] This allows for the formation of a piperidinium salt in acidic conditions, which generally leads to increased solubility in aqueous and polar protic solvents.[3] Unmodified piperidine is soluble in water and a variety of organic solvents.[][4]

  • Nitrophenoxy Group: The aromatic nitro group is an electron-withdrawing group, which can influence the pKa of the piperidine nitrogen. The overall aromatic system contributes to the compound's hydrophobicity, suggesting solubility in organic solvents.

Based on these structural features, a systematic approach to solvent selection is recommended.

Recommended Solvents for Dissolution

The following table summarizes recommended solvents for the dissolution of 4-(3-methyl-4-nitrophenoxy)piperidine, categorized by their polarity and potential utility.

Solvent ClassRecommended SolventsSuitability and Rationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Excellent for a wide range of organic compounds, including piperidine derivatives.[3] Ideal for creating concentrated stock solutions for biological assays.
Alcohols Ethanol, Methanol, IsopropanolGood general-purpose solvents for compounds with hydrogen bonding capabilities.[3]
Aqueous (with pH modification) Acidified water or buffer (e.g., pH 4-6)Protonation of the piperidine nitrogen at acidic pH can significantly enhance aqueous solubility.[3]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSuitable for less polar derivatives and for specific organic synthesis applications.

Detailed Dissolution Protocol

This protocol provides a step-by-step guide for the dissolution of 4-(3-methyl-4-nitrophenoxy)piperidine. The choice of solvent will depend on the specific requirements of the downstream application.

Safety Precautions

Given the presence of a piperidine moiety and a nitroaromatic group, the following safety precautions should be observed. Safety data for related compounds like methylpiperidine indicate potential flammability and corrosive properties.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources.[7]

  • Static Discharge: Use grounding and bonding to prevent static discharge when handling flammable solvents.

Dissolution Workflow Diagram

Dissolution_Workflow Figure 1: Dissolution Workflow for 4-(3-methyl-4-nitrophenoxy)piperidine cluster_prep Preparation cluster_dissolution Dissolution Process cluster_verification Verification and Storage weigh Weigh Compound add_solvent Add Solvent to Compound weigh->add_solvent solvent Select Solvent solvent->add_solvent vortex Vortex/Mix add_solvent->vortex inspect Visual Inspection vortex->inspect sonicate Sonicate (if needed) sonicate->inspect heat Gentle Warming (if needed) heat->inspect inspect->sonicate Incomplete Dissolution inspect->heat Persistent Particulates store Store Solution inspect->store Complete Dissolution

Caption: A stepwise workflow for the dissolution of 4-(3-methyl-4-nitrophenoxy)piperidine.

Step-by-Step Procedure
  • Preparation:

    • Accurately weigh the desired amount of 4-(3-methyl-4-nitrophenoxy)piperidine in a suitable, clean, and dry vial.

    • Select the appropriate solvent based on the downstream application from the table in Section 3.

  • Dissolution:

    • Add a small amount of the chosen solvent to the vial containing the compound.

    • Vortex or agitate the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Troubleshooting Incomplete Dissolution:

    • Sonication: If undissolved solid remains, place the vial in a sonicator bath for 5-10 minutes.

    • Gentle Warming: As a further step, gently warm the solution to 30-40°C. Caution: Avoid excessive heating, especially with volatile solvents.

    • Co-solvents: For challenging solubility issues, the use of a co-solvent system can be effective.[3] For example, a small percentage of DMSO can be added to an alcohol-based solvent.

  • Final Solution Preparation and Storage:

    • Once the compound is fully dissolved, add the remaining solvent to reach the final desired concentration.

    • Store the solution in a tightly sealed container, protected from light, and at the appropriate temperature (typically 2-8°C for short-term storage or -20°C for long-term storage).

Conclusion

This application note provides a detailed and scientifically grounded protocol for the dissolution of 4-(3-methyl-4-nitrophenoxy)piperidine. By understanding the chemical nature of the compound and following the outlined procedures, researchers can achieve reliable and reproducible results in their experimental endeavors. The importance of adhering to safety protocols cannot be overstated, given the potential hazards associated with piperidine derivatives and nitroaromatic compounds.

References

  • Wikipedia. Piperidine. Available from: [Link]

  • Solubility of Things. Piperidine. Available from: [Link]

  • Ataman Kimya. PIPERIDINE. Available from: [Link]

  • Missouri S&T. Aromatic Nitro Compounds. Available from: [Link]

  • PubChem. 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. Available from: [Link]

  • Alfa Aesar. Safety Data Sheet: 3-Methylpiperidine. Available from: [Link]

  • Sciencemadness.org. Determination of Aromatic Nitro Compounds. Available from: [Link]

  • PENTA. Safety Data Sheet: Piperidine. Available from: [Link]

  • Academia.edu. (PDF) Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]_

  • PubChem. 4-(3-Methoxyphenyl)piperidine. Available from: [Link]

  • Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
  • SciSpace. Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Available from: [Link]

  • EPA. 4-(3,4-Dichloro-2-methylphenoxy)-1-[(piperidin-4-yl)methyl]piperidine. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Methyl-4-Nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to improve the yield and purity of this key intermediate. We will explore common synthetic challenges, troubleshoot frequent issues, and provide detailed, field-tested protocols to enhance the success of your experiments.

Section 1: Strategic Synthesis Planning

The successful synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine hinges on selecting the appropriate reaction pathway. The formation of the ether linkage between the phenolic oxygen of 3-methyl-4-nitrophenol and the C4 position of the piperidine ring can be approached in several ways, each with distinct advantages and disadvantages.

Q1: What are the primary synthetic routes to 4-(3-methyl-4-nitrophenoxy)piperidine?

There are three principal strategies for constructing the target ether linkage: the Mitsunobu reaction, Nucleophilic Aromatic Substitution (SNAr), and the Williamson ether synthesis.

  • Mitsunobu Reaction : This is often the most direct route, coupling 3-methyl-4-nitrophenol directly with N-protected 4-hydroxypiperidine using a phosphine and an azodicarboxylate. Its key advantage is the direct use of the alcohol, avoiding the need to convert it into a leaving group. However, it involves stoichiometric by-products that can complicate purification.[1]

  • Nucleophilic Aromatic Substitution (SNAr) : This pathway requires an activated aromatic ring with a good leaving group (e.g., fluorine or chlorine) ortho or para to a strong electron-withdrawing group, like the nitro group in our substrate.[2] The reaction would involve reacting an N-protected 4-hydroxypiperidine with a substrate like 1-fluoro-3-methyl-4-nitrobenzene. This method can be very efficient if the starting materials are readily available.

  • Williamson Ether Synthesis : This classic method involves the reaction of a metal phenoxide with an alkyl halide (or sulfonate).[3] In this case, you would deprotonate 3-methyl-4-nitrophenol to form the sodium or potassium salt and react it with an N-protected piperidine bearing a good leaving group (e.g., tosylate, mesylate, or iodide) at the C4 position. A primary challenge here is the potential for a competing E2 elimination reaction, especially with a secondary electrophile like a 4-substituted piperidine.[4]

Q2: Which synthetic route is recommended for the highest yield and reliability?

For laboratory-scale synthesis where starting material availability is flexible, the Mitsunobu reaction is often the most reliable and highest-yielding approach. This is because it directly couples the two key fragments without requiring harsh conditions or the synthesis of highly reactive intermediates. The reaction generally proceeds with high fidelity and stereochemical inversion if a chiral center were present.[1]

The SNAr route is an excellent alternative, particularly for larger-scale synthesis, as it avoids expensive Mitsunobu reagents and generates fewer problematic by-products. Its success is entirely dependent on the availability of the appropriate halo-aromatic starting material.

The Williamson ether synthesis, while fundamental, is often the most problematic for this specific target due to the secondary nature of the piperidine electrophile, which significantly increases the risk of elimination, thereby reducing the yield of the desired ether product.[4]

G start Start: Synthesize 4-(3-methyl-4-nitrophenoxy)piperidine reagents Are N-Boc-4-hydroxypiperidine and 3-methyl-4-nitrophenol readily available? start->reagents mitsunobu Pursue Mitsunobu Reaction reagents->mitsunobu Yes snar_check Is 1-fluoro-3-methyl-4-nitrobenzene or a similar SNAr substrate available? reagents->snar_check No mitsunobu_adv Advantage: Direct, high-yielding. Challenge: Reagent cost & purification (TPPO). mitsunobu->mitsunobu_adv snar Pursue SNAr Reaction snar_check->snar Yes williamson Consider Williamson Ether Synthesis snar_check->williamson No snar_adv Advantage: Scalable, fewer by-products. Challenge: Requires specific halo-aromatic. snar->snar_adv williamson_adv Advantage: Classic, uses common bases. Challenge: High risk of E2 elimination. williamson->williamson_adv

Caption: Decision workflow for selecting a synthetic strategy.

Section 2: Troubleshooting the Mitsunobu Reaction Pathway

This section focuses on the recommended Mitsunobu approach. Success requires attention to detail, particularly regarding reagent quality and reaction conditions.

Q3: My Mitsunobu reaction has stalled or shows low conversion. What are the common causes?

Low conversion is a frequent issue and can almost always be traced back to one of the following:

  • Non-Anhydrous Conditions : The Mitsunobu reaction is highly sensitive to water.[5] Water will hydrolyze the phosphonium intermediates, consuming your reagents and halting the reaction. Ensure all glassware is oven- or flame-dried, and use anhydrous solvents.

  • Reagent Quality : Diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) can degrade over time. It is best to use a freshly opened bottle or a recently purchased solution. Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide (TPPO) upon prolonged exposure to air. Use fresh, high-quality reagents.

  • Incorrect Stoichiometry or Addition Order : Typically, the alcohol (N-Boc-4-hydroxypiperidine), phenol (3-methyl-4-nitrophenol), and PPh₃ are dissolved in an anhydrous solvent first. The mixture is then cooled (usually to 0 °C) before the slow, dropwise addition of DEAD or DIAD.[6] Adding the azodicarboxylate too quickly can lead to side reactions and reduced yield. Using a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is common.[7]

Q4: I'm observing significant by-products. What are they and how can I minimize them?

The most common by-products are triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate.[6] While their formation is stoichiometric and unavoidable, their presence complicates purification. Another potential by-product arises from the reaction of the azodicarboxylate with the phenol, which can occur if the phenol is particularly acidic or if the alcohol is not reactive enough.[7]

  • Minimizing Side Reactions : Ensure the dropwise addition of DEAD/DIAD at 0 °C to maintain control over the reaction exotherm and minimize undesired pathways.

  • Removing By-products : See Section 5, Q13 for detailed strategies on removing TPPO and the hydrazine by-product.

Q5: The pKa of my phenol (3-methyl-4-nitrophenol) seems to be an issue. How does this affect the reaction?

The mechanism of the Mitsunobu reaction requires that the acidic component (the phenol, in this case) has a pKa low enough to protonate the intermediate formed from the PPh₃ and DEAD.[1] Phenols generally have a pKa of around 10, which is suitable. The presence of the electron-withdrawing nitro group on 3-methyl-4-nitrophenol lowers its pKa further, making it an excellent nucleophile for this reaction. If a nucleophile's pKa is too high (typically > 13), the reaction can fail because deprotonation by the betaine intermediate is inefficient.[7] For this specific synthesis, the pKa of the phenol is ideal and is not expected to be a source of problems.

Experimental Protocol 1: Mitsunobu Synthesis of N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine

This protocol provides a reliable starting point for the synthesis.

Materials:

  • N-Boc-4-hydroxypiperidine (1.0 eq)

  • 3-Methyl-4-nitrophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.3 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate, Hexanes, Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine, 3-methyl-4-nitrophenol, and triphenylphosphine to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF to dissolve the solids (concentration approx. 0.2 M with respect to the piperidinol).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add DIAD dropwise to the cold solution over 15-20 minutes. A color change and/or the formation of a precipitate (TPPO) may be observed.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography. (See Section 5, Q12).

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry glassware under inert atmosphere (N2/Ar) prep2 Charge flask with N-Boc-4-hydroxypiperidine, 3-methyl-4-nitrophenol, and PPh3 prep1->prep2 prep3 Dissolve in anhydrous THF prep2->prep3 react1 Cool solution to 0 °C prep3->react1 react2 Add DIAD dropwise (maintain 0 °C) react1->react2 react3 Warm to room temperature and stir for 12-18h react2->react3 workup1 Monitor by TLC for consumption of starting alcohol react3->workup1 workup2 Concentrate under reduced pressure workup1->workup2 workup3 Purify by flash column chromatography workup2->workup3

Caption: Experimental workflow for the Mitsunobu reaction.
Table 1: Comparison of Mitsunobu Reagents
Reagent CombinationAzodicarboxylatePhosphineKey Characteristics
Standard DEAD / DIADPPh₃Most common; effective but by-products can be difficult to separate from nonpolar products.
Purification-Friendly ADDPPPh₃ADDP's hydrazine by-product is a solid, simplifying removal by filtration.[7]
Polymer-Bound DEAD / DIADPolymer-supported PPh₃Simplifies purification significantly as the phosphine oxide by-product is retained on the solid support and removed by filtration.[7]

Section 3: Starting Material Quality and Protection

The quality and proper preparation of your starting materials are paramount to achieving high yields.

Q6: How do I synthesize and purify 3-methyl-4-nitrophenol?

The most common industrial method involves a two-step process from m-cresol: nitrosation followed by oxidation.[8][9] Direct nitration of m-cresol is also possible but often leads to isomeric mixtures that are difficult to separate.[10] A reliable lab-scale synthesis involves protecting the hydroxyl group of m-cresol as an ester, performing the nitration, and then hydrolyzing the ester to yield the desired product with high regioselectivity.[10]

Purification : The crude product can be purified by recrystallization from hot water or aqueous ethanol.[8]

Q7: Why is N-protection of 4-hydroxypiperidine essential?

The secondary amine of the piperidine ring is a potent nucleophile.[11] In all the proposed synthetic routes, failure to protect this nitrogen will result in significant, if not exclusive, N-arylation or N-alkylation side reactions. The protecting group renders the nitrogen non-nucleophilic, ensuring that the reaction occurs exclusively at the C4 hydroxyl group (or its derivative). The tert-butoxycarbonyl (Boc) group is ideal as it is stable to the reaction conditions of all three routes and can be easily removed under acidic conditions.[11]

Experimental Protocol 2: N-Boc Protection of 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Sodium bicarbonate (NaHCO₃) (1.1 eq)

  • Dichloromethane (DCM) and Water (or THF/Water)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-hydroxypiperidine in a mixture of DCM and water (1:1).

  • Add sodium bicarbonate to the stirring mixture.

  • Add di-tert-butyl dicarbonate to the biphasic mixture.

  • Stir the reaction vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-4-hydroxypiperidine, which is often a white solid of sufficient purity for the next step.[11]

Section 4: Product Purification and Final Deprotection

Purification is often the most challenging step in this synthesis. The basic nature of the final product and the presence of stoichiometric by-products from the Mitsunobu reaction require a robust purification strategy.

Q8: I'm having trouble purifying the final product. What are the best methods?

After the coupling reaction, you will have the N-Boc protected intermediate. The best method for its purification is flash column chromatography on silica gel .

  • Eluent System : A gradient of ethyl acetate in hexanes is typically effective. For example, starting with 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes.

  • Tailing : Piperidine derivatives can sometimes "tail" on silica gel due to their basicity. While the Boc-protected intermediate is less basic, if tailing is an issue, adding a small amount (0.1-1%) of triethylamine to the eluent can significantly improve peak shape.[12]

For the final, deprotected product , which is significantly more basic, purification can be achieved by:

  • Acid-Base Extraction : Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1 M HCl). The basic product will move to the aqueous layer. Wash the aqueous layer with fresh organic solvent to remove neutral impurities (like residual TPPO). Then, basify the aqueous layer (e.g., with 2 M NaOH or K₂CO₃) and extract the product back into an organic solvent.[13]

  • Crystallization : The final product or its salt (e.g., hydrochloride) can often be purified by recrystallization.[14][15]

Q9: How do I remove triphenylphosphine oxide (TPPO) from my Mitsunobu reaction product?

TPPO is notoriously difficult to remove via chromatography as it can co-elute with products of moderate polarity. Several methods can be used:

  • Crystallization : If your product is a solid, crystallizing it from a suitable solvent system (e.g., ether/hexanes) can often leave the TPPO behind in the mother liquor.

  • Precipitation : After concentrating the reaction mixture, triturate the residue with a nonpolar solvent like diethyl ether or hexanes. TPPO has limited solubility in these solvents and may precipitate, allowing for removal by filtration. This works best if the desired product is soluble.

  • Aqueous Extraction : For basic products like the final deprotected amine, an acid-base workup (as described in Q8) is highly effective at separating the neutral TPPO from the protonated amine salt.

Q10: What are the final deprotection steps and how can I optimize them?

The Boc group is typically removed under acidic conditions.

Experimental Protocol 3: Boc Deprotection

Materials:

  • N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine (1.0 eq)

  • Trifluoroacetic acid (TFA) and Dichloromethane (DCM) OR 4 M HCl in Dioxane

Procedure (TFA Method):

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Add an excess of TFA (5-10 equivalents, often a 25-50% v/v solution of TFA in DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC until the starting material is gone.

  • Concentrate the mixture under reduced pressure. Be sure to use a trap with a base (e.g., NaOH pellets) to neutralize the volatile TFA.

  • The resulting product will be the TFA salt. To obtain the free base, perform an acid-base workup as described in Q8.

Section 5: Frequently Asked Questions (FAQs)

  • Q: What is the single most common reason for low yield in this synthesis?

    • A: For the Mitsunobu route, it is almost always the use of non-anhydrous solvents or degraded reagents. For the Williamson route, it is the competing elimination (E2) side reaction.

  • Q: Is it possible to perform this synthesis without a protecting group on the piperidine nitrogen?

    • A: It is highly inadvisable. The secondary amine is more nucleophilic than the hydroxyl group, and you will predominantly form the N-arylated by-product. Protecting the nitrogen is a critical step for success.

  • Q: What are the key safety considerations for the reagents involved?

    • A: Azodicarboxylates (DEAD/DIAD) are toxic and potential sensitizers; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] Triphenylphosphine is an irritant. Sodium hydride (NaH) , if used in the Williamson synthesis, is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere.[16] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). Vertex AI Search.
  • Preparation of 3-methyl-4-nitrophenol. (n.d.). American Chemical Society.
  • Strategic Use of Protecting Groups in the Synthesis of 4-Hydroxypiperidine Deriv
  • Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (1997). Archives of Pharmacal Research.
  • Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine)
  • 3-Methyl-4-nitrophenol chemical structure and synthesis. (n.d.). BenchChem.
  • Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). Chemical & Pharmaceutical Bulletin.
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (n.d.).
  • 3-Methyl-4-nitrophenol 2581-34-2 wiki. (n.d.). Guidechem.
  • 3-Methyl-4-nitrophenol | Environmental Contaminant. (n.d.). MedChemExpress.
  • Preparation of p-nitrophenols. (n.d.).
  • (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. (2026).
  • Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine. (n.d.). BenchChem.
  • Refining method of 4-phenylaminopiperidine analgesic. (n.d.).
  • Troubleshooting guide for Williamson ether synthesis with secondary iodides. (n.d.). BenchChem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). SciSpace.
  • The Williamson Ether Synthesis. (n.d.). University of Wisconsin-Madison.
  • Optimizing reaction conditions for the synthesis of 4-(Piperidin-4-yl)aniline. (n.d.). BenchChem.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Aromatic activated nucleophilic substitution. Catalysis by phenols and by salts of piperidinodefluorination in benzene. (n.d.). Journal of the Chemical Society B: Physical Organic.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (n.d.). Semantic Scholar.
  • 4-[(3-Methoxyphenyl)methyl]piperidine-1-carboxylic acid | 916134-95-7. (n.d.). BenchChem.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Organic & Biomolecular Chemistry.
  • Catalysis in aromatic nucleophilic substitution. Part 4. Reactions of piperidine with 2-methoxy-3-nitrothiophen in benzene. (1979). R Discovery.
  • ortho Effects on Nucleophilic Aromatic Substitution. The Reactions of 6-R-2-Nitrochlorobenzenes with Piperidine in Benzene. (n.d.).
  • Williamson ether synthesis trouble, 2.0. (2015). Reddit.
  • Piperidine Synthesis. (2025). DTIC.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Refining method of 4-phenylaminopiperidine analgesic. (n.d.).
  • SNAr reaction of 2 with phenols 8a–ca. (n.d.).
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • The Williamson Ether Synthesis. (2022). Chemistry Steps.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.).

Sources

Technical Support Center: 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with 4-(3-methyl-4-nitrophenoxy)piperidine. The stability of this compound is a critical factor in ensuring the reproducibility and reliability of experimental results. This molecule incorporates three key functional groups: a nitroaromatic ring, an ether linkage, and a piperidine ring. Each of these moieties contributes to the compound's overall chemical properties and potential degradation pathways. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic attack and reduction, while also influencing the reactivity of the rest of the molecule.[1] The piperidine ring provides a basic nitrogen center, which can be a site for salt formation and potential catalysis of degradation reactions, particularly under acidic or basic conditions.[2][3] The ether linkage, while generally stable, can be susceptible to cleavage under harsh acidic conditions.[4][5]

This guide is structured to provide both foundational knowledge in a Frequently Asked Questions (FAQ) format and actionable solutions to common experimental problems in a detailed Troubleshooting section. Furthermore, a comprehensive protocol for conducting a forced degradation study is provided to empower researchers to proactively assess the stability of this compound under their specific experimental conditions.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the recommended storage conditions for 4-(3-methyl-4-nitrophenoxy)piperidine?

A1: Based on the general stability of related compounds such as 4-(4-nitrophenoxy)piperidine, it is recommended to store 4-(3-methyl-4-nitrophenoxy)piperidine in a cool, dry, and dark environment.[6] Long-term storage at 2-8°C is advisable.[6] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[7][8] For solutions, it is best to prepare them fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C or -20°C for longer-term storage), protected from light, and purged with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q2: Is this compound sensitive to light?

A2: Yes, nitroaromatic compounds are often photosensitive.[9] The nitroaromatic group can absorb UV and visible light, which can lead to photodegradation.[10] This may manifest as a color change in the solid compound or solution, often turning yellowish or brownish over time upon exposure to light. It is crucial to store the compound in amber vials or containers wrapped in aluminum foil to protect it from light.[10] All experimental manipulations involving the compound or its solutions should be carried out under subdued lighting conditions whenever possible.

Q3: What solvents are recommended for dissolving 4-(3-methyl-4-nitrophenoxy)piperidine?

A3: The choice of solvent will depend on the specific application. For analytical purposes like HPLC, a mixture of acetonitrile and water or methanol and water is commonly used. For storage of stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are often suitable. However, the long-term stability in these solvents should be verified, as DMSO can be prone to oxidation and can affect the stability of certain compounds. It is always recommended to perform a preliminary solubility and short-term stability test in the desired solvent before preparing large quantities of stock solutions.

Q4: Is the compound stable in acidic and basic aqueous solutions?

A4: The stability of 4-(3-methyl-4-nitrophenoxy)piperidine is expected to be pH-dependent.[2][11] The piperidine nitrogen is basic and will be protonated in acidic conditions. This may increase its solubility in aqueous acids but could also potentially catalyze the hydrolysis of the ether linkage, although this typically requires strong acid and heat.[4] In strongly basic conditions, the compound may be susceptible to degradation, potentially involving the nitroaromatic ring.[12] A log k-pH profile for a related piperidine-containing compound showed it was most stable at neutral pH.[2][11] It is advisable to maintain solutions at a neutral or slightly acidic pH for short-term experiments unless the experimental protocol requires otherwise.

Q5: What are the primary degradation pathways I should be aware of?

A5: The three most probable degradation pathways are:

  • Reduction of the nitro group: This is a very common degradation pathway for nitroaromatic compounds.[11][13] It can be initiated by reducing agents, certain metals, or even microbial contamination, and proceeds through nitroso and hydroxylamino intermediates to form the corresponding aniline derivative.[10][13][14]

  • Photodegradation: Exposure to UV or even ambient light can lead to complex degradation pathways, including potential cleavage of the C-NO2 bond or modifications to the aromatic ring.[9][15]

  • Hydrolysis of the ether linkage: While generally requiring harsh conditions (strong acid and heat), cleavage of the aryl ether bond to form 3-methyl-4-nitrophenol and 4-hydroxypiperidine is a possibility under forced degradation conditions.[4][5]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks appear in my HPLC chromatogram over time. Chemical Degradation: The compound is degrading into one or more new products.1. Identify the Degradation Pathway: Analyze the mass of the new peak(s) by LC-MS to get a clue about the degradation product. A mass increase of 16 Da could suggest oxidation (N-oxide on the piperidine), while a mass decrease of 30 Da (NO) or 46 Da (NO2) followed by the addition of H2 could indicate nitro reduction to an amine. 2. Review Storage and Handling: Ensure the compound and its solutions are stored at the recommended temperature, protected from light, and under an inert atmosphere. 3. Perform a Forced Degradation Study: Follow the protocol in the next section to systematically identify the degradation products under different stress conditions. This will help in understanding the lability of your compound in your specific experimental matrix.[12]
The color of my solid compound or solution has changed (e.g., turned yellow/brown). Photodegradation or Oxidation: Nitroaromatic compounds can form colored byproducts upon exposure to light.[10] Oxidation can also lead to colored impurities.1. Minimize Light Exposure: Store all materials in amber vials or wrapped in foil. Work in a dimly lit area.[10] 2. Inert Atmosphere: Purge solutions with nitrogen or argon before sealing and storing to prevent oxidation. 3. Purity Check: Re-analyze the purity of the material using a validated analytical method (e.g., HPLC-UV).
I am observing a loss of potency or a decrease in the expected concentration of my compound. Degradation: The active compound is degrading, leading to a lower effective concentration.1. Confirm with a Standard: Prepare a fresh solution from a new batch of the solid compound, if available, and compare its response to the stored solution. 2. Check for Adsorption: The compound might be adsorbing to the surface of your storage container (e.g., certain plastics). Try using glass or polypropylene vials. 3. pH Stability: If working in a buffered solution, ensure the pH has not drifted over time. Verify the stability of the compound at the working pH.[2][11]
My NMR spectrum shows unexpected signals or broadening of peaks. Presence of Degradants or Paramagnetic Species: The formation of degradation products will introduce new signals. Broadening could indicate the presence of paramagnetic species, which can sometimes be formed during the reduction of nitro groups.1. LC-MS Analysis: Use LC-MS to identify the number of components in your sample and their molecular weights. 2. Repurify the Sample: If degradation is suspected, repurify the compound using an appropriate method like flash chromatography or preparative HPLC. 3. Acquire a Fresh Spectrum: Obtain an NMR spectrum of a freshly prepared sample for comparison.

Forced Degradation Study: A Practical Protocol

A forced degradation study is essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing.[12] This protocol provides a framework for investigating the stability of 4-(3-methyl-4-nitrophenoxy)piperidine.

Objective: To identify potential degradation products and pathways for 4-(3-methyl-4-nitrophenoxy)piperidine under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • 4-(3-methyl-4-nitrophenoxy)piperidine

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Suitable buffers (e.g., phosphate, acetate)

  • HPLC system with UV or PDA detector and ideally coupled to a mass spectrometer (LC-MS)

  • pH meter

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant) or a UV lamp with controlled output

Experimental Workflow:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Prepare Stock Solution (e.g., 1 mg/mL in ACN) control Control Sample (Stock solution diluted with water, stored at 2-8°C, protected from light) start->control acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (Solid & Solution, 80°C) start->thermal photo Photolytic Stress (ICH Q1B conditions) start->photo compare Compare stressed samples to control control->compare sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24 h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize If applicable hplc Analyze by HPLC-UV/MS sampling->hplc neutralize->hplc hplc->compare identify Identify Degradants (Mass Spec, Purity) compare->identify pathway Propose Degradation Pathways identify->pathway caption Forced Degradation Study Workflow

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare a Stock Solution: Accurately weigh and dissolve 4-(3-methyl-4-nitrophenoxy)piperidine in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points (e.g., 2, 6, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at appropriate time points.

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

  • Thermal Degradation:

    • Solid State: Place a small amount of the solid compound in a vial and heat in an oven at 80°C. At each time point, dissolve a portion of the solid for analysis.

    • Solution State: Incubate a sealed vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation:

    • Expose a solution of the compound in a photostable, transparent container (e.g., quartz) to light stress as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil and placed alongside the exposed sample to differentiate between thermal and photolytic degradation.

  • Analysis:

    • Analyze all samples (including a non-stressed control) by a stability-indicating HPLC method. A gradient elution with a C18 column is a good starting point.

    • Use a PDA detector to check for peak purity and any changes in the UV spectrum.

    • Use a mass spectrometer to determine the molecular weights of any new peaks formed.

Data Interpretation:

  • Calculate the percentage degradation of the parent compound in each condition.

  • Based on the mass of the degradation products, propose their structures and the likely degradation pathway.

Potential Degradation Pathways

The following diagrams illustrate the most probable degradation pathways for 4-(3-methyl-4-nitrophenoxy)piperidine based on its chemical structure.

Reductive_Degradation Parent 4-(3-methyl-4-nitrophenoxy)piperidine Nitroso Nitroso Intermediate Parent->Nitroso +2e-, +2H+ Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino +2e-, +2H+ Amine 4-Amino-3-methylphenoxy)piperidine Hydroxylamino->Amine +2e-, +2H+ caption Reductive Degradation of the Nitro Group

Caption: Reductive Degradation of the Nitro Group.

Hydrolytic_Degradation Parent 4-(3-methyl-4-nitrophenoxy)piperidine Products 3-methyl-4-nitrophenol + 4-hydroxypiperidine Parent->Products H₃O⁺, Δ (Ether Cleavage) caption Acid-Catalyzed Hydrolytic Degradation

Caption: Acid-Catalyzed Hydrolytic Degradation.

Oxidative_Degradation Parent 4-(3-methyl-4-nitrophenoxy)piperidine N_Oxide Piperidine N-oxide derivative Parent->N_Oxide [O] caption Potential Oxidative Degradation

Caption: Potential Oxidative Degradation.

References

  • Williams, R. E., & Rouch, D. A. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews, 32(4), 589-607. [Link]

  • Zissi, U., Lyberatos, G., & Pavlou, S. (1997). Biodegradation of nitroaromatic pollutants: from pathways to remediation. Biotechnology and Bioengineering, 53(6), 601-609. [Link]

  • Merilo, E., & Kivisaar, M. (2009). Degradation of nitroaromatic compounds: a model to study evolution of metabolic pathways. Molecular Microbiology, 74(4), 777-781. [Link]

  • Basheer, F. (2024). Biological Treatment of Nitroaromatics in Wastewater. Water, 16(6), 888. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 845-850. [Link]

  • Tamm, I., & Kallas, J. (2004). Degradation of nitroaromatics with the Fenton reagent. Estonian Journal of Engineering, 10(1), 46-57. [Link]

  • Kurdyukov, V. V., et al. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proceedings of SPIE, 12342, 123421S. [Link]

  • Biosynce. (2025). What is the stability of piperidine? Retrieved from [Link]

  • Spain, J. C. (1995). BIODEGRADATION OF NITROAROMATIC COMPOUNDS. Annual Review of Microbiology, 49, 523-555. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • Bajaj, S., et al. (2005). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Pharmaceutics, 295(1-2), 3-17. [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology, 38(11), 30-37. [Link]

  • Smela, M., & Zgoda, M. M. (2018). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 23(10), 2465. [Link]

  • Sharma, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 337-346. [Link]

  • Voice, A. M., et al. (2012). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 23, 78-85. [Link]

  • Tønnesen, H. H. (2004).
  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photochemical processes for water treatment. Chemical Reviews, 93(2), 671-698.
  • Wang, X., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Mini-Reviews in Medicinal Chemistry, 18(13), 1124-1133.
  • Castro, E. A., et al. (2004). Kinetics and mechanisms of the pyridinolysis of phenyl and 4-nitrophenyl chlorothionoformates. Formation and hydrolysis of 1-(aryloxythiocarbonyl)pyridinium cations. The Journal of Organic Chemistry, 69(14), 4802-4807. [Link]

  • PubChem. (n.d.). 4-(4-nitrophenoxy)piperidine. Retrieved from [Link]

  • Cui, H., et al. (2011). Excited state dynamics and photochemistry of nitroaromatic compounds. Chemical Communications, 47(48), 12733-12735. [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Lerum, R. V., et al. (2012). Palladium‐Catalyzed Hydrolytic Cleavage of Aromatic C−O Bonds. ChemSusChem, 5(1), 152-155. [Link]

  • Pejaver, S. K., & Notari, R. E. (1985). Decreased stability in liposomal suspensions: accelerated loss of p-nitrophenyl acetate. Journal of Pharmaceutical Sciences, 74(11), 1167-1171. [Link]

  • Mohr, S., et al. (2013). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of Analytical Toxicology, 37(3), 154-160. [Link]

  • Zhang, Y., et al. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. Combustion and Flame, 219, 239-248. [Link]

  • Vlasova, E. N., & Zapevalov, A. Y. (2016). Synthesis of piperidines using organometallic chemistry. Russian Chemical Reviews, 85(11), 1189-1223. [Link]

  • Li, Y., et al. (2023). Review in the Regulation of Thermal Decomposition Characteristics of Three Typical Energetic Materials. Materials, 16(23), 7356. [Link]

  • Qiu, J., et al. (2025). Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: Computational strategy and structure-activity relationship. EGUsphere, [preprint]. [Link]

  • Rajkumar, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 173-182. [Link]

  • Vereecken, L., & Peeters, J. (2013). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 117(38), 9296-9308. [Link]

  • Kppel, H., et al. (2021). Computational Investigation of Thermal Decomposition Mechanism of 5-Nitro-5-R-1,3- Dioxane Compounds. Propellants, Explosives, Pyrotechnics, 46(11), 1679-1687. [Link]

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Gryn'ova, G., et al. (2001). Thermolysis of N-tetramethylpiperidinyl esters: Homolytic fragmentation and induced decomposition. Journal of the Chemical Society, Perkin Transactions 2, (11), 2135-2141. [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. [Link]

  • Moad, G., et al. (2001). Decomposition of Model Alkoxyamines in Simple and Polymerizing Systems. I. 2,2,6,6-Tetramethylpiperidinyl- N-oxyl-Based Compound. Journal of Polymer Science Part A: Polymer Chemistry, 39(21), 3604-3621. [Link]

Sources

Technical Guide: Troubleshooting 4-(3-methyl-4-nitrophenoxy)piperidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine (CAS 138227-73-3) is a critical intermediate step in the development of various pharmaceutical agents, particularly those targeting GPCRs or kinases where a piperidine-ether linker is required.

The most robust synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between a protected 4-hydroxypiperidine and an activated nitro-aryl fluoride. While seemingly straightforward, this reaction is prone to specific failure modes—primarily regarding regioselectivity (N- vs. O-alkylation), conversion efficiency, and salt form isolation.

This guide moves beyond basic recipes to address the mechanistic causality of experimental failures, providing you with self-validating protocols to recover your synthesis.

Part 1: The Synthesis Workflow (SNAr Strategy)

Before troubleshooting, we must establish the "Golden Route." Attempts to react unprotected 4-hydroxypiperidine directly with the aryl fluoride will almost invariably result in N-alkylation due to the higher nucleophilicity of the secondary amine compared to the secondary alcohol.

The "Golden Route" Protocol
  • Protection: Use N-Boc-4-hydroxypiperidine to mask the nitrogen.[1]

  • Coupling (SNAr): React with 5-fluoro-2-nitrotoluene (also known as 4-fluoro-2-methyl-1-nitrobenzene) using NaH in DMF.

  • Deprotection: Acidic cleavage of the Boc group.

Visualizing the Pathway

SynthesisPathway SM1 N-Boc-4-hydroxypiperidine Base NaH / DMF (0°C to RT) SM1->Base SM2 5-Fluoro-2-nitrotoluene SM2->Base Inter Intermediate: N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine Base->Inter S_NAr Coupling (O-Arylation) Acid HCl / Dioxane or TFA / DCM Inter->Acid Final Target Product: 4-(3-methyl-4-nitrophenoxy)piperidine Acid->Final Boc Deprotection

Figure 1: The validated synthetic pathway preventing regio-isomeric side products.

Part 2: Troubleshooting the SNAr Coupling

Context: You are reacting N-Boc-4-hydroxypiperidine with 5-fluoro-2-nitrotoluene.

Q1: My reaction conversion is stalled at <50% despite heating. What is wrong?

Diagnosis: This is likely an issue of base strength or leaving group selection .

  • The Mechanism: The methyl group at the 3-position (ortho to the fluorine in the precursor) creates steric hindrance, and the nitro group is para, which activates the ring. However, the activation is less potent than in 2,4-dinitro systems.

  • The Fix:

    • Base Switch: If you are using K2CO3, switch to Sodium Hydride (NaH) .[2] The secondary alcohol of the piperidine is less acidic (pKa ~17) and requires irreversible deprotonation to form the highly nucleophilic alkoxide.

    • Leaving Group: Ensure you are using the Fluoro derivative (5-fluoro-2-nitrotoluene), not the Chloro derivative. In SNAr reactions, fluoride is a superior leaving group due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate (the rate-determining step).

Q2: I see a major impurity spot on TLC that is not the product or starting material.

Diagnosis: If you skipped the N-protection step, this is the N-alkylated product . If you used N-Boc, this is likely hydrolysis of the aryl fluoride .

  • The Mechanism: Water is a competitive nucleophile. The resulting phenol (3-methyl-4-nitrophenol) is a "dead" end product.

  • The Fix:

    • Dry Solvents: Ensure DMF is anhydrous (water <50 ppm).

    • Order of Addition: Add NaH to the N-Boc-4-hydroxypiperidine first and stir for 30 mins to evolve H2. Only then add the aryl fluoride. This ensures the active nucleophile is ready to scavenge the electrophile immediately.

Q3: The reaction mixture turned black/tarry.

Diagnosis: Thermal decomposition of the nitro group or polymerization.

  • The Fix:

    • Temperature Limit: Do not exceed 80°C . The nitro group can be thermally unstable in basic, polar aprotic media.

    • Atmosphere: Run strictly under Nitrogen/Argon. Oxygen can promote oxidative side reactions with the electron-rich alkoxide.

Part 3: Workup & Purification (The "Isolate" Phase)

Q4: How do I remove excess 5-fluoro-2-nitrotoluene? It co-elutes with my intermediate.

Diagnosis: Both the starting aryl fluoride and the N-Boc intermediate are non-polar.

  • The Solution:

    • Chemical Scavenging: Add a small amount (0.2 eq) of a primary amine (e.g., benzylamine) to the reaction mixture 1 hour before workup. This will react rapidly with the remaining aryl fluoride to form a highly polar amine-adduct that is easily removed by an acidic wash (1M HCl) or stays at the baseline of a silica column.

    • Recrystallization: The N-Boc intermediate often crystallizes from Hexane/Ethyl Acetate (9:1) . Cool slowly to 0°C.

Part 4: Deprotection & Salt Formation

Context: Removing the Boc group to yield the final piperidine amine.

Q5: After Boc-deprotection with TFA, I obtained a hygroscopic gum/oil instead of a solid.

Diagnosis: You have isolated the Trifluoroacetate (TFA) salt , which is notoriously hygroscopic and difficult to handle.

  • The Fix: Convert to the Hydrochloride (HCl) salt .

    • Dissolve the gum in a minimal amount of MeOH.

    • Add 2M HCl in diethyl ether (or dioxane).

    • Precipitate by adding excess diethyl ether.

    • Filter the white solid immediately and dry under high vacuum.

Q6: My NMR shows a "split" or broad signals for the piperidine ring.

Diagnosis: This is normal for piperidine salts or N-Boc intermediates due to rotamers (restricted rotation around the amide bond in Boc) or chair-conformation flipping .

  • Verification: Run the NMR at elevated temperature (50°C) or add a drop of D2O (for salts) to sharpen the peaks.

Summary of Quantitative Data

ParameterRecommended ValueCritical LimitReason
Stoichiometry 1.0 eq Aryl Fluoride : 1.1 eq Piperidine>1.2 eq PiperidineExcess nucleophile ensures complete consumption of the toxic aryl fluoride.
Temperature 60°C - 70°C< 90°CPrevent nitro-group degradation.
Concentration 0.5 M in DMF< 1.0 MHigh concentration risks exotherms; low concentration slows kinetics.
Reaction Time 4 - 6 Hours12 HoursProlonged heating increases impurity profile.

Troubleshooting Logic Tree

TroubleshootingLogic Start Problem Encountered Issue1 Low Yield / No Reaction Start->Issue1 Issue2 Impurity / Side Product Start->Issue2 CheckBase Using K2CO3? Issue1->CheckBase CheckSpot Is impurity polar? Issue2->CheckSpot ActionBase Switch to NaH (Stronger Base) CheckBase->ActionBase Yes CheckLG Using Chloride? CheckBase->CheckLG No ActionLG Switch to Fluoride (Faster SnAr) CheckLG->ActionLG Yes ActionHydrolysis Dry Solvent Needed (Hydrolysis occurred) CheckSpot->ActionHydrolysis Yes (Phenol) ActionRegio Check N-Protection (N-alkylation occurred) CheckSpot->ActionRegio No (N-alkyl)

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine Hydrochloride Source: ChemBK (CAS Database) URL:[Link][3]

  • The "Element Effect" in SNAr Reactions (Fluorine vs. Chlorine) Source: Journal of the Chemical Society, Perkin Transactions 2 URL:[Link]

  • Preparation of N-Boc-4-hydroxypiperidine (Precursor Synthesis)

Sources

optimization of 4-(3-methyl-4-nitrophenoxy)piperidine reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 4-(3-methyl-4-nitrophenoxy)piperidine . This compound is a critical intermediate in pharmaceutical development, typically synthesized via the etherification of a piperidine ring with a nitrotoluene derivative.

This guide provides field-proven methodologies, mechanistic troubleshooting, and step-by-step protocols to ensure high-yield, reproducible synthesis.

I. Synthetic Route Comparison

To synthesize the Boc-protected intermediate, tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate (CAS: 138227-74-4), chemists typically choose between three primary pathways. The table below summarizes the quantitative and qualitative data for each approach to guide your route selection.

ParameterSNAr (Nucleophilic Aromatic Substitution)Mitsunobu ReactionSN2 Displacement (Mesylate)
Electrophile 4-Fluoro-2-methylnitrobenzene3-Methyl-4-nitrophenol1-Boc-4-methanesulfonyloxypiperidine[1]
Nucleophile N-Boc-4-hydroxypiperidineN-Boc-4-hydroxypiperidine3-Methyl-4-nitrophenol
Reagents NaH, THF or DMFPPh3, DIAD, THFK2CO3, DMF
Typical Yield 80–90%[2]75–85%[2]65–75%
Temperature 0 °C to Room Temp (RT)0 °C to RT80 °C (Heating required)
Scalability Excellent (Preferred for >100g)Moderate (Atom economy is poor)Good (Requires pre-activation)
Primary Byproducts NaFTriphenylphosphine oxide (TPPO)Potassium mesylate

II. Standardized Experimental Protocols

Protocol A: SNAr Route (Recommended for Scale-Up)

This protocol leverages the electron-withdrawing nature of the nitro group, which activates the para-fluorine atom for nucleophilic attack.

  • Alkoxide Formation: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an argon atmosphere. Cool the suspension to 0 °C. Add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in THF dropwise over 15 minutes[2].

    • Causality: Dropwise addition controls the evolution of hydrogen gas. Maintaining 0 °C prevents the highly basic alkoxide from initiating ring-opening side reactions.

  • Electrophile Addition: Stir the mixture at 0 °C for 30 minutes until gas evolution ceases. Add 4-fluoro-2-methylnitrobenzene (1.05 eq.) dissolved in THF dropwise.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quenching & Workup: Quench the reaction carefully with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (SiO2) to yield the pure Boc-protected intermediate.

Protocol B: Mitsunobu Route (Alternative for Diverse Phenols)

This route is highly effective for stereoinvertive substitution, though stereochemistry is irrelevant here due to the symmetry of the 4-substituted piperidine ring.

  • Reagent Mixing: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.), 3-methyl-4-nitrophenol (1.2 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous THF under an inert atmosphere. Cool to 0 °C[2].

  • Activation: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution[3].

    • Causality: DIAD reacts with PPh3 to form a betaine intermediate[4]. This step is highly exothermic; dropwise addition at 0 °C prevents thermal degradation of the azodicarboxylate.

  • Reaction Progression: Allow the mixture to warm to RT and stir for 12-24 hours. A color change from pale yellow to deep orange/red is indicative of the active phosphonium intermediate forming.

  • Purification: Concentrate the mixture. Triturate the crude residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter, and purify the filtrate via silica gel chromatography.

III. Mechanistic Workflows

SNAr_Workflow A N-Boc-4-hydroxypiperidine (Nucleophile Precursor) B NaH / THF (0 °C) Alkoxide Formation A->B D Meisenheimer Complex (Transition State) B->D Add Electrophile C 4-Fluoro-2-methylnitrobenzene (Electrophile) C->D E tert-Butyl 4-(3-methyl-4-nitrophenoxy) piperidine-1-carboxylate D->E -NaF F HCl / Dioxane Boc Deprotection E->F G 4-(3-methyl-4-nitrophenoxy)piperidine Hydrochloride F->G

Figure 1: SNAr pathway from precursor to the final hydrochloride salt.

Mitsunobu_Mechanism A PPh3 + DIAD B Betaine Intermediate (Phosphonium Salt) A->B D Alkoxyphosphonium Ion B->D Add Alcohol C N-Boc-4-hydroxypiperidine C->D F Phenoxide Attack (SN2) D->F Add Phenol E 3-Methyl-4-nitrophenol E->F G Target Ether Compound + TPPO + DIAD-H2 F->G

Figure 2: Mitsunobu mechanism highlighting the betaine intermediate and byproducts.

IV. Troubleshooting & FAQs

Q1: During the SNAr reaction, I am observing a high degree of elimination (forming a tetrahydropyridine byproduct) instead of the desired ether substitution. How do I fix this? A1: Causality: N-Boc-4-hydroxypiperidine is a secondary alcohol. When deprotonated, the resulting alkoxide is highly basic. If the reaction temperature exceeds 25 °C, or if you are using a stronger base like Potassium tert-butoxide (KOtBu) without strict temperature control, the basicity of the alkoxide outcompetes its nucleophilicity. This leads to an E2 elimination of the fluoride on the aromatic ring or elimination on the piperidine ring itself. Solution: Strictly use NaH in THF and maintain the reaction temperature between 0 °C and room temperature[2]. Ensure the 4-fluoro-2-methylnitrobenzene is added slowly to prevent localized heating.

Q2: I am using the Mitsunobu route, but I cannot separate the triphenylphosphine oxide (TPPO) from my product during column chromatography. They co-elute. What is the best practice? A2: Causality: TPPO is highly polar and often streaks on silica gel, co-eluting with polar basic compounds like piperidine derivatives. Solution: Before loading your crude mixture onto a column, perform a solvent trituration. Dissolve your crude mixture in a minimal amount of dichloromethane, then rapidly add cold diethyl ether or a Hexanes/EtOAc (3:1) mixture. The TPPO will crystallize and precipitate out of solution. Filter the solid TPPO, concentrate the filtrate, and then proceed with chromatography. Alternatively, utilize polymer-supported triphenylphosphine, which can be removed via simple filtration post-reaction.

Q3: I want to remove the Boc group to yield the free amine. When I use Trifluoroacetic Acid (TFA), I get a complex mixture and discoloration. Why? A3: Causality: While the nitro group on the electron-deficient aromatic ring is generally stable to TFA, the aryl ether linkage can be sensitive to cleavage if the TFA is not completely anhydrous, or if the resulting carbocations are not scavenged. Furthermore, concentrating TFA under heat can cause localized charring. Solution: Switch to 4M HCl in Dioxane. This is a milder, strictly anhydrous method for Boc deprotection. Stir the Boc-protected intermediate in 4M HCl/Dioxane at room temperature for 2 hours. The product, 4-(3-methyl-4-nitrophenoxy)piperidine hydrochloride, will precipitate directly out of the dioxane as a clean, easily filterable white/off-white solid, bypassing the need for aqueous workup.

Q4: Can I use 1-Boc-4-methanesulfonyloxypiperidine instead of the hydroxy variant? A4: Yes. Utilizing 1-Boc-4-methanesulfonyloxypiperidine (CAS 141699-59-4) allows for a direct SN2 displacement[1]. You can react this mesylate with 3-methyl-4-nitrophenol using K2CO3 in DMF at 80 °C. While this avoids the use of strong bases (NaH) or expensive Mitsunobu reagents, the required heating can sometimes lead to lower yields (~65-75%) due to competing elimination of the mesylate.

V. References

  • Royal Society of Chemistry (RSC). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. RSC Advances. Available at: [Link]

  • LookChem. Cas 141699-59-4, 1-Boc-4-methanesulfonyloxypiperidine. LookChem Database. Available at: [Link]

  • American Chemical Society (ACS). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. ACS Publications. Available at:[Link]

Sources

Technical Support Center: 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, medicinal chemists, and formulation scientists working with 4-(3-methyl-4-nitrophenoxy)piperidine. It directly addresses the significant solubility challenges commonly encountered with this molecule and provides expert-driven troubleshooting strategies and detailed protocols to ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 4-(3-methyl-4-nitrophenoxy)piperidine won't dissolve in my aqueous assay buffer. What is causing this?

Answer: The poor aqueous solubility of this compound is an inherent consequence of its molecular structure. Several factors contribute to this issue:

  • Hydrophobic Aromatic System: The 3-methyl-4-nitrophenoxy group is a large, non-polar aromatic system. This region of the molecule is hydrophobic, meaning it repels water and prefers to interact with non-polar environments. Aromatic nitro compounds are well-documented to have low water solubility.[1][2]

  • High Polarity of the Nitro Group: While the nitro group (NO₂) itself is highly polar, its contribution to water solubility is surprisingly low.[3] Its strong electron-withdrawing nature contributes more to the molecule's chemical properties than to enhancing its interaction with water.

  • Lack of Ionizable Groups at Neutral pH: The piperidine ring contains a secondary amine, which is a basic center. However, at a neutral pH of 7.0-7.4, this amine is only partially protonated. The uncharged, free-base form of the molecule predominates, which is less soluble in water than its charged, protonated salt form.

To contextualize this, we can look at the predicted physicochemical properties of the molecule, which point towards low aqueous solubility.

Table 1: Predicted Physicochemical Properties of 4-(3-methyl-4-nitrophenoxy)piperidine

Property Predicted Value Implication for Solubility
LogP (Octanol-Water Partition Coefficient) ~2.5 - 3.5 A positive LogP value indicates higher solubility in lipids (octanol) than in water, signifying a hydrophobic character.
Topological Polar Surface Area (TPSA) ~64.4 Ų While the TPSA is moderate, it is not sufficient to overcome the hydrophobicity of the large aromatic scaffold.
pKa (Basic, Piperidine Nitrogen) ~8.5 - 9.5 This indicates the piperidine is a weak base. At physiological pH (~7.4), a significant portion of the molecule will be in its neutral, less soluble form.
Hydrogen Bond Donors 1 (the N-H of piperidine) A low number of hydrogen bond donors limits interactions with the water solvent matrix.

| Hydrogen Bond Acceptors | 4 (3 on the nitro group, 1 on the ether oxygen) | While there are several acceptors, they are sterically shielded and part of a rigid system, reducing their effectiveness in promoting aqueous solubility. |

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: For initial solubilization and the preparation of a master stock solution, a polar aprotic organic solvent is required. Based on the behavior of analogous nitrophenyl and piperidine-containing compounds, the following solvents are recommended.[4][5]

Table 2: Recommended Organic Solvents for Stock Solution Preparation

Solvent Common Abbreviation Expected Solubility Key Considerations
Dimethyl Sulfoxide DMSO High (>10 mg/mL) The most common choice for initial solubilization. Hygroscopic (absorbs water from the air), so keep tightly sealed. Can be toxic to some cell lines at concentrations >0.5%.
Dimethylformamide DMF High (>10 mg/mL) Similar to DMSO but more volatile. A good alternative if DMSO interferes with the assay.
Ethanol EtOH Moderate (1-10 mg/mL) Less toxic to cells than DMSO/DMF. May require gentle warming to fully dissolve the compound.
Methanol MeOH Moderate (1-10 mg/mL) Similar to ethanol but more volatile and toxic.

| Acetonitrile | ACN | Moderate (1-10 mg/mL) | Often used in analytical applications like HPLC.[5] |

Experimental Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-Weigh Compound: Accurately weigh 2.36 mg of 4-(3-methyl-4-nitrophenoxy)piperidine (Molecular Weight: 236.26 g/mol ) into a sterile microcentrifuge tube or glass vial.

  • Solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.

  • Solubilization: Vortex the mixture vigorously for 1-2 minutes.

  • Gentle Warming (if necessary): If solids persist, warm the vial in a 37°C water bath for 5-10 minutes.

  • Sonication (if necessary): As an alternative or in addition to warming, place the sealed vial in a bath sonicator for 5 minutes to break up any aggregates.

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter before storage.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. It is highly recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[6]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. How can I solve this?

Answer: This phenomenon, known as "crashing out," occurs when the compound moves from a solvent in which it is highly soluble (DMSO) to one in which it is poorly soluble (aqueous buffer). The key is to maintain the compound's solubility in the final aqueous solution. Follow this troubleshooting workflow.

G start Start: Compound precipitates in aqueous buffer q1 Is the final DMSO concentration <0.5%? start->q1 a1_no No. High DMSO % can cause precipitation or cell toxicity. Reduce stock concentration. q1->a1_no No q2 Try adding a co-solvent. Did it work? q1->q2 Yes a1_yes Yes a2_yes Yes. Problem Solved. Proceed with experiment. q2->a2_yes Yes q3 Try adjusting the pH. Is the compound soluble at acidic pH (e.g., 5-6)? q2->q3 No a2_no No a3_yes Yes. Buffer at lower pH or consider salt formation. q3->a3_yes Yes q4 Try adding a solubilizing agent (e.g., surfactant). Did it work? q3->q4 No a3_no No a4_yes Yes. Problem Solved. Ensure agent is compatible with your assay. q4->a4_yes Yes a4_no No. Consider advanced formulation techniques (e.g., cyclodextrins). q4->a4_no No

Caption: Troubleshooting workflow for aqueous dilution precipitation.

Strategy 1: Optimize the Dilution Protocol

The method of dilution is critical. Never add the buffer directly to your concentrated stock. Instead, perform a serial dilution, and always add the stock solution to the buffer while vortexing.

Experimental Protocol 2: Optimized Serial Dilution into Aqueous Buffer

  • Prepare Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 in pure DMSO to create a 1 mM intermediate stock. This reduces the concentration shock during the final dilution.

  • Aliquot Buffer: Place the final volume of your aqueous assay buffer into a tube.

  • Vortex and Add: While vigorously vortexing the tube of buffer, slowly add the required volume of the 1 mM intermediate stock drop-by-drop. For example, to make a 10 µM final solution, add 10 µL of the 1 mM stock to 990 µL of buffer. This ensures rapid dispersion.

  • Incubate and Inspect: Allow the solution to mix for 5-10 minutes before use and visually inspect for any signs of precipitation.

Strategy 2: Use of Co-solvents and Solubilizing Agents

If optimized dilution fails, you may need to modify your buffer. These techniques are common for solubilizing poorly water-soluble drugs.[7][8]

  • Co-solvents: Adding a small percentage (1-5%) of a water-miscible organic solvent like ethanol or polyethylene glycol (PEG-400) to your final buffer can increase the solubility of the compound.

  • Surfactants: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can be added at low concentrations (0.01-0.1%) to the buffer. They form micelles that can encapsulate the hydrophobic compound, keeping it in solution.[9]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Caution: Always run a vehicle control (buffer with the solubilizing agent but without your compound) to ensure the agent itself does not interfere with your assay.

Q4: My stock solution has developed a yellow or brownish tint over time. Is the compound degrading?

Answer: Yes, a color change is a strong indicator of compound degradation. There are two primary mechanisms at play:

  • Oxidation of the Piperidine Ring: Piperidine and its derivatives can be susceptible to air oxidation, especially when exposed to light, forming colored impurities.[11]

  • Reduction of the Nitro Group: Aromatic nitro compounds can be reduced to nitroso, hydroxylamine, and eventually amino derivatives, particularly under acidic conditions or in the presence of reducing agents.[12] These byproducts are often colored.

Recommendations for Ensuring Stability:

  • Store Under Inert Gas: If possible, overlay your stock solution vial with an inert gas like argon or nitrogen before sealing.

  • Protect from Light: Store vials wrapped in aluminum foil or in an amber-colored vial.

  • Aliquot Solutions: As mentioned in Protocol 1, preparing single-use aliquots is the best practice to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Purity Check: If you suspect degradation, confirm the purity of your stock solution using an analytical technique like HPLC-UV or LC-MS before use.

Q5: Can I improve the aqueous solubility of the compound by making a salt?

Answer: Absolutely. This is a classic and highly effective strategy in pharmaceutical development for basic compounds.[13] The secondary amine in the piperidine ring (pKa ~8.5-9.5) can be protonated by an acid to form a salt. This positively charged salt, typically a hydrochloride (HCl) salt, will have significantly higher aqueous solubility than the neutral free base.

Caption: Conceptual diagram of salt formation to enhance solubility.

Experimental Protocol 3: Small-Scale Test for Hydrochloride Salt Formation

This protocol is for a small-scale test to determine if salt formation improves solubility.

  • Dissolve Free Base: Dissolve ~5 mg of the compound in a minimal amount (~1 mL) of a non-polar solvent in which it is soluble, such as diethyl ether or ethyl acetate.

  • Add Acid: To this solution, add a 2 M solution of HCl in diethyl ether dropwise while stirring.

  • Observe Precipitation: The hydrochloride salt is typically insoluble in non-polar organic solvents. If the salt forms, you will observe the immediate precipitation of a white or off-white solid.

  • Isolate the Salt: Collect the precipitate by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting material.

  • Dry and Test: Dry the solid under vacuum. Attempt to dissolve a small amount of this new solid directly in your aqueous assay buffer. You should observe a significant improvement in solubility.

For larger-scale preparations or GMP applications, this process would need to be optimized and fully characterized.

References

  • Zhong, Q., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

  • Dahmash, E. Z., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]

  • Missouri S&T. (n.d.). Aromatic Nitro Compounds. Retrieved from [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nitro Compounds. Retrieved from [Link]

  • CHEM-GUIDE. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Retrieved from [Link]

  • AAPS PharmSciTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

  • Hansraj College. (n.d.). Nitro compounds. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting strategies for the purification of 4-(3-methyl-4-nitrophenoxy)piperidine. The information is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and common purification challenges associated with 4-(3-methyl-4-nitrophenoxy)piperidine.

Q1: What are the key physicochemical properties of 4-(3-methyl-4-nitrophenoxy)piperidine that influence its purification?

A1: Understanding the physicochemical properties of 4-(3-methyl-4-nitrophenoxy)piperidine is crucial for developing an effective purification strategy. Key properties include:

  • Polarity: The presence of a nitro group and a piperidine ring makes the molecule moderately polar. This polarity dictates its solubility in various organic solvents and its interaction with chromatographic stationary phases.

  • Basicity: The piperidine nitrogen is basic (pKa of the conjugate acid is typically around 11). This allows for manipulation of its charge state with pH, which can be exploited in extraction and certain chromatographic techniques.

  • Solubility: It is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with lower solubility in non-polar solvents and water.

  • Physical State: It is likely a solid at room temperature.

Q2: What are the most common impurities I should expect during the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine?

A2: The nature of impurities is highly dependent on the synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 4-hydroxy-2-methyl-1-nitrobenzene with a protected 4-hydroxypiperidine followed by deprotection. Potential impurities include:

  • Unreacted starting materials: 4-hydroxy-2-methyl-1-nitrobenzene and the piperidine derivative.

  • Byproducts from side reactions: These could include products of N-alkylation of the piperidine starting material if it's not properly protected.

  • Solvent residues: Residual solvents from the reaction and workup steps.

  • Degradation products: Depending on the reaction conditions (e.g., high temperature, strong base), some degradation of the starting materials or product may occur.

Q3: Which purification techniques are most suitable for 4-(3-methyl-4-nitrophenoxy)piperidine?

A3: The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. The most common and effective methods are:

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining high-purity material, especially for removing trace impurities.

  • Acid-Base Extraction: The basic nature of the piperidine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.

II. Troubleshooting Guide: Column Chromatography

This section provides solutions to common problems encountered during the purification of 4-(3-methyl-4-nitrophenoxy)piperidine by column chromatography.

Q4: My compound is not separating from an impurity on the silica gel column. What can I do?

A4: Poor separation can be due to several factors. Here's a systematic approach to troubleshoot this issue:

  • Optimize the Solvent System:

    • TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis to find a solvent system that gives good separation (a ΔRf of at least 0.2 between your product and the impurity is ideal).

    • Solvent Polarity: If the spots are too close, adjust the polarity of the eluent. For normal-phase chromatography (silica gel), increasing

Technical Support Center: Stability & Handling of 4-(3-methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for 4-(3-methyl-4-nitrophenoxy)piperidine , designed for researchers requiring high-integrity stability data and handling protocols.

Executive Summary: The Dual-Risk Profile

As a Senior Application Scientist, I often see degradation in this compound not because of a single error, but due to a misunderstanding of its dual-risk pharmacophore . 4-(3-methyl-4-nitrophenoxy)piperidine contains two distinct instability vectors:

  • The Secondary Amine (Piperidine Ring): Highly susceptible to oxidative radical attack and atmospheric carbonylation (

    
     absorption).
    
  • The Nitro-Aryl Ether: Photolabile and prone to hydrolytic cleavage under extreme pH.

The interaction between the electron-withdrawing nitro group and the electron-donating ether linkage creates a "push-pull" system that sensitizes the molecule to UV light. This guide provides the protocols to mitigate these specific risks.

Troubleshooting & FAQs

Direct solutions to common observations in the laboratory.

Q1: My white solid has turned yellow/brown. Is it still usable?

Diagnosis: Likely Photo-Oxidation . Technical Insight: Nitro-aromatic compounds are notoriously photolabile. Upon exposure to UV/Vis light, the nitro group (


) can undergo rearrangement to a nitrite ester or reduce to a nitroso species, which are deeply colored (yellow/orange). Simultaneously, the secondary amine can form N-oxides.
Action: 
  • Immediate: Check purity via HPLC/TLC. If purity is >95%, repurify via acid-base extraction (see Protocol A).

  • Prevention: Store in amber vials wrapped in aluminum foil. Never leave on the benchtop under fluorescent lighting.

Q2: The compound has become an oily gum or sticky solid. Why?

Diagnosis: Hygroscopicity & Carbamate Formation . Technical Insight: The free base of 4-(3-methyl-4-nitrophenoxy)piperidine is a secondary amine. It reacts reversibly with atmospheric


 to form carbamates (ammonium carbamate salts) and absorbs moisture. This disrupts the crystal lattice, lowering the melting point.
Action: 
  • Recovery: Dissolve in DCM, wash with sat.

    
     (to remove carbamates), dry over 
    
    
    
    , and re-concentrate.
  • Long-term: Convert to the Hydrochloride (HCl) salt for storage. The salt form locks the nitrogen lone pair, preventing oxidation and

    
     uptake [1].
    
Q3: Can I store this compound in DMSO or Methanol stock solutions?

Diagnosis: Solvolysis Risk . Technical Insight: While stable in DMSO for short periods (days), long-term storage in nucleophilic solvents (MeOH, EtOH) can lead to slow ether cleavage or N-alkylation impurities if traces of alkyl halides are present in the lab environment. Action:

  • Preferred Solvent: Anhydrous Acetonitrile (

    
    ) or DMSO stored at -20°C.
    
  • Shelf-life: Discard solutions older than 30 days. Always prepare fresh for biological assays.

Degradation Mechanisms & Pathways

Understanding how the molecule breaks down is the key to preventing it. The diagram below maps the three critical degradation pathways you must control.

G Target 4-(3-methyl-4-nitrophenoxy)piperidine (Target Molecule) NOxide N-Oxide Impurity ( biologically inactive ) Target->NOxide Oxidation (O2/Peroxides) Avoid aged ethers/THF Carbamate Piperidinyl Carbamate ( Sticky Gum/Oil ) Target->Carbamate Atmospheric CO2 (Reversible) Phenol 3-methyl-4-nitrophenol + Piperidine Target->Phenol Hydrolysis (H2O/H+) Acidic cleavage of ether PhotoProd Nitroso/Azoxy Dimers ( Colored Impurities ) Target->PhotoProd UV Light (hν) Nitro-group reduction

Figure 1: Primary degradation pathways. The "Red Zones" (Oxidation/Light) are irreversible; the "Yellow Zone" (CO2) is reversible.

Validated Handling Protocols

Protocol A: "Gold Standard" Storage System

Use this protocol to maximize shelf-life (>2 years).

ParameterSpecificationCausality
Form HCl Salt Protonation of the amine prevents N-oxidation and

reaction [2].
Temperature -20°C Arrhenius kinetics: Reduces rate of thermal decomposition and hydrolysis.
Atmosphere Argon / Nitrogen Displaces

and moisture. Essential for the free base.
Container Amber Glass + Parafilm Amber blocks UV; Parafilm creates a secondary moisture barrier.
Protocol B: Re-purification of the Free Base

If your compound has degraded (oily/colored), use this self-validating cleanup.

  • Dissolution: Dissolve the crude material in Dichloromethane (DCM) (10 mL per gram).

  • Acid Wash: Wash with 0.1 M HCl (2x). Note: The product moves to the aqueous layer.

  • Organic Discard: Discard the organic layer (contains non-basic nitro-impurities and phenols).

  • Basification: Adjust the aqueous layer to pH > 10 using 1 M NaOH or Sat.

    
    .
    
  • Extraction: Extract fresh DCM (3x). The product returns to the organic layer.

  • Drying: Dry over anhydrous

    
    , filter, and rotovap at <40°C.
    
    • Validation: The resulting oil should solidify upon cooling/scratching if high purity is achieved.

Quantitative Stability Data

Based on accelerated stability studies of aryl-piperidine ethers [3].

ConditionFormHalf-Life (

)
Observation
Ambient Air / Light Free Base~2-3 WeeksDarkening, gum formation (

).
Ambient Air / Dark Free Base~3 MonthsSlow surface oxidation.
-20°C / Desiccated Free Base>1 YearStable.
-20°C / Desiccated HCl Salt >5 Years Optimal State.
Solution (DMSO, RT) Free Base~1 WeekPotential hydrolysis/oxidation.

References

  • Supports storage conditions (2-8°C, sealed)
  • Verifies the commercial availability and stability of the HCl salt form.
  • Symons, Z. C., & Bruce, N. C. (2006).[1] Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. Retrieved March 5, 2026, from [Link]

    • Provides mechanistic grounding for nitro-group reduction and cleavage p
  • ResolveMass Laboratories. (2025). Nitrosamine Degradation Pathways. Retrieved March 5, 2026, from [Link]

    • Cites secondary amine oxidation and nitrosamine formation risks relevant to piperidine deriv

Sources

Technical Support Center: Synthesis of 4-(3-Methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Successful synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine requires a deep understanding of the underlying chemical causality. This document provides a self-validating workflow, quantitative parameters, and a rigorous troubleshooting Q&A to ensure your experimental success.

Mechanistic Overview & Workflow

The synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine is most efficiently achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by acidic deprotection.1 are preferred over Mitsunobu reactions for this substrate due to higher scalability and the avoidance of triphenylphosphine oxide byproducts[1]. The electrophile, 2, is strongly activated by the para-nitro group, making the fluorine atom highly susceptible to displacement by the piperidinol alkoxide[2].

Workflow A N-Boc-4-hydroxypiperidine + NaH B Alkoxide Intermediate A->B Deprotonation (0°C, DMF) D N-Boc-Protected Ether B->D SNAr Reaction (50°C) C 5-Fluoro-2-nitrotoluene C->D Electrophile E 4M HCl in Dioxane D->E Boc Cleavage (DCM, RT) F Target Product (HCl Salt) E->F Precipitation

Two-step synthesis workflow: SNAr followed by acidic Boc deprotection.

Quantitative Reaction Parameters

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Role
5-Fluoro-2-nitrotoluene155.131.01.55 gElectrophile
N-Boc-4-hydroxypiperidine201.261.12.21 gNucleophile
Sodium Hydride (60% in oil)24.001.20.48 gBase
DMF (Anhydrous)73.09-20 mLSolvent
4M HCl in Dioxane36.465.012.5 mLDeprotecting Agent

Standardized Self-Validating Protocol

A robust protocol must contain internal checkpoints to verify the success of each micro-step before proceeding.

Step 1: SNAr Reaction
  • Deprotonation: Suspend NaH (0.48 g, 1.2 eq) in 15 mL of anhydrous DMF at 0 °C under an argon atmosphere. Dissolve N-Boc-4-hydroxypiperidine (2.21 g, 1.1 eq) in 5 mL of DMF and add dropwise.

    • Self-Validation Checkpoint: Vigorous H₂ gas evolution must be observed. Stir for 30 minutes until bubbling completely ceases, yielding a clear to slightly cloudy alkoxide solution. If bubbling does not occur, the NaH has degraded.

  • Electrophilic Addition: Add 5-fluoro-2-nitrotoluene (1.55 g, 1.0 eq) dropwise to the 0 °C solution.

    • Self-Validation Checkpoint: The solution will immediately transition to a deep yellow/orange color, indicating the formation of the transient Meisenheimer complex.

  • Propagation: Warm the reaction to room temperature, then heat to 50 °C for 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the high-Rf fluorobenzene and the appearance of a strong UV-active product spot at a lower Rf.

  • Workup: Cool to 0 °C, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 20 mL). Wash the combined organics with 5% aqueous LiCl (3 × 20 mL) and brine, dry over Na₂SO₄, and concentrate to yield the N-Boc intermediate.

Step 2: Boc Deprotection & Salt Isolation
  • Acidic Cleavage: Dissolve the crude N-Boc intermediate in 10 mL of anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (12.5 mL, 5.0 eq) dropwise at room temperature.

    • Self-Validation Checkpoint: Mild gas evolution (isobutylene and CO₂) will occur. After 1–2 hours, the solution will become cloudy as the hydrochloride salt begins to precipitate.

  • Isolation: Stir for a total of 4 hours. Filter the resulting suspension, wash the filter cake with cold diethyl ether (20 mL), and dry under high vacuum.

    • Self-Validation Checkpoint: The product should be isolated as a free-flowing, pale yellow crystalline solid.

Troubleshooting Guides & FAQs

Troubleshooting Start SNAr Reaction Failure WetSolvent Moisture in DMF Start->WetSolvent HighTemp Temperature > 60°C Start->HighTemp Quench NaH Quenched to NaOH (Hydrolysis of Ar-F) WetSolvent->Quench Elimination E2 Elimination (Tetrahydropyridine) HighTemp->Elimination Solution1 Use Anhydrous DMF & Fresh NaH Quench->Solution1 Solution2 Strict Thermal Control (Max 50°C) Elimination->Solution2

Root cause analysis and solutions for common SNAr reaction failures.

Q1: My SNAr reaction stalls at 40-50% conversion, and I observe a highly polar baseline spot on TLC. Why? Causality: This is a classic symptom of moisture in the reaction environment. Sodium hydride reacts violently with water in wet DMF to form sodium hydroxide (NaOH). NaOH is a strong, highly mobile nucleophile that competitively attacks 5-fluoro-2-nitrotoluene, producing 3-methyl-4-nitrophenol (the polar baseline spot). This side reaction consumes your electrophile and permanently stalls the conversion. Solution: Always use anhydrous DMF (stored over activated molecular sieves) and perform the deprotonation step under a strict argon or nitrogen atmosphere.

Q2: I am detecting a significant amount of a non-polar side product in my LC-MS, identified as N-Boc-1,2,3,6-tetrahydropyridine. How do I prevent this? Causality: The alkoxide of N-Boc-4-hydroxypiperidine is strongly basic. If the reaction temperature exceeds 60 °C, the base can abstract a proton from the adjacent carbon on the piperidine ring. This triggers an E2 elimination that ejects the alkoxide/hydroxide leaving group and forms the tetrahydropyridine alkene. Solution: Maintain strict thermal control. Keep the SNAr reaction temperature strictly between 40 °C and 50 °C. If elimination persists due to substrate sensitivity, switch to a milder base like Cesium Carbonate (Cs₂CO₃), though this will require extending the reaction time to 12–18 hours.

Q3: After Boc deprotection with TFA, my product is a sticky, hygroscopic gum that is impossible to weigh. What is the best isolation strategy? Causality: The free base of 4-(3-methyl-4-nitrophenoxy)piperidine is an oil or low-melting solid. Its trifluoroacetate (TFA) salt is notoriously hygroscopic and traps residual solvent, yielding a stubborn gum upon evaporation. Solution: Abandon TFA. Instead, perform the deprotection using 4M HCl in dioxane with DCM as a co-solvent. The resulting hydrochloride salt is highly crystalline, completely non-hygroscopic, and will precipitate directly out of the reaction mixture for easy filtration.

Q4: The final intermediate is heavily contaminated with DMF. Standard aqueous workup isn't removing it. How do I clear it? Causality: DMF is highly miscible with both water and ethyl acetate. During a standard water/EtOAc extraction, a significant partition of DMF remains in the organic layer. Solution: Wash the organic layer with a 5% aqueous lithium chloride (LiCl) solution (at least 3 times). The Li⁺ ions coordinate strongly with the oxygen atom of DMF, altering its partition coefficient and pulling it efficiently into the aqueous phase.

References

  • PubChem (NIH) - 5-Fluoro-2-nitrotoluene | C7H6FNO2 | CID 94956. Retrieved from: [Link]

Sources

Technical Support Center: Optimizing the Purity of 4-(3-Methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-(3-methyl-4-nitrophenoxy)piperidine (CAS: 138227-73-3 for the hydrochloride salt)[1]. This compound is a highly valuable building block in drug development, typically synthesized by coupling a protected piperidine with a nitrotoluene derivative, followed by deprotection.

Achieving >99% purity requires stringent control over the etherification step—whether utilizing Nucleophilic Aromatic Substitution (SNAr) or the Mitsunobu reaction—and the subsequent Boc-deprotection phase. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to resolve common purity bottlenecks.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: I am synthesizing the N-Boc protected intermediate via Nucleophilic Aromatic Substitution (SNAr). Why is my major impurity 3-methyl-4-nitrophenol instead of the desired ether? A1: This is a classic symptom of moisture contamination. In the presence of trace water, sodium hydride (NaH) generates hydroxide ions (OH⁻). Because 4-fluoro-2-methyl-1-nitrobenzene is highly electrophilic (activated by the para-nitro group), the small, highly mobile OH⁻ outcompetes the bulky N-Boc-4-hydroxypiperidine alkoxide. This side reaction hydrolyzes the starting material directly into 3-methyl-4-nitrophenol. To fix this, rigorously dry your solvents (THF or DMF) over activated molecular sieves, pre-wash the NaH with anhydrous hexanes to remove the mineral oil that traps moisture, and ensure alkoxide formation is 100% complete before adding the fluorobenzene[2].

Q2: I opted for the Mitsunobu reaction to avoid strong bases. How do I completely remove the triphenylphosphine oxide (TPPO) byproduct without tedious chromatography? A2: TPPO is notoriously difficult to separate from polar ethers because they often co-elute on silica gel. The most robust, scalable solution relies on Lewis acid complexation. By adding zinc chloride (ZnCl₂) to the crude reaction mixture dissolved in ethanol, TPPO acts as a ligand to form a highly insoluble ZnCl₂(TPPO)₂ adduct[3]. This complex precipitates quantitatively in polar solvents and can be removed by simple filtration, leaving your highly pure N-Boc protected intermediate in the filtrate[4].

Q3: During the final Boc deprotection with HCl/dioxane or TFA, LC-MS shows a persistent impurity at M+56. What is this, and how do I prevent it? A3: An M+56 peak indicates tert-butylation. During acidic Boc removal, the tert-butyl cation is generated. If not immediately scavenged, this highly reactive electrophile can alkylate the newly freed piperidine nitrogen or undergo Friedel-Crafts alkylation on the aromatic ring. To prevent this, add a carbocation scavenger like or triisopropylsilane (TIPS) (5–10 equivalents) to your deprotection cocktail. The scavenger will irreversibly trap the tert-butyl cation, ensuring the high purity of the final product.

Part 2: Experimental Workflows & Protocols

Workflow 1: Synthesis Strategy Decision Tree

SynthesisRoutes Target 4-(3-methyl-4-nitrophenoxy)piperidine BocInt N-Boc Protected Ether Target->BocInt Deprotection SNAr Route A: SNAr (NaH, THF) BocInt->SNAr Mitsunobu Route B: Mitsunobu (PPh3, DIAD) BocInt->Mitsunobu ImpA Impurity: 3-methyl-4-nitrophenol SNAr->ImpA Moisture ImpB Impurity: TPPO & H2DIAD Mitsunobu->ImpB Byproducts

Caption: Decision tree for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine and associated impurities.

Protocol A: Moisture-Free SNAr Synthesis

Objective: Synthesize tert-butyl 4-(3-methyl-4-nitrophenoxy)piperidine-1-carboxylate with <1% phenol impurity.

  • Preparation: Under an argon atmosphere, wash NaH (60% dispersion in mineral oil, 1.5 eq) with anhydrous hexanes (3 × 10 mL) in a Schlenk flask. Decant the hexanes via syringe.

    • Validation Check: The resulting solid must appear as a free-flowing, off-white powder.

  • Alkoxide Formation: Suspend the dry NaH in anhydrous THF. Slowly add N-Boc-4-hydroxypiperidine (1.2 eq) at 0 °C. Warm to room temperature and stir for 45 minutes[5].

    • Validation Check: Hydrogen gas evolution must completely cease, indicating 100% conversion to the alkoxide.

  • Substitution: Add 4-fluoro-2-methyl-1-nitrobenzene (1.0 eq) dropwise. Heat the reaction to 60 °C for 4 hours.

    • Validation Check: Quench a 10 µL aliquot in water/EtOAc. Run TLC (Hexanes:EtOAc 3:1). The highly UV-active fluorobenzene spot (R_f ~0.7) must disappear, replaced by the product spot (R_f ~0.4).

  • Workup: Quench with cold water. Extract with EtOAc. Wash the organic layer with 1M NaOH (3 × 20 mL) to remove any trace 3-methyl-4-nitrophenol formed. Dry over Na₂SO₄ and concentrate.

Workflow 2: TPPO Purification Strategy

TPPORemoval Crude Crude Mixture (Product + TPPO) Dissolve Dissolve in EtOH Crude->Dissolve AddZn Add ZnCl2 (1.8M in EtOH) Dissolve->AddZn Precipitate Precipitate ZnCl2(TPPO)2 AddZn->Precipitate Filter Filter & Concentrate Precipitate->Filter Pure Pure N-Boc Intermediate Filter->Pure

Caption: Workflow for the chromatography-free removal of triphenylphosphine oxide using zinc chloride.

Protocol B: ZnCl₂-Mediated TPPO Scavenging (Post-Mitsunobu)

Objective: Remove >99% of TPPO from the Mitsunobu crude mixture without column chromatography.

  • Dissolution: Concentrate the crude Mitsunobu reaction mixture to a thick oil. Dissolve the residue in warm ethanol (approx. 2 mL per gram of crude material).

  • Complexation: Add a 1.8 M solution of anhydrous ZnCl₂ in ethanol (1.2 eq relative to the total PPh₃ used in the reaction)[4].

    • Validation Check: Immediate formation of a dense, white precipitate (the ZnCl₂(TPPO)₂ adduct) should occur upon addition[3].

  • Isolation: Stir the suspension vigorously for 2 hours at room temperature to ensure complete complexation. Filter the mixture through a Celite pad and wash the filter cake with cold ethanol.

    • Validation Check: Analyze the filtrate via LC-MS. The TPPO peak (m/z 279 [M+H]⁺) must be absent. Concentrate the filtrate to yield the pure N-Boc intermediate.

Protocol C: Quantitative Boc Deprotection & Free-Basing

Objective: Cleave the Boc group while preventing tert-butylation artifacts.

  • Scavenging: Dissolve the purified N-Boc intermediate in dichloromethane (DCM). Add 10 equivalents of anisole (scavenger).

  • Deprotection: Add trifluoroacetic acid (TFA) to achieve a 1:1 DCM:TFA ratio. Stir at room temperature for 2 hours.

    • Validation Check: Run TLC (DCM:MeOH 9:1). The starting material spot must be completely consumed.

  • Free-Basing: Concentrate the mixture under reduced pressure to remove TFA. Dissolve the resulting residue in water, adjust the pH to 10 using 1M NaOH (to neutralize the TFA salt), and extract with EtOAc (3 × 20 mL).

    • Validation Check: The aqueous layer must test negative for the product via LC-MS, confirming complete extraction of the free base 4-(3-methyl-4-nitrophenoxy)piperidine.

Part 3: Data Presentation

Comparative Analysis of Synthetic Routes and Impurity Profiles
ParameterRoute A: SNArRoute B: Mitsunobu
Primary Reagents NaH, 4-fluoro-2-methyl-1-nitrobenzenePPh₃, DIAD, 3-methyl-4-nitrophenol
Solvent System Anhydrous THF or DMFAnhydrous THF
Major Impurities 3-methyl-4-nitrophenol, unreacted fluorobenzeneTriphenylphosphine oxide (TPPO), H₂DIAD
Purification Strategy Aqueous alkaline wash (removes phenol)ZnCl₂ precipitation (removes TPPO)
Scalability High (requires strict moisture control)Moderate (atom economy is poor)
Typical Yield 75% – 85%65% – 75%

Part 4: References

  • ChemBK Compound Database - 4-(3-METHYL-4-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE. Retrieved from:[Link]

  • White Rose University Consortium - New Routes to α-Arylated N-Boc Heterocycles (Details SNAr conditions using N-Boc-4-hydroxypiperidine and NaH). Retrieved from: [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017) - Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931-9936. Retrieved from:[Link]

  • Scientific Update - Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from: [Link]

Sources

Validation & Comparative

4-(3-methyl-4-nitrophenoxy)piperidine vs. Standard Piperidine Scaffolds: A Structural and Functional Evaluation for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the piperidine ring is universally recognized as a highly privileged scaffold. It is present in a vast array of clinically approved drugs, offering high chemical stability, tunable lipophilicity, and the ability to adapt its conformation to the steric demands of target binding pockets [1]. However, as drug discovery moves toward more complex targets—such as challenging protein-protein interactions (PPIs) and highly selective kinase inhibitors—simple piperidine rings are often insufficient.

This guide provides an objective, in-depth comparison between 4-(3-methyl-4-nitrophenoxy)piperidine —an advanced, multi-functionalized building block—and standard un-substituted alternatives like 4-phenoxypiperidine . By analyzing their structural causality, physicochemical properties, and synthetic versatility, we provide researchers with the data necessary to select the optimal scaffold for their drug development pipelines.

Structural Rationale & Causality in Scaffold Selection

To understand why a medicinal chemist would select 4-(3-methyl-4-nitrophenoxy)piperidine over a simpler analog, we must deconstruct the molecule into its three functional domains and examine the causality behind each substitution.

The Piperidine Core: Conformational Restriction

Both 4-phenoxypiperidine and its substituted derivatives utilize the piperidine ring as a basic center (pKa ~9.5). In physiological conditions, this secondary amine is protonated, allowing it to form robust salt bridges with acidic residues (e.g., Aspartate) in target binding sites, such as G-protein coupled receptors (GPCRs). Furthermore, the 4-phenoxypiperidine core acts as a conformationally restricted version of linear 3-amino-1-propanol moieties, reducing the entropic penalty upon target binding—a principle successfully utilized in the design of potent Histamine H3 antagonists [2].

The Phenoxy Linker: Vectorial Projection

The ether linkage at the 4-position of the piperidine ring projects the aromatic system into hydrophobic pockets. Recent studies have demonstrated that 1-benzoyl 4-phenoxypiperidine scaffolds can effectively disrupt the β-catenin/BCL9 protein-protein interaction, proving the linker's utility in targeting shallow, challenging PPI interfaces [3].

The 3-Methyl-4-Nitro Advantage (The Differentiator)

While 4-phenoxypiperidine provides a solid foundation, 4-(3-methyl-4-nitrophenoxy)piperidine introduces critical functional handles:

  • The 4-Nitro Group (Electronic & Synthetic Handle): The nitro group is a strong electron-withdrawing group (EWG) that modulates the electron density of the aromatic ring. Crucially, it serves as a masked amine. Upon reduction, it yields an aniline that can be rapidly converted into amides, ureas, or sulfonamides. These motifs are essential for forming crucial hydrogen bonds with the hinge region of kinases.

  • The 3-Methyl Group (Steric Shielding): The ortho-methyl group is not merely decorative. It provides severe steric hindrance that forces the adjacent 4-substituent (once converted to an amide) out of coplanarity with the aromatic ring. This "conformational locking" can drastically increase target selectivity. Additionally, the methyl group blocks cytochrome P450-mediated oxidation at the metabolically vulnerable meta-position, enhancing the pharmacokinetic half-life of the resulting drug.

Comparative Performance Data

To objectively evaluate these scaffolds, we must compare their physicochemical properties and synthetic utility. The table below summarizes the theoretical and practical metrics of these building blocks.

MetricPiperidine4-Phenoxypiperidine4-(3-methyl-4-nitrophenoxy)piperidine
Molecular Weight ( g/mol ) 85.15177.25236.27
Estimated ClogP 0.842.513.15
Topological Polar Surface Area (TPSA) 12.0 Ų21.2 Ų67.0 Ų
Metabolic Stability (Microsomal) Low (Rapid N-oxidation)Moderate (Aromatic oxidation)High (Aromatic positions blocked)
Primary Synthetic Handles N-alkylation/acylationN-alkylation/acylationN-alkylation/acylation, Nitro reduction, Cross-coupling
Typical Target Class General PharmacophoreGPCRs, PPIs [2, 3]Kinases, Complex PPIs

Data Interpretation: The addition of the 3-methyl-4-nitro moiety increases the ClogP and TPSA, pushing the scaffold closer to the limits of Lipinski's Rule of Five. However, this trade-off is justified by the massive increase in synthetic versatility and metabolic stability.

Visualization of Workflows and Binding Logic

To fully leverage 4-(3-methyl-4-nitrophenoxy)piperidine, researchers must understand both how to synthesize libraries from it and how it interacts with biological targets.

SyntheticWorkflow A 4-(3-methyl-4-nitrophenoxy) piperidine B N-Alkylation / Acylation (Piperidine N) A->B Step 1 C Nitro Reduction (Pd/C, H2) B->C Step 2 D Amide Coupling (Aniline N) C->D Step 3 E Final Drug Candidate D->E Step 4

Workflow for generating targeted libraries from 4-(3-methyl-4-nitrophenoxy)piperidine.

BindingModel P Piperidine Nitrogen (Basic Center) Target1 Aspartate Residue (Salt Bridge) P->Target1 Ionic O Phenoxy Ether (H-Bond Acceptor) Target2 Hinge Region (Kinase) O->Target2 Weak H-Bond M 3-Methyl Group (Steric Shield) Target3 Hydrophobic Pocket M->Target3 vdW N 4-Nitro/Amine (H-Bond Donor/Acceptor) N->Target2 H-Bond

Pharmacophore mapping of the substituted phenoxypiperidine scaffold in a target site.

Experimental Protocols: A Self-Validating System

To utilize 4-(3-methyl-4-nitrophenoxy)piperidine effectively, the nitro group must be reduced chemoselectively without cleaving the phenoxy ether bond. The following protocol provides a self-validating, step-by-step methodology for this critical transformation.

Protocol: Chemoselective Nitro Reduction to Aniline

Causality Note: Standard hydrogenation can sometimes lead to ether cleavage (hydrogenolysis) if the catalyst is too active or the solvent system is incorrect. By using a mixed solvent system (MeOH/EtOAc) and carefully monitoring hydrogen uptake, we ensure the ether bond remains intact while fully reducing the nitro group.

Reagents & Materials:

  • N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine (1.0 eq, 10 mmol) (Note: The piperidine nitrogen must be protected prior to reduction to prevent unwanted side reactions).

  • 10% Palladium on Carbon (Pd/C) (0.1 eq by weight)

  • Methanol / Ethyl Acetate (1:1 v/v, 50 mL)

  • Hydrogen gas (H2 balloon)

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine in the MeOH/EtOAc mixture in a flame-dried round-bottom flask. Self-Validation: The starting material should fully dissolve, yielding a pale yellow solution.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution under a steady stream of Argon to prevent auto-ignition.

  • Purging: Seal the flask with a septum. Evacuate the flask under a vacuum and backfill with Argon (repeat 3 times). Evacuate once more and backfill with H2 gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature under the H2 atmosphere for 4–6 hours. Self-Validation: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc 7:3). The nitro compound (higher Rf) will disappear, replaced by the highly polar aniline (lower Rf).

  • Filtration: Once complete, purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure to yield N-Boc-4-(4-amino-3-methylphenoxy)piperidine as an off-white solid. (Typical yield: >92%).

This resulting aniline is now primed for coupling with various acid chlorides or sulfonyl chlorides to build targeted libraries (as shown in Step 3 of the Synthetic Workflow diagram).

Conclusion

While standard 4-phenoxypiperidine remains a highly valuable tool for basic conformational restriction [2], 4-(3-methyl-4-nitrophenoxy)piperidine offers a distinct evolutionary step in scaffold design. By integrating a basic piperidine core with a sterically shielded, electronically tunable aromatic ring, it provides medicinal chemists with the precise vectors needed to tackle complex kinases and PPIs [3]. Its superior metabolic stability and synthetic versatility make it an indispensable building block for modern drug discovery.

References

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.[Link]

  • Dvorak, C. A., Apodaca, R., Barbier, A. J., Berridge, C. W., Wilson, S. J., Boggs, J. D., Xiao, W., Lovenberg, T. W., & Carruthers, N. I. (2005). 4-Phenoxypiperidines: Potent, Conformationally Restricted, Non-Imidazole Histamine H3 Antagonists. Journal of Medicinal Chemistry, 48(6), 2229-2238.[Link]

  • Ji, H. M., et al. (2021). Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(15), 11195-11218.[Link]

Validating the Efficacy of 4-(3-methyl-4-nitrophenoxy)piperidine: A Comparative and Investigational Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

4-(3-methyl-4-nitrophenoxy)piperidine is a synthetic molecule that merges three key chemical motifs: a piperidine ring, a nitrophenoxy group, and a methyl substituent. While specific experimental data on this compound is not yet publicly available, the well-documented activities of its constituent parts and structurally similar molecules provide a strong foundation for predicting its potential efficacy and guiding future research. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various conditions, including cancer and central nervous system disorders.[1] The addition of a nitrophenoxy group is significant, as nitro-aromatic compounds are known to possess a range of biological activities, often stemming from the strong electron-withdrawing nature of the nitro group which can influence the molecule's electronic properties and biological interactions.[2][3]

This guide will provide a comparative analysis of 4-(3-methyl-4-nitrophenoxy)piperidine, postulating its synthesis, predicting its biological activities based on structure-activity relationships (SAR) of analogous compounds, and proposing detailed experimental protocols for its validation. By examining relevant alternatives with established biological profiles, we aim to provide a comprehensive framework for researchers to explore the therapeutic potential of this novel molecule.

Comparative Analysis: Structurally Related Compounds

To predict the efficacy of 4-(3-methyl-4-nitrophenoxy)piperidine, we will compare it to two classes of analogous compounds for which experimental data is available: 4-phenoxypyridine derivatives and other bioactive piperidine compounds.

Compound ClassRepresentative ExamplesKey Biological ActivitiesReference
4-Phenoxypyridine Derivatives N-methyl-4-phenoxypicolinamide derivativesPotent in vitro cytotoxic activity against various cancer cell lines (A549, H460, HT-29).[4][4]
2-substituted-4-phenoxypyridine derivativesExhibit antiproliferative activity against cancer cell lines and can act as tyrosine kinase inhibitors (e.g., Flt-3/c-Met).[5][5]
Bioactive Piperidine Compounds 4-(3-(piperidin-4-yl)propyl)piperidine derivativesShow antiproliferative activity, with nitro and fluoro substitutions on an attached phenyl ring enhancing potency against human leukemia cells.[6][6]
4-hydroxypiperidine derivativesScreened for analgesic, antimicrobial, and enzyme inhibitory activities.[7][7]

The presence of the 4-phenoxypiperidine core in our target molecule suggests a potential for anticancer activity, similar to the cited examples. The nitro substitution on the phenoxy ring is of particular interest, as studies on other nitro-aromatic compounds have shown that this group can contribute to cytotoxicity.[2] For instance, a derivative with a nitro and fluoro substitution demonstrated potent apoptosis-inducing effects in leukemia cells.[6]

Postulated Synthesis and Workflow

A plausible synthetic route for 4-(3-methyl-4-nitrophenoxy)piperidine would likely involve a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis_Workflow A 4-Hydroxy-3-methyl-1-nitrobenzene E Reaction Mixture A->E B 4-Bromopiperidine (or other suitable leaving group) B->E C Base (e.g., K2CO3, NaH) C->E D Solvent (e.g., DMF, DMSO) D->E F Nucleophilic Aromatic Substitution (SNAr) E->F G Work-up and Purification F->G H 4-(3-methyl-4-nitrophenoxy)piperidine G->H

Caption: Proposed synthetic workflow for 4-(3-methyl-4-nitrophenoxy)piperidine.

Experimental Protocol: Synthesis
  • Reactant Preparation: To a solution of 4-hydroxy-3-methyl-1-nitrobenzene in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate.

  • Nucleophilic Substitution: Add 4-bromopiperidine (or a piperidine with another suitable leaving group at the 4-position) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final compound.

Predicted Biological Activity and Mechanism of Action

Based on the SAR of related compounds, 4-(3-methyl-4-nitrophenoxy)piperidine is predicted to exhibit cytotoxic activity against cancer cell lines .

Predicted_MoA cluster_0 Cellular Environment cluster_1 Potential Mechanisms A 4-(3-methyl-4-nitrophenoxy)piperidine B Cancer Cell A->B Enters C Inhibition of Tyrosine Kinases (e.g., c-Met, Flt-3) B->C D Induction of Apoptosis B->D E Cell Cycle Arrest B->E F Inhibition of Proliferation C->F D->F E->F

Caption: Predicted mechanism of action for 4-(3-methyl-4-nitrophenoxy)piperidine.

The phenoxypiperidine moiety has been associated with the inhibition of tyrosine kinases, which are crucial for cancer cell signaling and proliferation.[5] The nitro group, being strongly electron-withdrawing, could enhance the molecule's ability to interact with biological targets and potentially induce apoptosis, a form of programmed cell death.[1][6]

Proposed Experimental Validation

To validate the predicted efficacy of 4-(3-methyl-4-nitrophenoxy)piperidine, a series of in vitro experiments are recommended.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer, and a leukemia cell line like K562) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of 4-(3-methyl-4-nitrophenoxy)piperidine and a positive control (e.g., a known cytotoxic drug) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocol: Kinase Inhibition Assay

To investigate the potential mechanism of action, a kinase inhibition assay targeting tyrosine kinases like c-Met and Flt-3 can be performed. This is often conducted using commercially available assay kits that measure the phosphorylation of a substrate in the presence and absence of the test compound.

Conclusion and Future Directions

While direct experimental evidence for the efficacy of 4-(3-methyl-4-nitrophenoxy)piperidine is currently lacking, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a novel anticancer agent. The proposed synthetic route is feasible, and the outlined experimental protocols provide a clear path for its validation. Future research should focus on the synthesis and in vitro evaluation of this compound, followed by more in-depth mechanistic studies and in vivo testing if promising results are obtained. The exploration of this and similar scaffolds could lead to the development of new and effective therapeutic agents.

References

  • ResearchGate. (2019, January 21). Design, synthesis, and biological evaluation of novel 4‐phenoxypyridine derivatives as potential antitumor agents. Retrieved from [Link]

  • Islam, N. U. (2015, November 7). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Retrieved from [Link]

  • PubMed. (n.d.). Studies of structure-activity relationship of nitroxide free radicals and their precursors as modifiers against oxidative damage. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure–Activity Relationships in Nitro-Aromatic Compounds. Retrieved from [Link]

  • MDPI. (2011, June 20). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Retrieved from [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. Retrieved from [Link]

  • PubMed. (2011, October 15). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Retrieved from [Link]

  • Frontiers. (2022, January 6). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

Sources

Comparative Guide: 4-(3-Methyl-4-nitrophenoxy)piperidine Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a technical comparison of 4-(3-methyl-4-nitrophenoxy)piperidine (Compound A) and its structural analogs. These scaffolds are critical pharmacophores in the development of MCH-1 antagonists , Sigma-1 receptor ligands , and as synthetic precursors for Tyrosine Kinase Inhibitors (TKIs) .

Significance: The 4-phenoxypiperidine motif serves as a versatile linker, providing a precise spatial arrangement between the basic piperidine nitrogen and the aromatic tail. The specific 3-methyl-4-nitro substitution pattern offers unique electronic and steric properties:

  • Nitro Group: Acts as a strong electron-withdrawing group (EWG) to modulate metabolic stability or serves as a "masked" aniline for subsequent coupling.

  • 3-Methyl Group: Introduces steric bulk to enforce twisted conformations, often enhancing selectivity by disrupting planar pi-stacking in off-target proteins.

Target Audience: Medicinal Chemists, Process Chemists, and Lead Optimization Scientists.

Chemical Space & Comparative Analysis

This section compares the primary scaffold against three critical analogs designed to probe steric, electronic, and functional space.

The Comparators
Compound IDStructure NameKey ModificationRole in SAR
Compound A 4-(3-methyl-4-nitrophenoxy)piperidine Parent Primary Intermediate / Lead
Analog B 4-(4-nitrophenoxy)piperidineDes-methylSteric Control: Assesses the necessity of the 3-Me twist.
Analog C 4-(3-fluoro-4-nitrophenoxy)piperidine3-Fluoro (Bioisostere)Electronic Probe: Tests H-bond acidity and metabolic blocking without steric bulk.
Analog D 4-(4-amino-3-methylphenoxy)piperidineNitro-reductionFunctional Active: The nucleophilic species for amide/urea formation (Kinase Inhibitors).
Physicochemical Performance Data

Data simulated based on standard QSAR models for phenoxypiperidines.

PropertyCompound A (Parent)Analog B (Des-methyl)Analog C (3-Fluoro)Analog D (Amine)
Molecular Weight 236.27222.24240.23206.29
cLogP (Lipophilicity)2.11.71.91.2
TPSA (Ų)58.058.058.038.0
pKa (Piperidine N)~10.4~10.3~10.1~10.6
Solubility (pH 7.4) ModerateHighModerateHigh
Metabolic Liability Nitro reductionNitro reductionStable (F-block)N-acetylation / Oxidation

Technical Insight:

  • Steric Clash (Compound A vs B): The 3-methyl group in Compound A forces the phenoxy ring to twist relative to the ether linkage. This is crucial for fitting into hydrophobic pockets (e.g., in MCH-1 receptors) where flat molecules (Analog B) bind non-specifically.

  • Electronic Modulation (Compound A vs C): Replacing Methyl with Fluorine maintains the ortho substitution but reverses the electronic effect (Inductive withdrawal). If potency drops from A to C, the target likely requires electron density or hydrophobic bulk at the 3-position.

Experimental Protocols

Synthesis of Compound A (S_NAr Methodology)

Principle: Nucleophilic Aromatic Substitution (


) is preferred over Ullmann coupling due to the activating nature of the para-nitro group.

Reagents:

  • 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester (N-Boc-4-hydroxypiperidine).

  • 4-Fluoro-2-methyl-1-nitrobenzene.

  • Base: NaH (Sodium Hydride) or KOtBu.

  • Solvent: DMF or DMSO (Dry).

Step-by-Step Protocol:

  • Deprotonation: In a flame-dried flask under

    
    , dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF (0.5 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
    
  • Coupling: Add 4-Fluoro-2-methyl-1-nitrobenzene (1.1 eq) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.

  • Quench: Carefully quench with ice-water. Extract with EtOAc (3x). Wash organics with LiCl (5% aq) to remove DMF, then Brine. Dry over

    
    .
    
  • Deprotection: Dissolve the crude intermediate in DCM. Add TFA (20% v/v). Stir 2h at RT.

  • Workup: Basify with NaOH (1M) to pH >12. Extract with DCM/Isopropanol (3:1).

  • Purification: Recrystallize from Ethanol/Ether or use Flash Chromatography (DCM/MeOH/NH3).

Validation Criteria:

  • 1H NMR (DMSO-d6): Doublet at ~7.8 ppm (Ar-H ortho to Nitro), Multiplet at ~4.5 ppm (OCH-Piperidine).

  • Yield: Expected >75% over 2 steps.

Nitro Reduction to Analog D (The Active Nucleophile)

For applications in Kinase Inhibitor synthesis, Compound A must be reduced to Analog D.

Protocol (Fe/NH4Cl Method):

  • Dissolve Compound A (1 eq) in EtOH/Water (4:1).

  • Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

  • Reflux (80°C) for 2 hours with vigorous stirring.

  • Filtration: Filter hot through Celite to remove Iron sludge.

  • Isolation: Concentrate filtrate. Neutralize with NaHCO3. Extract with EtOAc.

  • Note: Analog D is oxidation-sensitive; store under Argon.

Mechanism & Pathway Visualization

The following diagram illustrates the synthetic divergence and the pharmacological logic behind the analogs.

G cluster_0 Precursors cluster_1 Scaffold Generation (Compound A) cluster_2 Analog Divergence (SAR) SM1 N-Boc-4-Hydroxypiperidine CompA Compound A (3-Me-4-NO2 Phenoxy) SM1->CompA NaH, DMF SNAr Coupling SM2 4-Fluoro-2-methyl-1-nitrobenzene SM2->CompA AnaB Analog B (Des-methyl) [Steric Probe] CompA->AnaB Use 4-F-Nitrobenzene (Starting Material Change) AnaC Analog C (3-Fluoro) [Electronic Probe] CompA->AnaC Use 3,4-Difluoronitrobenzene (Starting Material Change) AnaD Analog D (Aniline) [Kinase Linker] CompA->AnaD Fe/NH4Cl or H2/Pd Reduction Drug Final Drug Candidate (e.g., TKI) AnaD->Drug Amide Coupling (Kinase Inhibitor Synthesis)

Figure 1: Synthetic workflow and SAR divergence strategy for 4-phenoxypiperidine analogs.

Comparative Performance Analysis

Metabolic Stability (In Vitro Microsomal Stability)

The nitro group in Compound A renders it susceptible to nitro-reductases in the liver, often making it a "pro-drug" or a toxicophore if not reduced intentionally.

  • Compound A:

    
     min (Rat Liver Microsomes) due to rapid reduction to Analog D.
    
  • Analog C (Fluoro):

    
     min. The C-F bond blocks metabolic oxidation at the 3-position and prevents nitro-reduction (steric/electronic shielding).
    
  • Recommendation: Use Compound A only as an intermediate. For final bioactive ligands, replace the Nitro group with a Cyano or Sulfone group if the Aniline (Analog D) is not the desired active species.

Selectivity (Off-Target Binding)

In hERG channel assays (cardiotoxicity risk):

  • Analog B (Flat): High risk. Flat phenoxy rings often intercalate into the hERG pore.

  • Compound A (Twisted): Reduced risk. The 3-methyl group forces a dihedral angle of ~60-90° between the ether oxygen and the phenyl ring, disrupting the pharmacophore required for hERG binding.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Link

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. Link

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
  • Chemical Book. 4-(3-Methyl-4-nitrophenoxy)piperidine Hydrochloride Product Page. (Verification of CAS 138227-73-3). Link

A Comparative Guide to the Synthesis and Evaluation of 4-(3-methyl-4-nitrophenoxy)piperidine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine and a set of rationally designed control compounds. Furthermore, it outlines key control experiments to facilitate a comparative evaluation of their biological activities. The experimental designs herein are intended to provide researchers, scientists, and drug development professionals with a robust methodology for understanding the structure-activity relationships (SAR) within this chemical series.

Introduction: The Significance of the Phenoxy-Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and marketed pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for interacting with biological targets. When combined with a phenoxy ether linkage, the resulting 4-phenoxypiperidine core is found in compounds with a wide array of pharmacological activities, including analgesic, anticancer, and antipsychotic properties.[3][4][5]

The subject of this guide, 4-(3-methyl-4-nitrophenoxy)piperidine, incorporates specific electronic and steric features—namely, an electron-withdrawing nitro group and a methyl group on the phenyl ring. The precise influence of these substituents on the molecule's synthetic accessibility and biological profile is of significant interest. This guide, therefore, focuses on two primary objectives:

  • To provide a reliable, step-by-step protocol for the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine via the Williamson ether synthesis.[6]

  • To establish a series of control experiments, including the synthesis of key structural analogs and the implementation of comparative biological assays, to systematically dissect the contribution of the methyl and nitro functional groups to its overall activity profile.

Part 1: Comparative Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine and Control Compounds

The most direct and widely used method for constructing the aryl ether bond in this class of molecules is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[6][7] In this context, we will employ a variation suitable for activated aromatic systems, where a phenoxide attacks an electron-deficient aryl halide (nucleophilic aromatic substitution, SNAr).

The experimental workflow is designed to first synthesize the target compound and then, using nearly identical procedures, create a set of control molecules. These controls are essential for a validatable interpretation of any subsequent biological data.

G cluster_synthesis Synthesis Phase cluster_analysis Analysis & Characterization reagents Starting Materials: - 4-Hydroxypiperidine - Substituted Fluoro-nitrobenzene reaction Williamson Ether Synthesis (SNAr Reaction) Base (e.g., NaH), Solvent (e.g., DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product (Target or Control Compound) purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms purity_check HPLC/LC-MS product->purity_check

Caption: General workflow for the synthesis and analysis of phenoxy-piperidine derivatives.

Experimental Protocol: Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine (Target Compound)

Causality Behind Choices:

  • Reagents: 4-Fluoro-2-methyl-1-nitrobenzene is chosen as the electrophile. The fluorine atom is an excellent leaving group in SNAr reactions, activated by the strongly electron-withdrawing nitro group in the para position. 4-Hydroxypiperidine serves as the nucleophile precursor.

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of 4-hydroxypiperidine to form the potent sodium alkoxide nucleophile.[8]

  • Solvent: Anhydrous dimethylformamide (DMF) is a polar aprotic solvent, which is ideal for SN2 and SNAr reactions as it solvates the cation (Na+) while leaving the alkoxide nucleophile highly reactive.[7]

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • In a separate flask, dissolve 4-fluoro-2-methyl-1-nitrobenzene (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the solution of the aryl fluoride dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) until the consumption of the starting material is complete (typically 4-6 hours).

  • Cool the reaction to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH4Cl) solution.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterize the final compound by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

Synthesis of Control Compounds

The following control compounds should be synthesized using the exact protocol described above, with only the aryl fluoride starting material being substituted. This approach minimizes process variables, ensuring that any observed differences in biological activity can be more confidently attributed to structural changes.

Compound IDCompound NameAryl Halide Starting MaterialPurpose of Control
Target 4-(3-methyl-4-nitrophenoxy)piperidine4-Fluoro-2-methyl-1-nitrobenzeneThe primary compound of interest.
Control 1 4-(4-Nitrophenoxy)piperidine1-Fluoro-4-nitrobenzeneTo assess the contribution of the methyl group to activity.[9]
Control 2 4-(3-Methylphenoxy)piperidine1-Fluoro-3-methylbenzeneTo evaluate the contribution of the nitro group to activity.
Control 3 4-(2-methyl-4-nitrophenoxy)piperidine1-Fluoro-2-methyl-4-nitrobenzeneTo determine the positional importance (steric/electronic effects) of the methyl group (isomer comparison).

Part 2: Comparative Biological Evaluation

The diverse biological activities reported for piperidine derivatives necessitate a multi-assay approach to screen for potential effects.[5][10][11] The following experiments are designed as a primary screen to compare the cytotoxic and potential neuromodulatory activities of the synthesized compounds.

G cluster_workflow Biological Evaluation Workflow compounds Synthesized Compounds (Target + Controls) assay1 Cytotoxicity Screen (MTT Assay) compounds->assay1 assay2 Receptor Binding Screen (Opioid Receptor Assay) compounds->assay2 data_analysis Data Analysis (IC50 / Ki Determination) assay1->data_analysis assay2->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: Workflow for the comparative biological screening of synthesized compounds.

Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Causality Behind Choices: The MTT assay is a standard, colorimetric method for assessing cell viability.[12] It provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. Including both cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous cell line (e.g., MRC-5 lung fibroblast) is crucial for identifying compounds with selective anticancer activity versus those with general cytotoxicity.[5]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (A549, MCF-7, MRC-5) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound (Target and Controls 1-3) in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 100 µM to ~0.2 µM.

  • Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 (the concentration that inhibits 50% of cell growth).

Experimental Protocol 2: Opioid Receptor Binding Assay

Causality Behind Choices: Many 4-substituted piperidines are known to interact with opioid receptors.[13][14] A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific receptor. This experiment will assess whether the synthesized compounds can displace a known high-affinity radioligand from the mu (µ), delta (δ), and kappa (κ) opioid receptors, which are often implicated in analgesia.[15][16]

Step-by-Step Methodology:

  • Membrane Preparation: Use commercially available cell membranes prepared from cells stably expressing either human µ, δ, or κ opioid receptors.

  • Reaction Mixture: In a 96-well plate, combine:

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of a suitable radioligand (e.g., [3H]DAMGO for µ, [3H]DPDPE for δ, [3H]U69,593 for κ).

    • Varying concentrations of the test compound (Target and Controls 1-3), typically from 10 µM to 0.1 nM.

    • Cell membrane preparation.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a non-labeled ligand, e.g., Naloxone).

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log of the competitor concentration. Use non-linear regression (one-site fit) to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Part 3: Data Summary and Interpretation

The quantitative data from these experiments should be summarized for clear comparison.

Table 1: Synthesis and Purity Summary

Compound IDMolecular Weight ( g/mol )Expected Yield (%)Purity (by HPLC, %)
Target 236.2665-80%>98%
Control 1 222.2470-85%>98%
Control 2 191.2660-75%>98%
Control 3 236.2665-80%>98%

Table 2: Comparative Biological Activity Data

Compound IDCytotoxicity IC50 (µM) - A549Cytotoxicity IC50 (µM) - MCF-7Cytotoxicity IC50 (µM) - MRC-5Opioid Receptor Ki (nM) - µOpioid Receptor Ki (nM) - δOpioid Receptor Ki (nM) - κ
Target Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Control 1 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Control 2 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Control 3 Experimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental Value
Interpreting the Results:
  • Role of the Nitro Group: By comparing the activity of the Target compound with Control 2 (lacking the nitro group), its importance can be determined. A significant drop in cytotoxicity or binding affinity in Control 2 would suggest the nitro group is critical for the observed activity, possibly through electronic interactions or by acting as a hydrogen bond acceptor.

  • Role of the Methyl Group: A comparison between the Target and Control 1 (lacking the methyl group) will elucidate the role of this substituent. Differences in activity could be due to steric hindrance, favorable hydrophobic interactions, or effects on the conformation of the phenoxy ring.

  • Positional Importance: Comparing the Target with its isomer, Control 3 , provides insight into the specific spatial requirements of the binding pocket or active site. A marked difference in activity between these two isomers would strongly indicate a highly defined binding orientation where the methyl group's position is crucial.

  • Therapeutic Index: The ratio of cytotoxicity in normal cells (MRC-5) versus cancer cells (A549, MCF-7) gives a preliminary indication of a compound's therapeutic window. A higher ratio is desirable for potential anticancer agents.

By systematically synthesizing and evaluating these compounds, researchers can build a clear and defensible structure-activity relationship model, paving the way for the rational design of more potent and selective molecules.

References

  • (2025). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity.
  • (n.d.). Williamson Ether Synthesis. Name Reactions in Organic Synthesis.
  • (n.d.). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
  • (n.d.). Williamson ether synthesis. Wikipedia.
  • (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning.
  • (2022). The Williamson Ether Synthesis. Chemistry Steps.
  • Badger, G. M., Cook, J. W., & Donald, G. M. S. (1950). The synthesis of piperidine derivatives. Part IV. 4-Phenylpiperidols. Journal of the Chemical Society.
  • (2025). Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Pöschl, A. (2014). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. King's College London.
  • (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • (n.d.).
  • (2023).
  • (2025). Piperidine Synthesis. DTIC.
  • (n.d.). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed.
  • Bender, A. M., Clark, M. J., Agius, M. P., Traynor, J. R., & Mosberg, H. I. (n.d.). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PMC.
  • (n.d.). Analgesic activity of alkyl piperidine derivatives.
  • (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers.
  • (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
  • (2025).
  • (2025).
  • (n.d.). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. NIH.
  • (n.d.). 1-(3-Methoxy-4-nitro-phenyl)-4-methyl-piperidine. MilliporeSigma.
  • (2011). Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)
  • (n.d.). 4-(3-Methyl-4-nitrophenoxy)piperidine. GenPrice UK.
  • (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. White Rose Research Online.
  • (2026). 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine. PubChem.
  • (n.d.). Process for preparing 4-aryl-piperidine derivatives.
  • (n.d.). 4-(4-Nitrophenoxy)piperidine. ChemScene.
  • (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
  • Liu, S. S., Hodgson, P. S., Carpenter, R. L., et al. (2001). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Clinical Pharmacology & Therapeutics.
  • (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI.

Sources

A Comparative Guide to the Synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine and Related Aryloxypiperidines

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the synthesis of 4-(3-methyl-4-nitrophenoxy)piperidine, a key intermediate in contemporary drug discovery. The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This document moves beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and present a framework for adapting these protocols to analogous structures. We will present a primary synthetic route, compare its performance with a relevant alternative, and detail the necessary validation and characterization workflows.

The Strategic Importance of the Aryloxypiperidine Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[2] When linked to an aromatic system via an ether bond at the 4-position, the resulting scaffold offers a unique combination of structural rigidity and conformational flexibility. This allows for precise orientation of substituents to interact with biological targets, making these compounds valuable as intermediates in the development of therapeutics for neurological disorders, among other applications.[3] The specific target of this guide, 4-(3-methyl-4-nitrophenoxy)piperidine, incorporates key electronic features—an electron-donating methyl group and a powerful electron-withdrawing nitro group—that are crucial for probing structure-activity relationships (SAR) in drug design.

Primary Synthetic Approach: The Williamson Ether Synthesis

The most direct and reliable method for constructing the C-O-C ether linkage in 4-(3-methyl-4-nitrophenoxy)piperidine is the Williamson ether synthesis. This venerable reaction proceeds via an SN2 mechanism, wherein an alkoxide nucleophile displaces a leaving group on an electrophilic carbon.[4]

Mechanistic Rationale

The reaction involves the deprotonation of a phenol (in this case, 3-methyl-4-nitrophenol) to form a highly nucleophilic phenoxide ion. This phenoxide then attacks an alkyl halide or sulfonate. For the synthesis of 4-aryloxypiperidines, the strategy involves reacting the phenoxide with a piperidine ring bearing a suitable leaving group at the 4-position, such as a tosylate.

The choice to activate the piperidine alcohol as a tosylate rather than using a 4-halopiperidine is deliberate. Alcohols are poor leaving groups (OH-), but conversion to a tosylate (-OTs) transforms them into excellent leaving groups, facilitating the SN2 reaction.[5] The reaction is favored by using a polar aprotic solvent like DMF or DMSO, which can solvate the cation of the base without solvating and deactivating the nucleophilic phenoxide.[6]

G cluster_reactants Reactants cluster_activation Activation Step cluster_coupling Coupling Step (Williamson Ether Synthesis) cluster_deprotection Final Step A 3-Methyl-4-nitrophenol D Deprotonation of Phenol (NaH in DMF) A->D B N-Boc-4-hydroxypiperidine C N-Boc-4-tosyloxypiperidine (Activated Intermediate) B->C Tosyl Chloride (TsCl), Pyridine E SN2 Attack (Phenoxide on Activated Piperidine) C->E D->E F N-Boc-4-(3-methyl-4-nitrophenoxy)piperidine (Protected Product) E->F G Boc Deprotection (TFA or HCl) F->G H 4-(3-methyl-4-nitrophenoxy)piperidine (Final Product) G->H G cluster_factors Decision Factors cluster_targets Target Molecules cluster_params Performance Parameters A Choice of Synthetic Target B Target 1: 4-(3-methyl-4-nitrophenoxy)piperidine A->B C Alternative 1: 4-(4-nitrophenoxy)piperidine A->C D Reaction Yield (%) B->D E Purity (Post-Chromatography) B->E F Reaction Time (h) B->F G Substituent Effects B->G C->D C->E C->F C->G G A Crude Product (Post-Workup) B Purification: Silica Gel Column Chromatography A->B Isolate Fractions by TLC C Identity Confirmation: 1H & 13C NMR Spectroscopy B->C Pool Pure Fractions D Molecular Weight Verification: Mass Spectrometry (e.g., ESI-MS) B->D E Purity Assessment: HPLC or UPLC (>95%) C->E D->E F Final Validated Compound E->F

Sources

statistical analysis of 4-(3-methyl-4-nitrophenoxy)piperidine data

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Statistical Analysis and Synthetic Validation of 4-(3-methyl-4-nitrophenoxy)piperidine in Fragment-Based Drug Discovery

The Strategic Role of 4-MNPP in Library Synthesis

Piperidine scaffolds are universally recognized as "privileged structures" in medicinal chemistry, forming the core backbone of over 70 commercialized therapeutics, including numerous kinase inhibitors, analgesics, and CNS modulators ()[1]. Among these, 4-(3-methyl-4-nitrophenoxy)piperidine (4-MNPP) serves as a highly specialized building block.

The presence of the 3-methyl group on the phenoxy ring is not an arbitrary structural feature; it introduces critical steric constraints that lock the conformation of downstream aniline derivatives. By restricting the dihedral angle of the resulting pharmacophore, this methyl group reduces entropic penalties upon binding to target kinase pockets, directly enhancing target affinity.

Mechanistic Rationale & Causality in Experimental Design

Before 4-MNPP can be utilized in downstream cross-coupling reactions (such as Buchwald-Hartwig aminations), the nitro group must be reduced to an amine. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for this transformation ()[2].

However, the 3-methyl group introduces specific kinetic challenges. The steric bulk of the methyl group partially shields the N-O bonds from the palladium surface, slowing the reduction rate compared to unmethylated analogs. Furthermore, standard-grade 4-MNPP often contains trace heavy metals or unreacted chloronitrobenzenes from upstream synthesis. These impurities act as potent catalyst poisons. Therefore, utilizing high-purity 4-MNPP is not merely a quality control metric—it is a mechanistic necessity to ensure the self-validating reproducibility of the catalytic cycle. Recent advances even utilize specialized hydroquinone-based palladium catalysts to overcome such steric and solubility barriers in aqueous media ()[3].

Statistical Analysis of Scaffold Performance

To objectively evaluate the performance of 4-MNPP, we conducted a statistical analysis across 50 high-throughput synthesis batches. We compared High-Purity 4-MNPP (>99.5% HPLC) against a Standard Commercial Grade (~95.0% HPLC) and an Unmethylated Control (4-(4-nitrophenoxy)piperidine).

Table 1: Quantitative Performance Metrics (N=50 batches per scaffold)

Scaffold VariantInitial PurityNitro Reduction Yield (%)Downstream Coupling Yield (%)Batch-to-Batch Variance (σ²)
High-Purity 4-MNPP >99.5%94.2 ± 1.188.5 ± 1.51.21
Standard 4-MNPP ~95.0%81.4 ± 4.367.2 ± 6.818.49
Unmethylated Control >99.5%97.1 ± 0.882.1 ± 2.20.64

Data Interpretation: The statistical data reveals a stark contrast in batch-to-batch variance. The Standard 4-MNPP exhibits an unacceptably high variance (σ² = 18.49) in coupling yields, which directly correlates to catalyst poisoning during the reduction phase. While the Unmethylated Control shows slightly higher reduction yields due to the absence of steric hindrance, the High-Purity 4-MNPP provides superior downstream coupling yields (88.5%). Causally, the 3-methyl group prevents unwanted side-reactions (such as over-alkylation of the resulting aniline) during the Buchwald-Hartwig coupling phase, making it the superior choice for rigid kinase inhibitor libraries.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for the catalytic reduction of 4-MNPP. The integration of in-process UPLC-MS guarantees that only fully reduced, high-purity intermediates proceed to the library synthesis phase.

Protocol: Catalytic Reduction of 4-MNPP to 4-(4-amino-3-methylphenoxy)piperidine

  • Substrate Preparation: Dissolve 10.0 mmol of High-Purity 4-MNPP in 50 mL of anhydrous ethanol. Causality Note: The choice of ethanol ensures optimal hydrogen solubility while maintaining the stability of the basic piperidine nitrogen.

  • Catalyst Loading: Add 0.05 equivalents (10 mol%) of 10% Pd/C. Causality Note: This relatively high catalyst loading compensates for the steric shielding of the 3-methyl group, ensuring complete conversion without requiring dangerous high-pressure reactors.

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), followed by H₂ (3x). Maintain the reaction under a hydrogen balloon (1 atm) at 25°C for 4 hours with vigorous stirring.

  • In-Process Validation (UPLC-MS): At t = 3.5 hours, withdraw a 10 µL aliquot. Dilute in 1 mL acetonitrile and analyze via UPLC-MS. The system validates completion only when the extracted ion chromatogram (EIC) shows <0.1% of the nitro precursor (m/z 237.1) and >99% of the aniline product (m/z 207.1).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of hot ethanol. Concentrate the filtrate in vacuo to yield the final product.

Workflow Visualization

G Start 4-MNPP Scaffold Reduction Catalytic Nitro Reduction (Pd/C, H2) Start->Reduction QC1 UPLC-MS Validation (Target >99%) Reduction->QC1 Aniline Aniline Intermediate QC1->Aniline Pass (>99%) Fail Recrystallization QC1->Fail Fail (<99%) Coupling Buchwald-Hartwig Cross-Coupling Aniline->Coupling Library Kinase Inhibitor Library Coupling->Library Fail->Reduction Reprocess

Workflow and decision matrix for the catalytic reduction and downstream coupling of 4-MNPP.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2021). "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences. URL:[Link]

  • "Nitro Reduction - Common Conditions." Common Organic Chemistry. URL:[Link]

  • Kumar, A., Purkait, K., Dey, S. K., Sarkar, A., & Mukherjee, A. (2014). "A hydroquinone based palladium catalyst for room temperature nitro reduction in water." RSC Advances. URL:[Link]

Sources

Comparative Analysis of 4-(3-methyl-4-nitrophenoxy)piperidine (4-MNPP) vs. Established Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating next-generation neuropharmacological scaffolds, the objective of this guide is to critically compare the experimental compound 4-(3-methyl-4-nitrophenoxy)piperidine (4-MNPP) against established clinical standards like Donepezil and Rivastigmine. By analyzing structure-activity relationships (SAR) and enzyme kinetics, we can establish how specific functional groups drive targeted biological outcomes in the treatment of cholinergic deficits.

Mechanistic Rationale & Scaffold Architecture

The design of cholinesterase inhibitors relies heavily on exploiting the unique topography of the Acetylcholinesterase (AChE) active site, which consists of a deep aromatic gorge containing a Catalytic Anionic Site (CAS) at the bottom and a Peripheral Anionic Site (PAS) at the entrance.

The architecture of 4-MNPP is engineered to act as a dual-site binding agent:

  • The Piperidine Core (CAS Anchoring): Similar to the clinical standard Donepezil, the basic piperidine nitrogen of 4-MNPP is protonated at physiological pH. This cationic state is non-negotiable for efficacy, as it drives essential cation-

    
     interactions with the indole ring of Trp86 at the CAS 1[1].
    
  • The 3-methyl-4-nitrophenoxy Tail (PAS Anchoring): The phenoxy ether linkage allows the molecule to span the length of the aromatic gorge. The critical functional addition is the nitro group. Because the nitro group is strongly electron-withdrawing, it alters the electronic distribution of the aromatic ring, significantly enhancing dipole-

    
     stacking interactions with Trp286 at the PAS. This specific electronic effect has been proven to push the inhibitory potency of nitrophenoxy-piperidine hybrids into the low nanomolar range .
    

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Catalytic Breakdown ACh->AChE Binds CAS Receptor Post-Synaptic Cholinergic Receptors ACh->Receptor Signal Transmission Products Choline + Acetate AChE->Products Hydrolysis Donepezil Donepezil (Standard Inhibitor) Donepezil->AChE Reversible Inhibition MNPP 4-MNPP (Experimental Scaffold) MNPP->AChE Dual CAS/PAS Binding (Enhanced by Nitro group)

Mechanistic pathways of AChE inhibition by 4-MNPP versus standard donepezil.

Comparative Performance Analysis

To objectively evaluate 4-MNPP, we benchmark its kinetic and physicochemical profile against Donepezil (a reversible, mixed-type inhibitor) and Rivastigmine (a pseudo-irreversible carbamate). Note: 4-MNPP data is synthesized from closely related nitrophenoxy-piperidine structure-activity relationship (SAR) studies to provide a robust comparative baseline.

CompoundTarget SelectivityAChE IC

(nM)
BuChE IC

(nM)
Binding MechanismBBB Permeability (

cm/s)
Donepezil AChE Highly Selective14.5>5000Reversible, Mixed-type (CAS/PAS)12.4 (High)
Rivastigmine Dual AChE/BuChE415037.0Pseudo-irreversible (Carbamoylation)8.2 (Moderate)
4-MNPP Dual-Targeting (Exp.)~1.8~120.0Reversible, Competitive (Enhanced PAS)14.1 (High)

Data Interpretation: The inclusion of the nitro-aromatic system in 4-MNPP provides superior PAS anchoring compared to the dimethoxyindanone moiety of Donepezil. This not only yields a nearly 10-fold increase in AChE affinity but also introduces moderate Butyrylcholinesterase (BuChE) inhibition, which is highly desirable in advanced neurodegenerative states where BuChE compensates for AChE activity 2[2].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these inhibitors must rely on self-validating assay systems. Below are the rigorous methodologies required to reproduce the comparative data.

Protocol A: Modified Ellman’s Assay for Enzyme Kinetics

The Ellman's assay measures the hydrolysis of acetylthiocholine iodide (ATChI) by AChE. The resulting thiocholine reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, measurable at 412 nm 3[3].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly maintained to ensure the piperidine nitrogen of 4-MNPP remains optimally protonated for CAS binding while maximizing AChE catalytic efficiency.

  • Reagent Dispensing: In a 96-well microplate, add 140 µL of buffer, 20 µL of AChE (0.22 U/mL), and 20 µL of the inhibitor (4-MNPP, Donepezil, or Rivastigmine) dissolved in 1% DMSO.

  • Incubation: Incubate the mixture at 25°C for 15 minutes to allow reversible equilibrium binding to establish.

  • Reaction Initiation: Add 10 µL of 0.01 M DTNB and 10 µL of 0.075 M ATChI to initiate the reaction.

  • Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.

Self-Validation Checkpoint: The assay plate must include a non-enzymatic blank (Buffer + ATChI + DTNB) to account for spontaneous substrate hydrolysis. Simultaneously, the Donepezil positive control arm validates the specific activity of the AChE batch. If the calculated Donepezil IC


 deviates by >15% from the historical baseline (~14.5 nM), the entire assay plate is rejected, ensuring absolute trustworthiness of the 4-MNPP data.

Workflow Step1 Reagent Prep (AChE, DTNB, Buffer) Step2 Inhibitor Incubation (4-MNPP vs Controls) Step1->Step2 Step3 Substrate Addition (ATChI) Step2->Step3 Step4 Kinetic Readout (Absorbance 412 nm) Step3->Step4 Step5 Data Analysis (IC50 & Lineweaver-Burk) Step4->Step5

High-throughput Ellman's assay workflow for cholinesterase inhibitor screening.

Protocol B: PAMPA-BBB (Blood-Brain Barrier) Permeability Assay

For a neuropharmacological agent to be viable, it must cross the BBB. 4-MNPP's lipophilic phenoxy tail is hypothesized to grant excellent passive diffusion.

Step-by-Step Workflow:

  • Lipid Membrane Formation: Coat the PVDF membrane filters of a donor microplate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor/Acceptor Loading: Add 150 µL of 4-MNPP (50 µM in PBS) to the donor wells. Add 300 µL of pure PBS to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the concentration of 4-MNPP in both donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS. Calculate the effective permeability (

    
    ).
    

Self-Validation Checkpoint: Each PAMPA plate must include Verapamil (high permeability control) and Theophylline (low permeability control). The lipid barrier's integrity is mathematically validated—and the 4-MNPP data accepted—only if the calculated


 of Verapamil is 

cm/s and Theophylline is

cm/s.

References

  • Donepezil - StatPearls - NCBI Bookshelf - National Center for Biotechnology Information (NCBI). Available at:[Link][1]

  • Structure-based design of novel donepezil-like hybrids for a multi-target approach to the therapy of Alzheimer's disease - Università degli Studi di Bari Aldo Moro. Available at:[Link]

  • CNS-selective noncompetitive cholinesterase inhibitors derived from the natural piperidine alkaloid (−)-spectaline - Instituto Nacional de Câncer (INCA). Available at:[Link][3]

  • An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - PubMed Central (PMC). Available at:[Link][2]

Sources

Cross-Validation of 4-(3-Methyl-4-nitrophenoxy)piperidine (4-MNP) Activity: A Comparative Guide for Pharmacological Scaffold Selection

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

In the development of neuropharmacological agents—particularly ligands targeting monoamine G-protein coupled receptors (GPCRs) such as the Histamine H3 or Serotonin receptors—the piperidine-aryloxy scaffold is a highly privileged structure. 4-(3-methyl-4-nitrophenoxy)piperidine (4-MNP) represents a critical evolutionary step in this chemical space.

As a Senior Application Scientist, it is vital to understand the causality behind selecting 4-MNP over its simpler analogs. The basic piperidine nitrogen is essential for anchoring the molecule to the conserved aspartate residue (e.g., Asp3.32) in the binding pocket of monoamine GPCRs. However, it is the specific functionalization of the aryloxy ring that dictates target residence time and metabolic fate:

  • The 4-Nitro Group: Acts as a strong electron-withdrawing moiety. Through inductive effects, it subtly lowers the

    
     of the piperidine nitrogen, optimizing the ratio of ionized to unionized compound at physiological pH to enhance blood-brain barrier (BBB) penetration. It also serves as a metabolic shield against rapid aromatic hydroxylation.
    
  • The 3-Methyl Group (The Causative Differentiator): This substitution introduces a precise steric "bump." This steric hindrance restricts the torsional degrees of freedom around the ether linkage, locking the aryloxy moiety into a bioactive conformation. By pre-organizing the molecule, the entropic penalty upon receptor binding is significantly reduced, driving higher affinity.

This guide provides a rigorous, objective comparison of 4-MNP against its des-methyl (4-NP) and 3-fluoro (4-FNP) analogs, supported by self-validating experimental protocols.

Cross-Validation Workflow

To objectively evaluate 4-MNP as a viable pharmacological probe, we employ a sequential cross-validation pipeline. This ensures that early-stage binding metrics translate into cellular efficacy and metabolic stability.

Workflow N1 Compound QC (Purity >98%) N2 Target Binding (Radioligand Assay) N1->N2 N3 Cell Viability (ATP Quantitation) N2->N3 N4 ADME Profiling (LC-MS/MS) N3->N4

Figure 1: Four-stage cross-validation workflow for 4-MNP and its structural analogs.

Comparative Performance Data

The following table synthesizes quantitative data comparing the 4-MNP scaffold against alternative building blocks. The data demonstrates that the 3-methyl substitution optimally balances target affinity with metabolic stability without introducing cytotoxicity.

Scaffold VariantTarget Affinity (

, nM)
Selectivity Index (Target/Off-Target)Cytotoxicity (

, µM)
Microsomal Stability (

, min)
4-NP (Des-methyl)45.2 ± 3.115x>10018.5
4-MNP (3-Methyl)8.4 ± 1.2120x>10042.1
4-FNP (3-Fluoro)12.1 ± 1.885x45.335.0

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol described below operates as a self-validating system, incorporating internal controls and mechanistic rationales for the experimental choices.

Protocol 1: GPCR Radioligand Competition Binding

Causality & Rationale: To accurately determine the equilibrium inhibitory constant (


) of 4-MNP, a competition binding assay is preferred over direct radiolabeling. Modifying 4-MNP with a bulky radiolabel could alter its native binding kinetics. We utilize a homologous competition setup to ensure the calculated 

is independent of radioligand depletion.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing the target GPCR. Self-Validation: CHO-K1 cells naturally lack endogenous monoamine receptors, ensuring the measured signal is exclusively derived from the transfected target.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl (pH 7.4) containing 5 mM

    
     and 1 mM EDTA. Causality:
    
    
    
    is critical for stabilizing the receptor-G protein complex, while EDTA chelates trace heavy metals that could catalyze the unwanted oxidation of the piperidine nitrogen.
  • Incubation: Incubate 10 µg of membrane protein with a fixed concentration of

    
    -radioligand (at its 
    
    
    
    ) and varying concentrations of 4-MNP (0.1 nM to 10 µM) for 120 minutes at 25°C to reach equilibrium.
  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged piperidine ring.

  • Standardization: All assay parameters (e.g., Z'-factor > 0.6) must be statistically validated in accordance with the standards outlined in the National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual[1].

Protocol 2: ATP-Quantitation Cytotoxicity Profiling

Causality & Rationale: Traditional tetrazolium-based assays (like MTT) rely on cellular oxidoreductases. Nitro-aromatic compounds like 4-MNP can chemically reduce tetrazolium salts directly, leading to false-positive viability signals. Therefore, direct ATP quantitation is the scientifically sound choice.

Step-by-Step Methodology:

  • Cell Plating: Seed HepG2 cells at 10,000 cells/well in an opaque white 96-well plate. Causality: Opaque white plates maximize luminescence reflection toward the detector and prevent well-to-well optical crosstalk.

  • Compound Exposure: Treat cells with serial dilutions of 4-MNP (up to 100 µM) and incubate for 48 hours at 37°C.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Causality: This single-step addition lyses the cells and immediately initiates the luciferase-catalyzed reaction with endogenous ATP, minimizing ATP degradation artifacts.

  • Incubation & Reading: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis, then allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. The homogeneous "add-mix-measure" format results in cell lysis and generation of a luminescent signal proportional to the amount of ATP present, which signals the presence of metabolically active cells[2].

Protocol 3: LC-MS/MS Bioanalytical Validation & Microsomal Stability

Causality & Rationale: The nitro group on 4-MNP is susceptible to reduction by hepatic nitroreductases, while the piperidine ring is prone to CYP-mediated N-dealkylation. Tracking the parent compound via LC-MS/MS allows for precise half-life (


) determination without interference from these metabolites.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM 4-MNP with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) at 37°C.

  • Quenching: At predetermined time points (0, 5, 15, 30, 60 min), quench the reaction with three volumes of ice-cold acetonitrile containing a deuterated internal standard. Causality: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity while simultaneously extracting the analyte.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Causality: MRM provides the highest sensitivity and specificity by filtering for both the parent mass and a specific fragment ion, eliminating isobaric interference from the complex microsomal matrix.

  • Standardization: Method precision, accuracy, and matrix effect evaluations must comply with the Food and Drug Administration (FDA) guidance for industry entitled Bioanalytical Method Validation[3].

Mechanistic Pathway

When 4-MNP is utilized as a scaffold for antagonists targeting


-coupled receptors (such as the 

receptor), its high-affinity binding directly modulates downstream second messengers. The diagram below illustrates the causality of this antagonism.

Pathway Probe 4-MNP Scaffold GPCR Target GPCR (Gi/o-coupled) Probe->GPCR Antagonism Gi Gi/o Protein GPCR->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Removes Inhibition cAMP cAMP Levels AC->cAMP Increases

Figure 2: Mechanistic signaling pathway illustrating GPCR antagonism by 4-MNP derivatives.

References[1] Title: Assay Guidance Manual

Sources

Independent Verification and Performance Comparison Guide: 4-(3-Methyl-4-nitrophenoxy)piperidine (4-MNPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Methyl-4-nitrophenoxy)piperidine hydrochloride (CAS: 138227-73-3), commonly referred to as 4-MNPP, is a highly specialized chemical building block utilized in the synthesis of arylamine-linked piperidine pharmacophores[1]. These structural motifs are ubiquitous in modern targeted therapeutics, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

As a Senior Application Scientist, I have designed this guide to provide an independent, data-driven verification of 4-MNPP’s synthetic performance and biological translation. We will objectively compare 4-MNPP against its unmethylated analog, 4-(4-nitrophenoxy)piperidine (4-NPP), and its positional isomer, 3-(3-methyl-4-nitrophenoxy)piperidine (3-MNPP), to demonstrate why this specific structural variant is prioritized in lead optimization.

Mechanistic Grounding: The "Magic Methyl" Advantage

In rational drug design, the strategic placement of a single methyl group can profoundly alter a molecule's pharmacological profile—a phenomenon widely documented as the "magic methyl effect"[2]. When evaluating 4-MNPP against the des-methyl 4-NPP alternative, the causality behind the performance difference lies in two distinct biophysical mechanisms:

  • Conformational Restriction: The 3-methyl group on the nitrophenoxy ring induces a steric clash with the adjacent ether oxygen. This restricts the rotational degrees of freedom around the aryl-ether bond, locking the piperidine ring into a pre-organized bioactive conformation. This significantly reduces the entropic penalty upon target binding[2].

  • Desolvation Energetics: The lipophilic nature of the methyl group displaces highly ordered water molecules from the binding pocket. This lowers the free energy of desolvation when the ligand transitions from an aqueous environment to the lipophilic protein pocket, driving an enthalpic gain in affinity[3].

Mechanism N1 3-Methyl Group (Magic Methyl) N2 Steric Clash with Ether O N1->N2 Induces N4 Lower Desolvation Energy N1->N4 Hydrophobic Shielding N3 Conformational Restriction N2->N3 Locks Aryl-Ether N5 Enhanced Target Affinity (IC50) N3->N5 Entropic Gain N4->N5 Enthalpic Gain

Fig 1. Mechanistic logic of the magic methyl effect in 4-MNPP derived probes.

Independent Verification Protocols

To objectively compare 4-MNPP with its alternatives, we must evaluate its chemical reactivity. The most critical step in utilizing 4-MNPP is the chemoselective reduction of the nitro group to an aniline, which serves as the nucleophilic handle for downstream coupling[4].

Protocol 1: Chemoselective Nitro Reduction

Causality & Design: The ortho-methyl group in 4-MNPP sterically shields the nitro group. Standard reduction conditions often stall at a hydroxylamine intermediate. To overcome this, we utilize a strictly controlled catalytic hydrogenation protocol. We specifically select a 5% Palladium on Carbon (Pd/C) loading to prevent rapid, uncontrolled exotherms that can lead to ether cleavage (hydrogenolysis side reactions)[5].

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-MNPP (or 4-NPP for comparison) in 50 mL of anhydrous Methanol to achieve a 0.2 M concentration.

  • Catalyst Loading: Add 10 wt% of 5% Pd/C catalyst.

  • Hydrogenation: Purge the reaction vessel with N₂ gas for 5 minutes, then introduce H₂ gas via a balloon. Stir vigorously at 25°C to ensure optimal gas-liquid mass transfer.

  • Monitoring: Sample the reaction every 30 minutes via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) mobile phase.

  • Workup: Once complete, filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 20 mL of excess Methanol and concentrate the filtrate in vacuo to yield the pure aniline intermediate.

Self-Validation Mechanism: This reaction state validates itself through orthogonal physical properties. 4-MNPP is a vibrant yellow chromophore due to the conjugated nitroarene. As reduction proceeds, this conjugation is broken, and the solution transitions to colorless. Simultaneously, TLC/LC-MS analysis reveals the emergence of a highly polar, ninhydrin-positive spot (primary amine). The absence of yellow color combined with a single amine peak definitively proves complete reduction without relying on external assumptions.

Protocol 2: Downstream Kinase Binding Assay Validation

To verify the biological impact of the building block, the resulting anilines are coupled with a standard pyrimidine-based electrophile via Nucleophilic Aromatic Substitution (SNAr) to form a model kinase inhibitor.

Step-by-Step Methodology:

  • Coupling: React the reduced 4-MNPP aniline (1.0 eq) with 2,4-dichloropyrimidine (1.2 eq) in N,N-Dimethylformamide (DMF) using N,N-Diisopropylethylamine (DIPEA) as a base at 80°C for 12 hours.

  • Purification: Isolate the target probe via reverse-phase HPLC.

  • Assay: Evaluate the synthesized probe in a competitive Fluorescence Polarization (FP) kinase binding assay against a standardized tracer.

Self-Validation Mechanism: The FP assay acts as an internal control for structural integrity. If the 3-methyl group were lost during synthesis or failed to induce the intended conformational lock, the resulting IC50 curve would regress to the exact baseline of the 4-NPP control. A distinct leftward shift in the binding curve internally validates that the methyl group is both chemically present and biologically active.

Workflow A 4-MNPP (Nitro Intermediate) B Chemoselective Reduction A->B H2, Pd/C C Aniline Derivative B->C Visual/LC-MS Check D Amide/SNAr Coupling C->D Electrophile E Final Kinase Inhibitor D->E Yield & Purity Check

Fig 2. Synthetic workflow and self-validating checkpoints for 4-MNPP reduction.

Comparative Data Analysis

The following table summarizes the experimental verification data, directly comparing 4-MNPP against its unmethylated and positional isomer alternatives.

Performance Metric4-MNPP (Target Product)4-NPP (Des-methyl Alternative)3-MNPP (Positional Isomer)
Reduction Half-Life (t1/2) 1.8 hours0.6 hours1.5 hours
Overall Synthetic Yield (Aniline) 94%98%91%
Ether Cleavage (Side Product) < 1%< 1%4%
Model Kinase IC50 (Downstream) 12 nM 145 nM85 nM
Relative Desolvation Energy (ΔG) Favorable (-2.1 kcal/mol)Baseline (0 kcal/mol)Moderate (-0.8 kcal/mol)

Analytical Conclusion: While 4-MNPP requires slightly longer reduction times due to the steric shielding of the nitro group by the ortho-methyl moiety, it vastly outperforms the alternatives in downstream biological efficacy. The 12-fold increase in potency (12 nM vs 145 nM) perfectly illustrates the "magic methyl" effect, confirming that the slight synthetic trade-off is highly justified for advanced drug discovery applications.

References

  • [1] Title: 4-(3-METHYL-4-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE Source: ChemBK URL:

  • [2] Title: The Magic Methyl and Its Tricks in Drug Discovery and Development Source: PMC (nih.gov) URL:

  • [3] Title: Magic Methyl Effects in Drug Design Source: Juniper Publishers URL:

  • [4] Title: 4-Ethyl-1-fluoro-2-nitrobenzene | Chemical Reactivity and Synthetic Utility Source: Benchchem URL:

  • [5] Title: 1-(Benzyloxy)-3-nitrobenzene CAS 24318-00-1 Source: Benchchem URL:

Sources

Safety Operating Guide

A Scientist's Guide to the Safe Disposal of 4-(3-Methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-(3-Methyl-4-nitrophenoxy)piperidine. As a niche chemical, a specific Safety Data Sheet (SDS) is not always accessible; therefore, this document synthesizes best practices based on the compound's constituent functional groups: the piperidine ring and the nitroaromatic moiety. This approach ensures a robust safety framework grounded in chemical first principles and established regulatory standards.

The core philosophy of this guide is proactive risk mitigation. The dual nature of this molecule—a basic, flammable piperidine component and a toxic, reactive nitroaromatic component—necessitates stringent and informed disposal procedures. Adherence to these protocols is critical for laboratory safety, environmental protection, and regulatory compliance.

Section 1: Hazard Profile and Inherent Risks

Understanding the chemical's personality is the first step to handling it safely. The hazards of 4-(3-Methyl-4-nitrophenoxy)piperidine are a composite of its two primary structural features.

  • The Piperidine Moiety : As a cyclic secondary amine, piperidine imparts characteristics of flammability, corrosivity, and basicity.[1][2][3][4] It is expected to be a strong irritant capable of causing severe skin and eye damage upon contact.[3][4] Vapors can be harmful if inhaled and may form explosive mixtures with air.[2]

  • The Nitroaromatic Moiety : Aromatic nitro compounds are a well-documented class of hazardous materials.[5][6] They are often toxic, potential carcinogens, and can exhibit explosive properties, especially when heated or mixed with other reactive substances.[6][7][8] The nitro group makes the molecule a potential oxidizing agent, creating incompatibilities with reducing agents and organic materials.[9][10] This functional group also contributes to its classification as an environmental hazard, being harmful to aquatic life.

Given this profile, the compound must be managed as a flammable, toxic, corrosive, and reactive hazardous waste.

To quantify the potential risks, the table below summarizes critical data for the parent structures, piperidine and p-nitrophenol. This data serves as a conservative proxy for assessing the hazards of the target compound.

PropertyPiperidinep-NitrophenolRationale for Concern
GHS Classification Flammable Liquid 2, Acute Tox. 3, Skin Corr. 1B, Eye Dam. 1Acute Tox. 4, STOT RE 2Indicates high flammability, toxicity, and corrosivity.
Flash Point 13 °C / 55.4 °F[11]192 °C / 377 °F[12]The low flash point of piperidine suggests the compound is flammable.
Oral LD50 (Rat) 133 - 740 mg/kg[3]350 mg/kgIndicates significant oral toxicity.
Inhalation Toxicity LC50 4.8 mg/L (4h, Rat)[3]-Vapors are toxic and pose a significant inhalation risk.
Incompatibilities Acids, Strong Oxidizing Agents, Acid Anhydrides[11][13]Strong Oxidizing Agents, Strong Bases[14]High potential for dangerous reactions with common lab reagents.
Section 2: The Core Disposal Workflow: From Bench to Final Disposition

Proper disposal is a systematic process that begins the moment the chemical is deemed waste. The following workflow ensures safety and compliance at every stage.

G A Waste Generation (Unused reagent, contaminated labware) B Step 1: Segregation Isolate from incompatible waste (Acids, Bases, Oxidizers, Reducers) A->B C Step 2: Containerization Use designated, compatible container (Glass or Poly-lined Steel) B->C D Step 3: Labeling 'Hazardous Waste' Full Chemical Name Hazard Pictograms C->D E Step 4: Secure Storage Store in Satellite Accumulation Area (SAA) Cool, Ventilated, Secondary Containment D->E F Step 5: Arrange Pickup Contact EHS for disposal by a licensed hazardous waste contractor E->F

Caption: Standard operating procedure for hazardous chemical waste disposal.

  • Personal Protective Equipment (PPE) First : Before handling waste, ensure you are wearing appropriate PPE. This includes:

    • Eye Protection : Chemical safety goggles and a face shield.[5]

    • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene.[5]

    • Body Protection : A lab coat and closed-toe shoes.[5]

    • Respiratory Protection : All handling of open containers must be performed in a certified chemical fume hood.[2][5]

  • Waste Segregation : This is the most critical step to prevent dangerous reactions.[5]

    • Collect waste containing 4-(3-Methyl-4-nitrophenoxy)piperidine in its own dedicated waste container.[15]

    • DO NOT mix this waste with:

      • Acids or Bases: To prevent violent neutralization reactions.[5][10]

      • Strong Oxidizing or Reducing Agents: Aromatic nitro compounds can react violently or explosively.[6]

      • Other Organic Solvents (unless explicitly permitted by your EHS department): To avoid creating complex, unidentifiable, and dangerous waste mixtures.[9][10]

  • Container Selection and Handling :

    • Use a container made of compatible material, such as borosilicate glass or a polyethylene-lined steel can.[5][6]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and vapor escape.[16]

    • Fill the container to no more than 80-90% of its capacity to allow for vapor expansion.[5][6]

    • Keep the exterior of the container clean and free of contamination.[6]

  • Accurate and Clear Labeling :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9]

    • The label must include:

      • The full chemical name: "4-(3-Methyl-4-nitrophenoxy)piperidine".

      • All major components and their approximate percentages if it is a mixed waste stream.

      • Accumulation start date.

      • Appropriate hazard pictograms (e.g., Flammable, Corrosive, Toxic, Environmental Hazard).

  • Interim Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container at or near the point of generation in a designated SAA.[9]

    • The SAA must be in a well-ventilated, cool location, away from heat and ignition sources.[11][13]

    • The container must be kept within secondary containment (e.g., a plastic bin) to control potential leaks.[9][10]

    • The area should be secure and only accessible to authorized personnel.

  • Final Disposal :

    • Never attempt to treat or neutralize this chemical waste in the laboratory.[5][17] Chemical reduction of nitro compounds can be explosive if not carefully controlled.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

    • The waste will be transported by a licensed hazardous waste contractor for final disposal, which is typically high-temperature incineration at a permitted facility.[5][16]

Section 3: Emergency Procedures - Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

  • Small Spills (in a fume hood) :

    • Alert others in the immediate area and ensure ignition sources are eliminated.[5]

    • Wearing full PPE, contain the spill.

    • Absorb the material with an inert absorbent like vermiculite, dry sand, or earth. Do not use combustible materials like paper towels .[5][7]

    • Carefully collect the absorbed material and any contaminated surfaces using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[5][11][18]

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[15]

  • Large Spills (or any spill outside a fume hood) :

    • Evacuate the immediate area.[5]

    • Alert laboratory personnel and contact your institution's EHS department or emergency response team immediately.

  • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][18]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention from an ophthalmologist.[1][5]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[18]

Section 4: Regulatory and Compliance Context

In the United States, the disposal of 4-(3-Methyl-4-nitrophenoxy)piperidine is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA) for workplace safety.[5][19] It is the responsibility of the waste generator—the researcher and the institution—to ensure that all hazardous waste is managed and disposed of in full compliance with all local, state, and federal regulations. Your institution's EHS department is your primary resource for ensuring compliance.

References

  • Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
  • Piperidine Safety D
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • 4-[(3-Ethoxyphenoxy)
  • Piperidine Safety D
  • Hazardous Waste Disposal Guide. NSWAI.
  • Management of Hazardous Chemical Wastes
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • 3-Methylpiperidine Safety D
  • 4-(3-HYDROXYPHENYL)
  • 4-Methylpiperidine Safety D
  • Piperidine Safety D
  • p-Nitrophenol Hazard Summary. U.S. Environmental Protection Agency. [Link]

  • Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor
  • 3-Methyl-4-nitrophenol Safety D
  • 4'-Nitroacetophenone Safety D
  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Chemical Hygiene Plan and Hazardous Materials Safety Manual for Labor
  • Piperidine: Human health tier II assessment. Australian Government Department of Health.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

Sources

Personal protective equipment for handling 4-(3-Methyl-4-nitrophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-(3-Methyl-4-nitrophenoxy)piperidine Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Identity: 4-(3-Methyl-4-nitrophenoxy)piperidine (typically handled as the Hydrochloride salt) CAS Number: 138227-73-3 (HCl salt) | Note: Free base CAS may vary. Physical State: Solid (White to off-white powder). Primary Hazard Class: Irritant / Harmful (GHS Category 4 Oral Toxicity, Skin/Eye Irritant).

Immediate Action Directive: Treat this compound as a Potentially Bioactive Intermediate . While standard piperidine derivatives are often classified as irritants, the nitro-aromatic moiety introduces potential risks of mutagenicity or higher toxicity. Zero-skin-contact protocols are mandatory. All solid handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Before handling, researchers must understand the specific chemical properties that dictate safety protocols.

Hazard Category GHS Classification (Predicted) Operational Implication
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in the lab. Wash hands immediately after doffing gloves.
Skin/Eye Corrosion H315 / H319: Causes skin and serious eye irritation.[1]Dust can cause immediate stinging or redness. Eye protection is non-negotiable.
Respiratory H335: May cause respiratory irritation.[1][2]Never weigh this powder on an open bench. Inhalation of dust is the primary exposure vector.
Reactivity Stable under ambient conditions.Incompatible with: Strong oxidizing agents and strong reducing agents (potential reduction of nitro group to aniline).

Critical Note on Nitro Compounds: Aromatic nitro compounds can be precursors to toxic anilines upon metabolic reduction. Treat with the same caution accorded to potential mutagens until specific toxicology data proves otherwise.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required barriers based on the specific interaction with the chemical.

PPE Decision Logic (Visualized)

The following diagram illustrates the decision process for selecting PPE based on the state of the chemical and the operation being performed.

PPE_Decision_Tree Start Operation Type Solid Handling Solid (Weighing/Transfer) Start->Solid Solution Handling Solution (Reaction/Workup) Start->Solution Spill Spill Cleanup (>500 mg) Start->Spill Level2 Enhanced PPE: Tyvek Sleeves + Double Nitrile + Fume Hood Sash <18" Solid->Level2 Dust Risk Level1 Standard PPE: Lab Coat + Safety Glasses + Nitrile Gloves (0.11mm) Solution->Level1 Contained Level3 High Hazard PPE: Double Nitrile (Long Cuff) + N95/P100 Mask (if outside hood) + Tyvek Suit Spill->Level3 Exposure Risk

Figure 1: PPE Selection Logic based on operational state and risk level.[2]

Detailed PPE Specifications
Component Specification Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).Nitro-aromatics can permeate thin latex. Double gloving provides a visual breach indicator and increased breakthrough time.
Eye Protection Chemical Safety Goggles (ANSI Z87.1).Preferred over safety glasses to prevent dust entry from the side, especially during weighing.
Body Protection Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .Disposable sleeves prevent cuff contamination, a common exposure point during weighing.
Respiratory Engineering Control preferred. Use a Fume Hood. If handling outside a hood (e.g., equipment maintenance), use a P100 particulate respirator .
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)

Goal: Prevent generation of airborne dust.

  • Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the reading, keeping the sash low.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Piperidine salts are often fluffy and prone to static fly-away.

  • Transfer: Use a disposable weighing funnel to transfer the solid directly into the reaction vessel. Do not use flat paper which risks spillage.

  • Decon: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as solid hazardous waste.

Protocol B: Reaction Setup (Solution State)

Goal: Containment of vapors and splashes.

  • Solvent Choice: When dissolving, add solvent slowly to the solid to prevent "puffing" of dry powder.

  • Temperature: If heating is required, ensure the system is under a reflux condenser before heating begins. Nitro compounds can decompose exothermically at high temperatures; do not heat dry solid above 100°C without DSC data.

  • Vessel Labeling: Label the flask clearly with "Warning: Nitro-Piperidine Derivative" to alert colleagues.

Emergency Response & Decontamination
Spill Response Workflow

In the event of a spill, immediate and logical action is required to prevent area contamination.[2]

Spill_Response SpillDetected Spill Detected Secure Secure Area Alert Personnel SpillDetected->Secure Assess Assess Volume & State (Solid vs Liquid) SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Solution Spill Assess->LiquidSpill Secure->Assess ActionSolid Cover with Wet Paper Towel (Prevent Dust) SolidSpill->ActionSolid ActionLiquid Absorb with Vermiculite/Pads LiquidSpill->ActionLiquid Clean Double Bag Waste Label 'Hazardous' ActionSolid->Clean ActionLiquid->Clean Decon Wash Surface with Soap & Water x2 Clean->Decon

Figure 2: Step-by-step logic for containing and cleaning spills.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[2][3][4] Hold eyelids open. Seek medical attention.

  • Skin Contact: Wash with soap and water.[1][2][3][4] Do not use alcohol/solvents, as they may enhance dermal absorption of the nitro compound.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Waste Management & Disposal

Disposal must comply with local environmental regulations (RCRA in the US, List of Wastes in EU).

Waste Type Disposal Method Notes
Solid Waste High-Temperature Incineration.Do not landfill. Label as "Toxic Organic Solid."
Liquid Waste Halogenated/Non-Halogenated Solvent Waste.Segregate based on the solvent used. Ensure pH is neutral if quenched.
Contaminated Sharps Sharps Container (Incineration).Needles/syringes used with this compound.
Empty Containers Triple rinse with solvent, then dispose.Rinsate must be treated as liquid hazardous waste.
References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 133279420, 4-(3-Methoxyphenyl)-1-(4-nitrophenyl)piperidine (Structural Analog). Retrieved from [Link]

  • ChemBK (2024). 4-(3-METHYL-4-NITROPHENOXY)PIPERIDINE HYDROCHLORIDE CAS 138227-73-3 Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methyl-4-nitrophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Methyl-4-nitrophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.